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  • Product: 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol
  • CAS: 609809-95-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. The document outlines the retrosynthetic analysis, details key reaction steps with mechanistic insights, and provides step-by-step experimental protocols. Emphasis is placed on the rationale behind methodological choices to ensure reproducibility and high-yield synthesis. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyrazole-based compounds for drug discovery and development.

Introduction and Strategic Importance

5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The unique substitution pattern of this particular molecule, featuring a bulky and conformationally restricted trimethylpiperidine moiety, suggests its potential for targeted interactions with specific biological receptors. The strategic design of its synthesis is therefore of considerable interest for generating analogues and exploring its structure-activity relationships (SAR).

This guide will focus on a logical and efficient synthetic approach, breaking down the synthesis into the preparation of key precursors and the final pyrazole ring formation.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: a hydrazine-substituted trimethylpiperidine and a β-ketoester or a related three-carbon synthon.

Retrosynthesis Target 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol Pyrazolone_Formation Pyrazolone Formation (Cyclocondensation) Target->Pyrazolone_Formation Precursors Key Precursors Pyrazolone_Formation->Precursors Hydrazine 4-Hydrazinyl-1,2,5-trimethylpiperidine Precursors->Hydrazine C3_Synthon Ethyl Cyanoacetate Precursors->C3_Synthon Hydrazone_Formation Hydrazone Formation Hydrazine->Hydrazone_Formation Piperidone 1,2,5-Trimethyl-4-piperidone Hydrazone_Formation->Piperidone

Caption: Retrosynthetic analysis of the target pyrazole.

The forward synthesis will therefore involve:

  • Synthesis of the key intermediate, 1,2,5-trimethyl-4-piperidone.

  • Conversion of the piperidone to its corresponding hydrazine derivative, 4-hydrazinyl-1,2,5-trimethylpiperidine.

  • Cyclocondensation of the hydrazine with a suitable C3 synthon, such as ethyl cyanoacetate, to form the final 5-aminopyrazol-3-ol ring.

Synthesis of Precursors

Synthesis of 1,2,5-Trimethyl-4-piperidone

The synthesis of 1,2,5-trimethyl-4-piperidone is a critical first step. A known and efficient method involves the cyclization of diesters.[2] An alternative approach is the reaction of methyl methacrylate with methyl crotonate and methylamine.[2] For the purpose of this guide, a practical and scalable procedure is presented. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3]

Protocol 1: Synthesis of 1,2,5-Trimethyl-4-piperidone

ReagentMolar Mass ( g/mol )AmountMoles
Methyl methacrylate100.12
Methyl crotonate100.12
25% aq. Methylamine31.06
Methylene chloride84.93

Procedure:

  • To a reaction vessel, add methyl methacrylate and methyl crotonate in equimolar amounts.

  • Slowly add a 25% aqueous solution of methylamine while maintaining the temperature between 40-50°C with constant stirring.[2]

  • After the addition is complete, continue stirring at this temperature for approximately 2 hours.[2]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the methylene chloride under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 1,2,5-trimethyl-4-piperidone.[2]

Synthesis of 4-Hydrazinyl-1,2,5-trimethylpiperidine

The conversion of a ketone to a hydrazine is a standard transformation in organic synthesis. This is typically achieved through the formation of a hydrazone followed by reduction.

Protocol 2: Synthesis of 4-Hydrazinyl-1,2,5-trimethylpiperidine

ReagentMolar Mass ( g/mol )AmountMoles
1,2,5-Trimethyl-4-piperidone141.24
Hydrazine hydrate50.06
Ethanol46.07
Sodium borohydride37.83

Procedure:

  • Dissolve 1,2,5-trimethyl-4-piperidone in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Once the formation of the hydrazone is complete, cool the reaction to 0°C.

  • Slowly add sodium borohydride in portions.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine derivative. Further purification can be achieved by column chromatography.

Formation of the Pyrazole Ring: The Knorr Pyrazole Synthesis

The formation of the pyrazole ring is achieved through the condensation of the synthesized hydrazine derivative with a β-functionalized three-carbon component. The Knorr pyrazole synthesis is a well-established and efficient method for this transformation, involving the reaction of a hydrazine with a β-keto ester.[1]

Knorr_Synthesis Hydrazine 4-Hydrazinyl-1,2,5-trimethylpiperidine Condensation Initial Condensation Hydrazine->Condensation Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Condensation Hydrazone_Intermediate Hydrazone Intermediate Condensation->Hydrazone_Intermediate Cyclization Intramolecular Cyclization Hydrazone_Intermediate->Cyclization Pyrazolone_Intermediate Pyrazolone Intermediate Cyclization->Pyrazolone_Intermediate Tautomerization Tautomerization Pyrazolone_Intermediate->Tautomerization Final_Product 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol Tautomerization->Final_Product

Caption: Knorr pyrazole synthesis workflow.

The reaction between hydrazine hydrate and ethyl cyanoacetate is a known method to produce cyanoacetic acid hydrazide.[4][5][6] This principle is extended here to the substituted hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack leading to cyclization.[1]

Protocol 3: Synthesis of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

ReagentMolar Mass ( g/mol )AmountMoles
4-Hydrazinyl-1,2,5-trimethylpiperidine155.28
Ethyl cyanoacetate113.12
Ethanol46.07
Sodium ethoxide68.05

Procedure:

  • In a round-bottom flask, dissolve 4-hydrazinyl-1,2,5-trimethylpiperidine in absolute ethanol.

  • Add an equimolar amount of ethyl cyanoacetate to the solution.

  • Add a catalytic amount of sodium ethoxide to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

  • Melting Point: To assess the purity of the final product.

Conclusion

This technical guide has detailed a robust and logical synthetic route for the preparation of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. By providing step-by-step protocols and explaining the rationale behind the chosen methodologies, this document serves as a practical resource for researchers in the field of medicinal chemistry. The synthesis relies on well-established reactions, ensuring its accessibility and reproducibility for the generation of this and related pyrazole derivatives for further biological evaluation.

References

  • BenchChem. (n.d.). Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Various Authors. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Organic Letters.
  • Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Various Authors. (n.d.). Ethyl Cyanoacetate Reactions.
  • Various Authors. (n.d.). Ethyl Cyanoacetate Reactions.
  • Google Patents. (n.d.). RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone.
  • Various Authors. (n.d.). Synthesis of cyanoacetohydrazide.
  • Various Authors. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules.
  • Various Authors. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics.
  • LookChem. (n.d.). Cas 7516-33-8, 4-Piperidinone, 1,2,5-triMethyl-.

Sources

Exploratory

An In-Depth Technical Guide to S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195): A Selective p38 MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the chemical and pharmacological properties of S-[5-ami...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, designated as RO3201195. This molecule has been identified as a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular response to inflammatory cytokines and stress.[1][2] This document delves into the synthesis, mechanism of action, and preclinical data of RO3201195, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

RO3201195 is a novel aminopyrazole derivative with a complex molecular architecture designed for optimal interaction with the ATP-binding pocket of p38 MAP kinase.[1]

Table 1: Physicochemical Properties of RO3201195

PropertyValueSource
IUPAC Name S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanoneN/A
Synonyms RO3201195[1]
Molecular Formula C19H19FN4O4Inferred
Molecular Weight 398.38 g/mol Inferred
Appearance Not explicitly stated, likely a solidN/A
Solubility Not explicitly statedN/A
Melting Point Not explicitly statedN/A

Synthesis and Purification

The synthesis of RO3201195 has been achieved through a multi-step process, with a microwave-assisted approach offering a more efficient route.[3] A 7-step microwave-assisted synthesis has been reported, culminating in an overall yield of 15%.[3] While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy for this class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones has been described.[1][2]

The synthetic pathway likely involves the construction of the substituted pyrazole core, followed by the introduction of the benzoyl moiety and subsequent modification of the phenyl ring to incorporate the 2,3-dihydroxypropoxy group.[1] The incorporation of this dihydroxypropoxy moiety was a key optimization step to enhance the compound's drug-like properties, including its oral bioavailability.[1][2]

Illustrative Synthetic Workflow:

G A Substituted Acrylonitrile C Aminopyrazole Core A->C Cyclization B 4-Fluorophenylhydrazine B->C E RO3201195 C->E Acylation D 3-(2,3-dihydroxypropoxy)benzoyl chloride D->E

Caption: Generalized synthetic scheme for RO3201195.

Experimental Protocol: General Guidance for Synthesis of Aminopyrazole Derivatives

The following is a generalized protocol based on the synthesis of similar aminopyrazole compounds. Researchers should optimize these conditions for the specific synthesis of RO3201195.

Step 1: Synthesis of the Aminopyrazole Core

  • A substituted acrylonitrile precursor is reacted with 4-fluorophenylhydrazine in a suitable solvent such as ethanol or acetic acid.

  • The reaction mixture is heated, potentially under microwave irradiation to accelerate the reaction, to facilitate the cyclization and formation of the 5-amino-1-(4-fluorophenyl)-1H-pyrazole core.[3]

  • The crude product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 2: Acylation to Introduce the Benzoyl Moiety

  • The aminopyrazole core is dissolved in an aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base like triethylamine or pyridine.

  • 3-(2,3-dihydroxypropoxy)benzoyl chloride is added dropwise to the solution at a controlled temperature, typically 0 °C to room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The final product, RO3201195, is isolated and purified using standard techniques such as column chromatography on silica gel.

Spectroscopic Characterization

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H (amine), C=O (ketone), C-O (ether), and O-H (hydroxyl) bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural integrity.

Table 2: Expected Spectroscopic Data for RO3201195

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons on the fluorophenyl and benzoyl rings, a singlet for the pyrazole C-H proton, signals for the aminopyrazole NH₂, and signals for the protons of the dihydroxypropoxy group.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the fluorophenyl and benzoyl rings, the carbonyl carbon, and the carbons of the dihydroxypropoxy side chain.
IR (cm⁻¹) Broad absorption around 3200-3500 (O-H and N-H stretching), a strong peak around 1650 (C=O stretching), and bands in the 1050-1250 region (C-O stretching).
MS (m/z) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 399.14.

Mechanism of Action and Biological Activity

RO3201195 is a highly selective inhibitor of p38 MAP kinase.[1] The p38 MAP kinase signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting p38, RO3201195 can modulate the inflammatory response, making it a potential therapeutic agent for inflammatory diseases.

The selectivity of RO3201195 is attributed to a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP-binding pocket of p38α.[1] This interaction is not typically observed with other kinase inhibitors, contributing to the high selectivity of this compound for p38.

p38 MAP Kinase Signaling Pathway and Inhibition by RO3201195

G cluster_0 Cell Exterior cluster_1 Cell Interior Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 Phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Phosphorylates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Activates RO3201195 RO3201195 RO3201195->p38 MAPK Inhibits

Caption: RO3201195 inhibits p38 MAP kinase, blocking downstream inflammatory signaling.

RO3201195 has demonstrated an IC₅₀ of approximately 190 nM against p38α, with maximal inhibition observed between 2.5 and 10 μM.[4]

Preclinical Pharmacokinetics and Safety

Preclinical studies have indicated that RO3201195 possesses excellent drug-like properties, including high oral bioavailability.[1] This is a significant advantage for a potential therapeutic agent, as it allows for oral administration rather than intravenous injection. While specific pharmacokinetic parameters from preclinical studies in species such as rats and dogs are not publicly available, the selection of this compound for Phase I clinical trials suggests a favorable preclinical profile.[1]

General pharmacokinetic parameters that would have been assessed in preclinical studies include:

  • Absorption: The rate and extent to which the drug is absorbed from the gastrointestinal tract.

  • Distribution: The extent to which the drug distributes into different tissues and organs.

  • Metabolism: The biotransformation of the drug into its metabolites.

  • Excretion: The elimination of the drug and its metabolites from the body.

Clinical Development

RO3201195 was selected for advancement into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in humans.[1] However, the results and current status of these clinical trials are not publicly available. Phase I trials are the first stage of in-human testing and are crucial for determining if a new drug is safe enough to proceed to further clinical development.

Reactivity, Stability, and Storage

Specific data on the reactivity, stability, and storage of RO3201195 are not available. However, based on its chemical structure, the following general guidelines should be considered:

  • Reactivity: The aminopyrazole core is generally stable, but the molecule contains functional groups (amine, ketone, hydroxyls) that could be susceptible to certain chemical reactions. It is advisable to avoid strong oxidizing or reducing agents.

  • Stability: As with many complex organic molecules, RO3201195 may be sensitive to light, heat, and extreme pH conditions. Long-term stability studies would be required to establish optimal storage conditions.

  • Storage: It is recommended to store RO3201195 as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C for long-term storage). Solutions should be freshly prepared or stored frozen in aliquots to minimize degradation.

Conclusion

S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) is a promising, highly selective p38 MAP kinase inhibitor with favorable drug-like properties, including oral bioavailability. Its unique mechanism of action and potent inhibitory activity make it a valuable tool for research into inflammatory diseases and a potential candidate for further drug development. While detailed experimental protocols and comprehensive preclinical and clinical data are not fully available in the public domain, the information presented in this guide provides a solid foundation for researchers interested in this class of compounds. Further investigation into its synthesis, biological activity, and clinical potential is warranted.

References

  • The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells. PubMed. [Link]

  • The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells. RSC Publishing. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

  • 2GFS: P38 Kinase Crystal Structure in complex with RO3201195. RCSB PDB. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

  • The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells. PubMed. [Link]

Sources

Foundational

A Technical Guide to the Structure Elucidation of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Introduction In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Pyrazole-containing compounds, in particular,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Pyrazole-containing compounds, in particular, are a significant class of heterocycles that form the core of numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The title compound, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, represents a novel molecular scaffold combining the functionalities of a substituted pyrazole and a piperidine ring. This guide provides an in-depth, technically-focused workflow for the complete structure elucidation and verification of this molecule, designed for researchers, scientists, and professionals in the field of drug development. Our approach emphasizes a multi-technique, self-validating system to ensure the highest degree of scientific integrity.

The core challenge in elucidating the structure of this molecule lies in definitively establishing the connectivity between the pyrazole and piperidine rings, as well as confirming the relative stereochemistry of the methyl groups on the piperidine moiety. This guide will detail the synergistic use of advanced spectroscopic techniques to address these challenges head-on.

The Strategic Approach: A Multi-Faceted Analytical Workflow

The definitive elucidation of a novel chemical entity requires a confluence of data from orthogonal analytical techniques.[3][4][5] This ensures that each piece of structural information is corroborated by multiple independent measurements, thereby minimizing ambiguity and building a robust, self-validating dataset. Our workflow is designed to systematically deconstruct the molecule, providing evidence for its elemental composition, functional groups, and the precise arrangement of its atoms.

Below is a graphical representation of our strategic workflow for the structure elucidation of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol.

structure_elucidation_workflow cluster_initial Initial Characterization cluster_nmr Core Structure & Connectivity (NMR) cluster_validation Validation & Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C, DEPT) HRMS->NMR_1D Elemental Formula FTIR FT-IR Spectroscopy FTIR->NMR_1D Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Atom Environments Computational Computational Modeling (DFT) NMR_2D->Computational Connectivity Data Final_Structure Final Structure Confirmation NMR_2D->Final_Structure Final Proof Computational->Final_Structure Predicted vs. Experimental

Caption: A strategic workflow for comprehensive structure elucidation.

Part 1: Foundational Analysis - Elemental Composition and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Rationale: The first step in characterizing an unknown compound is to determine its elemental formula. HRMS provides a highly accurate mass measurement, which allows for the calculation of the molecular formula with a high degree of confidence. For a molecule containing multiple nitrogen atoms, like our target compound, this precision is crucial for distinguishing between potential elemental compositions.

Experimental Protocol:

  • Instrumentation: A tandem mass spectrometer, such as a Q-TOF, equipped with an electrospray ionization (ESI) source is ideal.[6]

  • Ionization Mode: Positive ion mode is typically employed for piperidine derivatives due to the basic nature of the nitrogen atom, which is readily protonated to form [M+H]⁺ ions.[6]

  • Analysis: A full scan is performed to identify the protonated molecular ion. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) is then used to deduce the elemental formula.

Data Presentation:

ParameterExpected Value for C₁₁H₂₀N₄O
Molecular Formula C₁₁H₂₀N₄O
Monoisotopic Mass 224.1637 u
[M+H]⁺ (Calculated) 225.1710 m/z
[M+H]⁺ (Observed) To be determined experimentally
Mass Accuracy < 5 ppm

Trustworthiness: The low ppm error between the observed and calculated mass for the [M+H]⁺ ion provides strong evidence for the proposed elemental formula, forming the foundational data point for all subsequent analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] For our target compound, we expect to see characteristic absorption bands for the N-H, O-H, C-N, and C=N bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber Range (cm⁻¹)Expected Appearance
N-H Stretch (Amine) 3500 - 3300Medium to strong, potentially two bands for -NH₂
O-H Stretch (Alcohol/Phenol) 3600 - 3200Broad, strong band
C-H Stretch (Aliphatic) 3000 - 2850Strong, sharp peaks
C=N Stretch (Pyrazole) 1650 - 1550Medium intensity
N-H Bend (Amine) 1650 - 1580Medium intensity
C-N Stretch 1350 - 1000Medium to strong

Trustworthiness: The presence of these characteristic bands provides qualitative confirmation of the key functional groups, which will be further substantiated by NMR spectroscopy.

Part 2: Unraveling the Core Structure - Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[3] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecular framework.[8][9]

1D NMR Spectroscopy: ¹H and ¹³C

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their neighboring protons. ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Experimental Protocol:

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[10]

  • Experiments: Standard ¹H, ¹³C{¹H}, and DEPT-135 experiments are performed.

Hypothetical ¹H and ¹³C NMR Data Summary:

MoietyAtom Label¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrazole 4-H~5.5 - 6.0 (s, 1H)~90 - 100
3-C-~150 - 160
5-C-~140 - 150
Piperidine 4'-H~3.5 - 4.0 (m, 1H)~55 - 65
2'-H, 6'-H~2.5 - 3.5 (m, 2H)~50 - 60
3'-H, 5'-H~1.5 - 2.5 (m, 4H)~25 - 35
Methyl 1'-CH₃~2.2 - 2.5 (s, 3H)~40 - 45
2'-CH₃~1.0 - 1.3 (d, 3H)~15 - 20
5'-CH₃~0.8 - 1.1 (d, 3H)~10 - 15
Amine -NH₂~4.0 - 5.0 (br s, 2H)-
Hydroxyl -OH~9.0 - 10.0 (br s, 1H)-

Note: Chemical shifts are estimates and can vary based on solvent and other factors.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is key for connecting different parts of the molecule.[12]

Key Expected HMBC Correlations for Structure Confirmation:

The most critical HMBC correlations are those that link the piperidine and pyrazole rings.

hmbc_correlations cluster_piperidine Piperidine Ring cluster_pyrazole Pyrazole Ring N1_prime N(1')-CH₃ C2_prime C2_prime N1_prime->C2_prime Confirms N-Methyl C6_prime C6_prime N1_prime->C6_prime H4_prime H-4' C5 C-5 H4_prime->C5 Key Correlation (Connects Rings) C3 C-3 H4_prime->C3 H2_prime H-2' H2_prime->C5 H2_prime->C3 C4 C-4

Caption: Key HMBC correlations confirming the piperidine-pyrazole linkage.

Trustworthiness: The observation of a clear HMBC correlation between the piperidine H-4' proton and the pyrazole C-5 and C-3 carbons provides undeniable proof of the connectivity between the two ring systems.

Part 3: Validation and Final Confirmation

Computational Modeling

Rationale: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts.[13] Comparing the calculated chemical shifts with the experimental data provides a powerful method for validating the proposed structure, especially when dealing with isomers.

Workflow:

  • Build a 3D model of the proposed structure of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol.

  • Perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Calculate the NMR shielding tensors using the GIAO method.

  • Convert the calculated shielding tensors to chemical shifts and compare them with the experimental values.

Trustworthiness: A high correlation between the experimental and computationally predicted NMR spectra provides strong, independent validation of the proposed structure.

Final Structure Assignment

The culmination of the data from HRMS, FT-IR, 1D and 2D NMR, and computational modeling provides a comprehensive and self-validating dataset for the unambiguous structure elucidation of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol.

final_structure A

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol: Predictive Analysis and Methodologies for Structural Elucidation

Abstract This technical guide provides an in-depth framework for the spectroscopic characterization of the novel heterocyclic compound, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. As this molecule is not...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth framework for the spectroscopic characterization of the novel heterocyclic compound, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. As this molecule is not extensively characterized in public domain literature, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings and provide field-proven experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, predicted data, and interpretation strategies are discussed to create a self-validating system for the complete structural elucidation of this compound, which holds potential as a scaffold in medicinal chemistry.

Introduction and Molecular Overview

The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol integrates two key heterocyclic scaffolds: a substituted piperidine and a 5-aminopyrazol-3-ol moiety. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Similarly, the piperidine ring is a prevalent structural motif in many pharmaceuticals due to its ability to confer desirable pharmacokinetic properties.[3][4] The combination of these two rings suggests significant potential in drug discovery programs.

Accurate structural verification and purity assessment are paramount. Spectroscopic analysis provides the definitive data required for this confirmation. This guide outlines the predictive spectroscopic characteristics of the title compound and establishes robust protocols for acquiring and interpreting the necessary data.

Molecular Structure

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous signal assignment.

Theoretical Predictions and Causality
  • ¹H NMR Spectrum:

    • Pyrazole Ring: A single proton attached to the pyrazole ring (H4) is expected to appear as a singlet, likely in the range of 5.0-6.0 ppm.

    • Piperidine Ring: The piperidine protons will present a complex system of multiplets due to stereoisomerism and restricted rotation. The presence of three methyl groups and two stereocenters results in diastereotopic protons, leading to complex splitting patterns (e.g., doublet of doublets, multiplets). These signals are expected between 1.5 and 4.0 ppm.

    • Methyl Groups: Three distinct singlets or doublets are predicted for the three methyl groups (N-CH₃, and two C-CH₃), likely appearing upfield between 0.8 and 2.5 ppm.

    • Exchangeable Protons (-OH, -NH₂): The hydroxyl (-OH) and amine (-NH₂) protons will likely appear as broad singlets.[5] Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are expected in the ranges of 8.0-10.0 ppm and 4.0-6.0 ppm, respectively.

  • ¹³C NMR Spectrum:

    • Pyrazole Ring: Three distinct signals are expected for the pyrazole carbons. C3 (bearing the -OH group) and C5 (bearing the -NH₂ group) will be downfield (140-160 ppm), while C4 will be significantly more upfield (80-100 ppm).[6]

    • Piperidine Ring: Four signals are expected for the piperidine ring carbons, typically in the 20-60 ppm range.

    • Methyl Carbons: The three methyl carbons will appear as sharp signals in the upfield region (10-40 ppm).

  • Tautomerism Considerations: Pyrazole systems can exhibit annular tautomerism, where a proton exchanges between the two ring nitrogens.[5] While the N1 position is substituted in this molecule, the aminopyrazole-pyrazolol system can exist in different tautomeric forms. This may lead to signal broadening in the NMR spectra, a phenomenon that can be investigated with variable temperature NMR experiments.[5]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it allows for the observation of exchangeable -OH and -NH₂ protons, which would otherwise be lost in solvents like D₂O or CD₃OD.[5]

  • Instrument Setup:

    • Utilize a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Collect at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • Use a longer relaxation delay (5-10 seconds) if quantitative analysis is needed.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

  • 2D NMR Acquisition (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to correlate directly bonded ¹H and ¹³C nuclei. This is essential for assigning which proton is attached to which carbon.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Run a standard HMBC experiment. Set the long-range coupling constant (J(C,H)) to ~8 Hz to observe correlations between protons and carbons separated by 2-3 bonds. This is critical for piecing together the molecular fragments and confirming connectivity, for example, linking the piperidine ring to the pyrazole N1 position.[5]

Data Interpretation Workflow

G Predicted ESI-MS/MS Fragmentation M [M+H]⁺ m/z = 225.1715 F1 Loss of CH₃ radical (α-cleavage) M->F1 F2 Loss of pyrazole moiety M->F2 F3 Loss of H₂O M->F3 Frag1 Fragment 1 m/z = 210.1481 F1->Frag1 Frag2 Fragment 2 (Piperidine iminium ion) m/z = 126.1283 F2->Frag2 Frag3 [M+H-H₂O]⁺ m/z = 207.1610 F3->Frag3

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol: HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum using a high-resolution analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the [M+H]⁺ ion.

    • Select the [M+H]⁺ ion (m/z 225.17) for MS/MS analysis.

    • Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Predicted Spectroscopic Data (MS)

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z
[M+H]⁺ [C₁₁H₂₁N₄O]⁺ 225.1715
[M+H-H₂O]⁺ [C₁₁H₁₉N₄]⁺ 207.1610

| Piperidine Iminium Ion | [C₈H₁₆N]⁺ | 126.1283 |

Conclusion

The comprehensive structural elucidation of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol requires an integrated spectroscopic approach. This guide provides the theoretical predictions and detailed experimental methodologies necessary for this task. By combining 1D and 2D NMR for mapping the carbon-hydrogen framework, FT-IR for functional group identification, and HRMS for molecular formula confirmation and fragmentation analysis, researchers can unambiguously verify the structure and purity of this novel compound. The provided protocols are designed to be robust and self-validating, ensuring high-quality data for any research or development program.

References

  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • Claramunt, R.M., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Pawar, S.S., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development.
  • Aggarwal, N., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
  • LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Chemistry LibreTexts.
  • InstaNANO. FTIR Functional Group Database Table with Search. [Online] Available at: [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.

Sources

Foundational

An In-depth Technical Guide to S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting p38 MAP Kinase The mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades tha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting p38 MAP Kinase

The mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[1] Among these, the p38 MAPK pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a key therapeutic target for a range of inflammatory diseases.[1][2] The dysregulation of this pathway is implicated in the pathophysiology of conditions like rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

This guide provides a comprehensive technical overview of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, designated as RO3201195, a potent and highly selective, orally bioavailable inhibitor of p38 MAP kinase.[3][4] Developed as a promising therapeutic agent, RO3201195 emerged from high-throughput screening and subsequent optimization, demonstrating excellent drug-like properties and advancing into Phase I clinical trials.[3][4] We will delve into its synthesis, mechanism of action, physicochemical properties, and the scientific rationale behind its design and development.

Physicochemical Properties and Molecular Identification

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

PropertyValueSource
IUPAC Name S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone[3][4]
Synonyms RO3201195[3][7]
Molecular Formula C₂₀H₁₉FN₄O₄[3]
Molecular Weight 414.39 g/mol [3]
CAS Number Not explicitly found in search results.
Appearance Solid
Solubility Information not available in search results.

Note: While a specific CAS number for RO3201195 was not retrieved in the provided search results, its chemical identity is well-established in the scientific literature.

Synthesis and Structural Elucidation

The synthesis of RO3201195 is a multi-step process that reflects a strategic approach to optimizing potency and physicochemical properties. The core structure is based on a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold.[3] The key to its enhanced drug-like properties, particularly its oral bioavailability, lies in the incorporation of a 2,3-dihydroxypropoxy moiety onto the pyrazole scaffold.[3][4]

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_scaffold Core Scaffold Synthesis cluster_modification Side Chain Incorporation A 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone Precursors B Cyclization & Functionalization A->B C Core Scaffold B->C E Coupling Reaction C->E Key Coupling Step D 2,3-dihydroxypropoxy Moiety Precursor D->E F RO3201195 E->F

Caption: Conceptual workflow for the synthesis of RO3201195.

The structural identity and purity of RO3201195 and its intermediates would be rigorously confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • X-ray Crystallography: As was done in its development, this technique provides the definitive three-dimensional structure of the molecule and its interaction with the target protein.[3]

Mechanism of Action: Selective Inhibition of p38 MAP Kinase

RO3201195 exerts its therapeutic effect through the potent and selective inhibition of p38 MAP kinase.[8] The p38 MAPK signaling cascade is a crucial pathway in the cellular response to stress and inflammatory cytokines.[1][2]

p38 MAPK Signaling Pathway and Inhibition by RO3201195

p38_Pathway stimuli Inflammatory Stimuli (e.g., IL-1, TNF-α) mkk MKK3/MKK6 stimuli->mkk Activates p38 p38 MAP Kinase mkk->p38 Phosphorylates & Activates substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates Phosphorylates & Activates ro3201195 RO3201195 ro3201195->p38 Inhibits response Pro-inflammatory Cytokine Production (TNF-α, IL-1β) substrates->response Leads to

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of RO3201195.

RO3201195 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38α.[3] X-ray crystallography studies have revealed a unique hydrogen bond between the exocyclic amine of RO3201195 and the side chain of threonine 106 in the p38α kinase. This specific interaction is believed to be a key contributor to the compound's high selectivity for p38 MAP kinase over other kinases.[3][4]

The inhibitory activity of RO3201195 has been quantified in various assays:

AssayIC₅₀ Value
p38α Kinase Assay0.7 nM
TNF-α Inhibition in THP-1 cells0.25 nM
IL-1β Inhibition in human whole blood0.57 nM

Source: MedChemExpress[8]

These low nanomolar IC₅₀ values underscore the high potency of RO3201195 in both enzymatic and cell-based assays.

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay

To determine the in vitro potency of a test compound like RO3201195, a standard kinase inhibition assay can be employed. The following is a generalized protocol:

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • Kinase substrate (e.g., myelin basic protein or a specific peptide)

    • ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays)

    • Test compound (RO3201195) serially diluted in DMSO

    • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

    • 96-well filter plates or other suitable assay plates

    • Scintillation counter or luminescence/fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of RO3201195 in the kinase reaction buffer.

    • In a 96-well plate, add the p38α enzyme, the kinase substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Capture the phosphorylated substrate on a filter membrane or by other means.

    • Wash away the unreacted ATP.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for ³²P or antibody-based detection for non-radioactive assays).

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Self-Validation and Causality: This protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. The dose-dependent inhibition observed with serially diluted RO3201195 directly demonstrates its inhibitory effect on p38α kinase activity.

Applications in Research and Drug Development

As a potent and selective p38 MAP kinase inhibitor, RO3201195 serves as a valuable tool for:

  • Elucidating the role of p38 MAPK in disease models: Researchers can use RO3201195 to probe the involvement of the p38 pathway in various inflammatory and cellular processes.

  • A benchmark for the development of new anti-inflammatory agents: The well-characterized profile of RO3201195 makes it a useful reference compound for the discovery and development of novel p38 inhibitors.[7]

  • Preclinical studies of inflammatory diseases: Its proven in vivo activity and oral bioavailability make it suitable for animal models of diseases such as rheumatoid arthritis.[3]

Conclusion and Future Directions

S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) represents a significant advancement in the development of selective p38 MAP kinase inhibitors. Its intelligent design, incorporating a 2,3-dihydroxypropoxy moiety for improved physicochemical properties, has resulted in a potent, orally bioavailable compound with demonstrated efficacy in preclinical models. The successful progression of RO3201195 to Phase I clinical trials underscores its potential as a therapeutic agent for the treatment of inflammatory diseases.[3][4]

Future research may focus on further clinical evaluation of RO3201195 in various inflammatory conditions. Additionally, the structural insights gained from its interaction with p38α can guide the design of next-generation inhibitors with even greater selectivity and improved safety profiles. The continued exploration of compounds like RO3201195 will undoubtedly pave the way for novel and more effective treatments for a host of debilitating inflammatory disorders.

References

  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. PMC - PubMed Central. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]

  • Physicochemical descriptors in property-based drug design. PubMed. [Link]

  • SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. UniProt. [Link]

  • Prediction of physicochemical properties. PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the mechanism of action, biological targets, or therapeutic applications of the specific molecule 5-Amino-1-(1,2,5-trimethyl-...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the mechanism of action, biological targets, or therapeutic applications of the specific molecule 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. The following guide has been constructed as a theoretical and predictive framework based on established principles of medicinal chemistry and the known bioactivities of its core structural motifs. This document is intended to serve as a strategic roadmap for initiating a research and development program for this novel chemical entity.

Executive Summary & Core Hypothesis

The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is a novel entity with no established pharmacological profile. However, a detailed analysis of its molecular architecture allows for the formulation of a primary, testable hypothesis regarding its mechanism of action. The structure combines two key pharmacophores: a 5-aminopyrazole core and a substituted piperidine moiety.

The 5-aminopyrazole scaffold is prevalent in a multitude of potent and selective kinase inhibitors. Numerous compounds built on this core have demonstrated significant activity against key signaling proteins in oncology and immunology, such as p38 MAP kinase and Bruton's Tyrosine Kinase (BTK). The piperidine ring, a common feature in centrally active agents, is expected to critically influence the compound's physicochemical properties, including solubility, cell permeability, and potential for blood-brain barrier penetration.

Therefore, the primary hypothesis is that 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol functions as a kinase inhibitor. This guide will deconstruct the molecule's components, elaborate on this central hypothesis with a focus on the p38 MAPK pathway as a plausible target, and provide a comprehensive, multi-phase experimental framework to systematically elucidate its true mechanism of action.

Structural Deconstruction & Predicted Physicochemical Profile

A molecule's function is intrinsically linked to its form. The subject compound can be dissected into two principal structural components, each contributing to its potential biological activity.

The 5-Aminopyrazole Core: A Privileged Scaffold for Kinase Inhibition

The 5-aminopyrazole ring system is a cornerstone of modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The exocyclic amino group is crucial, often forming a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a feature that contributes significantly to both potency and selectivity.

Derivatives of this scaffold have been successfully developed as:

  • p38 MAPK Inhibitors: These agents are investigated for their anti-inflammatory properties by blocking the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Reversible BTK inhibitors containing the 5-aminopyrazole core are targets for B-cell malignancies and autoimmune diseases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: This class of compounds has shown promise as anticancer agents by targeting genetically altered FGFRs that drive tumor growth.

  • Multi-purpose Scaffolds: The aminopyrazole ring has been incorporated into compounds with a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.

The 1,2,5-Trimethyl-piperidine Moiety: The Physicochemical Modulator

The N-linked 1,2,5-trimethyl-piperidine group serves as a significant modulator of the molecule's drug-like properties.

  • Solubility and Basicity: As a tertiary amine, the piperidine nitrogen will be protonated at physiological pH, significantly enhancing aqueous solubility—a critical attribute for oral bioavailability.

  • Lipophilicity and Permeability: The three methyl groups increase the lipophilicity of this substituent, which will balance the polarity of the aminopyrazole-ol core. This balance is crucial for achieving the necessary membrane permeability to engage intracellular targets.

  • Receptor Interactions: While the primary hypothesis is kinase inhibition, the piperidine scaffold is a well-known constituent of ligands for various receptors, including muscarinic, opioid, and sigma receptors. Furthermore, some piperidine derivatives are known to act as inhibitors of neurotransmitter uptake, such as for GABA. This raises the possibility of secondary or alternative mechanisms of action, particularly within the central nervous system (CNS).

Predicted Physicochemical Properties

A preliminary in silico assessment is a mandatory first step in any drug discovery campaign. The following table outlines the key parameters that should be calculated to predict the compound's pharmacokinetic behavior.

PropertyPredicted ValueRationale & Significance
Molecular Weight ~252.34 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of 5).
logP 1.5 - 2.5A balanced value suggesting good permeability without excessive lipophilicity, which can lead to poor solubility and metabolic instability.
Topological Polar Surface Area (TPSA) ~70-80 ŲSuggests good potential for oral absorption and cell permeability. Values >140 Ų are often associated with poor permeability.
pKa (most basic) 8.5 - 9.5Attributed to the piperidine nitrogen. Indicates the compound will be predominantly charged in the stomach and partially charged at blood pH, impacting absorption and distribution.
Hydrogen Bond Donors 3(Amine, Hydroxyl, Pyrazole N-H)
Hydrogen Bond Acceptors 4(Pyrazole N, Hydroxyl O, Piperidine N)

A Framework for Experimental Validation

The following phased approach provides a robust and logical workflow to test the primary hypothesis of kinase inhibition and to comprehensively characterize the compound's mechanism of action.

Experimental Workflow Overview

This diagram outlines the strategic progression from broad, unbiased screening to specific, hypothesis-driven validation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation & MOA cluster_2 Phase 3: Cellular & Phenotypic Confirmation p1_1 Broad Kinase Panel Screen (>400 kinases, single concentration) p1_2 Identify Primary Hits (% Inhibition > 70%) p1_1->p1_2 Data Analysis p2_1 IC50 Determination (Dose-Response Curves) p1_2->p2_1 Prioritize Targets p2_2 Cellular Target Engagement (e.g., CETSA or NanoBRET) p2_1->p2_2 Confirm Intracellular Binding p2_3 Downstream Pathway Analysis (Western Blot for p-Substrate) p2_2->p2_3 Confirm Functional Effect p3_1 Cell-Based Potency Assay (e.g., Cytokine Release) p2_3->p3_1 p3_2 Phenotypic Screen (e.g., Anti-proliferation Assay) p3_1->p3_2 Correlate with Target Potency

Caption: High-level experimental workflow for MOA elucidation.

Phase 1 Protocol: Broad Kinase Panel Screen

Objective: To perform an unbiased screen to identify the primary kinase target(s) of the compound and assess its initial selectivity profile.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in 100% DMSO.

  • Assay Concentration: The compound will be screened at a final concentration of 1 µM against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corp HotSpot).

  • Assay Principle: These assays typically measure the ability of the test compound to displace a ligand from the ATP-binding site of each kinase. The result is expressed as percent inhibition relative to a DMSO vehicle control.

  • Data Analysis:

    • Kinases showing >70% inhibition at 1 µM are considered primary hits.

    • Kinases showing 50-70% inhibition are considered potential secondary targets.

    • The results are visualized on a dendrogram to map the selectivity across the human kinome.

Causality: This initial broad screen is the most efficient method to survey a wide range of potential targets. By identifying high-affinity interactions early, it focuses all subsequent, more resource-intensive experiments on the most biologically relevant targets, preventing wasted effort on incorrect assumptions.

Phase 2 Protocol: IC₅₀ Determination for a Lead Target (e.g., p38α)

Objective: To quantify the potency of the compound against a validated primary target identified in Phase 1.

Methodology:

  • Assay Platform: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.

  • Reagent Preparation:

    • Kinase: Recombinant human p38α (MAPK14).

    • Substrate: A specific peptide substrate for p38α (e.g., ATF2).

    • ATP: Prepared at a concentration equal to the Kₘ for p38α (typically ~10-25 µM) to ensure competitive binding conditions.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound in DMSO, starting from 100 µM. The final assay concentrations will range from approximately 10 µM to 0.5 nM.

  • Kinase Reaction:

    • Incubate the kinase, substrate, and compound dilutions for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Measure luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition, plot against the logarithm of compound concentration, and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This protocol represents a self-validating system. It includes positive controls (no inhibitor) and negative controls (no kinase) to define the assay window. The use of a multi-point dose-response curve ensures the inhibition is concentration-dependent and allows for a precise, reproducible measurement of potency (IC₅₀).

Phase 3 Protocol: Cellular Anti-inflammatory Activity

Objective: To determine if the molecular target inhibition (IC₅₀) translates into a functional effect in a relevant cellular model of inflammation.

Methodology:

  • Cell Model: Use human THP-1 monocytes differentiated into macrophage-like cells with PMA, or murine RAW 264.7 macrophages.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of the compound (e.g., from 10 µM to 0.5 nM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) at 100 ng/mL for 6 hours to induce a pro-inflammatory response. Include a vehicle-only (unstimulated) and an LPS-only (stimulated) control.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the EC₅₀ (effective concentration) by fitting the data to a dose-response curve.

Authoritative Grounding: This assay is a gold-standard method for evaluating the cellular activity of anti-inflammatory compounds, particularly those targeting the MAPK pathway. A strong correlation between the biochemical IC₅₀ (from Phase 2) and the cellular EC₅₀ provides compelling evidence that the compound's phenotypic effect is mediated through the inhibition of its primary target.

Hypothesized Signaling Pathway & Point of Intervention

Based on the prevalence of 5-aminopyrazoles as p38 MAPK inhibitors, the following pathway illustrates the most probable point of intervention for the subject compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNF_mRNA TNF-α mRNA Stabilization MK2->TNF_mRNA Cytokines TNF-α, IL-6 Release TNF_mRNA->Cytokines Translates to Compound Hypothetical Compound (5-Amino-1-...) Compound->p38 Inhibits ATP Binding

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Conclusion & Future Directions

This guide proposes that 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is a putative kinase inhibitor, with a high probability of targeting members of the MAPK family or other kinases implicated in inflammatory or proliferative diseases. The provided experimental framework offers a clear, logical, and robust path forward for elucidating its mechanism of action, validating its primary target, and confirming its functional activity in a cellular context.

Successful validation of the primary hypothesis would position this compound as a lead candidate for development in therapeutic areas such as rheumatoid arthritis, inflammatory bowel disease, or certain cancers. Concurrently with these MOA studies, it is imperative to initiate early ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure the compound possesses the necessary drug-like properties to advance toward preclinical development.

References

  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Available at: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • PubMed. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Available at: [Link]

  • National Institutes of Health (NIH). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Available at: [Link]

  • ResearchGate. (PDF) New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. Available at: [Link]

  • National Institutes of Health (NIH). Mechanism of action of 5-aminosalicylic acid - PMC. Available at: [Link]

  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Available at: [Link]

  • Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ. Available at: [Link]

Exploratory

A Strategic Guide to the Preliminary Toxicity Assessment of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Abstract This technical guide provides a comprehensive, tiered strategy for the preliminary toxicity assessment of the novel chemical entity (NCE), 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. As public da...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, tiered strategy for the preliminary toxicity assessment of the novel chemical entity (NCE), 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. As public data on this specific compound is unavailable, this document serves as a robust framework for researchers, scientists, and drug development professionals to establish an initial safety profile. The guide follows a logical progression from in silico predictions and physicochemical analysis to a battery of core in vitro assays and concludes with a foundational in vivo acute toxicity study. Each section details the scientific rationale behind the experimental choices, provides validated, step-by-step protocols based on international guidelines, and explains how to integrate the data for a preliminary risk assessment. This self-validating system is designed to identify potential toxicological liabilities early, enabling informed go/no-go decisions in the drug development pipeline.

Introduction: Profiling a Novel Chemical Entity (NCE)

The preclinical safety evaluation of any NCE is a cornerstone of the drug development process.[1] Early and accurate identification of potential toxicities is paramount to de-risk a project, conserve resources, and prevent adverse outcomes in later, more expensive stages of development.[1] This guide outlines a strategic approach for the initial toxicity screening of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, a compound for which no public toxicological data currently exists.

The assessment strategy is built on a tiered, multi-parametric approach, beginning with non-experimental methods and progressing to cellular and animal models. This aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal experimentation) and follows recommendations from global regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[2]

The core workflow for this preliminary assessment is as follows:

Toxicity_Workflow cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Decision Making PhysicoChem 1. Physicochemical Characterization InSilico 2. In Silico Toxicity Prediction PhysicoChem->InSilico informs model inputs Cytotox 3. Cytotoxicity (e.g., LDH Assay) InSilico->Cytotox guides dose selection Genotox 4. Genotoxicity (Ames Test) Cytotox->Genotox determines max dose RiskAssess 7. Data Integration & Risk Assessment Cytotox->RiskAssess Cardiotox 5. Cardiotoxicity (hERG Assay) Genotox->Cardiotox Genotox->RiskAssess AcuteTox 6. Acute Oral Toxicity (OECD 423) Cardiotox->AcuteTox informs starting dose Cardiotox->RiskAssess AcuteTox->RiskAssess Decision_Tree start Integrate All Data (In Silico, In Vitro, In Vivo) ames_check Ames Test Positive? start->ames_check herg_check hERG IC50 / Cmax < 30? ames_check->herg_check No stop_ames High Risk: STOP Development or Redesign Molecule ames_check->stop_ames Yes acute_check Acute Tox LD50 < 300 mg/kg? herg_check->acute_check No stop_herg High Risk: STOP Development or Redesign for hERG Safety herg_check->stop_herg Yes stop_acute High Risk: STOP Development acute_check->stop_acute Yes proceed_clear Low Risk: Proceed to next stage of development. acute_check->proceed_clear No proceed_caution Medium Risk: Proceed with Caution. Requires further investigation.

Sources

Foundational

solubility of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in DMSO

An In-depth Technical Guide to Determining the Solubility of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in DMSO for Drug Discovery Applications Abstract This technical guide provides a comprehensive frame...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Determining the Solubility of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in DMSO for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in dimethyl sulfoxide (DMSO). As a pivotal parameter in early-stage drug discovery, solubility profoundly impacts assay reliability, data quality, and the ultimate success of a therapeutic candidate. This document moves beyond a simple recitation of protocols to offer a deep dive into the underlying principles, the rationale behind experimental design, and the best practices for generating robust and reproducible solubility data. We will explore both kinetic and thermodynamic solubility assays, providing detailed, step-by-step methodologies and guidance on data interpretation, all within the context of ensuring the highest standards of scientific integrity.

Introduction: The Critical Role of DMSO Solubility in Drug Discovery

Dimethyl sulfoxide (DMSO) is an indispensable solvent in the realm of drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] This characteristic makes it the solvent of choice for preparing high-concentration stock solutions of test compounds for various in vitro assays. However, the solubility of a compound in DMSO is not a given and must be empirically determined. An inaccurate understanding of a compound's solubility can lead to a cascade of issues, including compound precipitation in assays, erroneous structure-activity relationship (SAR) data, and misleading biological results.[2]

This guide focuses on the specific compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, a molecule with structural features—such as the aminopyrazole and trimethylpiperidine moieties—that suggest a complex interplay of factors will govern its solubility. Understanding its behavior in DMSO is the first step toward unlocking its therapeutic potential.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3][4]

  • Kinetic Solubility: This is a measure of the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by diluting a DMSO stock solution into an aqueous buffer.[3][4] Kinetic solubility assays are high-throughput and are well-suited for the early stages of drug discovery, where a quick assessment of a large number of compounds is necessary.[4][5]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility, representing the concentration of the compound in a saturated solution that is in equilibrium with its solid phase.[3][6][7] These assays are lower-throughput and require longer incubation times to reach equilibrium but provide more definitive data crucial for later-stage development and formulation.[4][6]

The choice between these two types of measurements depends on the stage of the drug discovery process and the specific questions being addressed.

G cluster_0 Solubility Assessment Workflow cluster_1 Assay Type Early Discovery Early Discovery Lead Optimization Lead Optimization Early Discovery->Lead Optimization Kinetic Solubility Kinetic Solubility Early Discovery->Kinetic Solubility High-throughput screening Preformulation Preformulation Lead Optimization->Preformulation Thermodynamic Solubility Thermodynamic Solubility Lead Optimization->Thermodynamic Solubility In-depth characterization Preformulation->Thermodynamic Solubility Formulation development

Caption: Logical workflow for solubility assessment in drug discovery.

Experimental Design: A Self-Validating Approach

To ensure the trustworthiness of our solubility data for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, we will employ a multi-faceted approach that incorporates both kinetic and thermodynamic methods.

Materials and Reagents
  • 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (solid powder)

  • Anhydrous DMSO (high purity)[1]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and sonicator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Protocol 1: Determination of Maximum Thermodynamic Solubility in DMSO

This protocol aims to determine the equilibrium solubility of the test compound in 100% DMSO.

Step-by-Step Methodology:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol into a microcentrifuge tube.[1]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[1]

    • Vortex the mixture vigorously for 5 minutes to promote dissolution.[1] If the compound fully dissolves, incrementally add more pre-weighed compound until a precipitate is observed.[1]

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[1] Periodically and gently mix the solution during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[1]

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.[1]

    • Perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of the compound in the diluted samples using a validated HPLC-UV or LC-MS method.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.[1]

G Start Start Supersaturated Solution Supersaturated Solution Start->Supersaturated Solution Equilibration (24-48h) Equilibration (24-48h) Supersaturated Solution->Equilibration (24-48h) Centrifugation Centrifugation Equilibration (24-48h)->Centrifugation Supernatant Collection & Dilution Supernatant Collection & Dilution Centrifugation->Supernatant Collection & Dilution HPLC/LC-MS Analysis HPLC/LC-MS Analysis Supernatant Collection & Dilution->HPLC/LC-MS Analysis Calculate Solubility Calculate Solubility HPLC/LC-MS Analysis->Calculate Solubility

Caption: Workflow for thermodynamic solubility determination in DMSO.

Protocol 2: High-Throughput Kinetic Solubility in an Aqueous Buffer

This protocol assesses the solubility of the compound when a DMSO stock is introduced into an aqueous environment, mimicking the conditions of many biological assays.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in 100% DMSO (e.g., 20 mM), ensuring complete dissolution.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[8]

    • Add an aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration, resulting in a final DMSO concentration of 1%.[3][8]

  • Incubation and Precipitation:

    • Mix the contents of the plate thoroughly.

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours).[8]

  • Detection of Precipitation (Nephelometry):

    • Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[8]

  • Quantification of Soluble Fraction (Direct UV or LC-MS):

    • Alternatively, filter the contents of each well to separate the undissolved particles.[3][8]

    • Measure the UV absorbance of the filtrate or analyze it by LC-MS to quantify the concentration of the dissolved compound.[3][8]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table.

Parameter Solvent/Buffer Temperature (°C) Solubility (µg/mL) Solubility (mM) Method
Thermodynamic Solubility100% DMSO25[Insert Data][Insert Data]HPLC-UV
Kinetic SolubilityPBS, pH 7.4 (1% DMSO)25[Insert Data][Insert Data]Nephelometry
Kinetic SolubilityPBS, pH 7.4 (1% DMSO)25[Insert Data][Insert Data]LC-MS

Interpreting the Results:

  • A high thermodynamic solubility in DMSO is desirable for creating concentrated stock solutions.

  • A significant drop in solubility when moving from 100% DMSO to an aqueous buffer (kinetic solubility) is a common phenomenon and highlights the importance of keeping the final DMSO concentration in assays low and consistent.[2]

  • Discrepancies between nephelometry and LC-MS results can provide insights into the nature of the precipitate (e.g., crystalline vs. amorphous).

Conclusion: From Data to Decision-Making

The is a critical piece of data that will guide its journey through the drug discovery pipeline. By employing the robust and self-validating protocols outlined in this guide, researchers can generate high-quality, reliable data. This enables informed decisions regarding compound progression, assay design, and the development of formulation strategies, ultimately contributing to the overall efficiency and success of the research program.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

For research use only. Not for use in diagnostic procedures. Authored by: Senior Application Scientist, Gemini AI Introduction: A Structural Overview and Rationale for Investigation The compound 5-Amino-1-(1,2,5-trimethy...

Author: BenchChem Technical Support Team. Date: January 2026

For research use only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini AI

Introduction: A Structural Overview and Rationale for Investigation

The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is a novel small molecule featuring a pyrazole core. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds, including inhibitors of kinases and other enzymes.[1][2] The presence of an amino group and a hydroxyl group suggests potential hydrogen bonding interactions with biological targets, while the substituted piperidine moiety can influence solubility, cell permeability, and target engagement.

Given the limited publicly available data on the specific biological activities of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, these application notes provide a comprehensive framework for its initial characterization in a cell culture setting. The following protocols are designed to guide researchers in assessing its fundamental properties, such as solubility and cytotoxicity, and to provide a roadmap for investigating its potential mechanism of action.

These guidelines are synthesized from established methodologies for the evaluation of novel small molecule inhibitors and are intended for an audience of researchers, scientists, and drug development professionals.[3][4]

PART 1: Foundational Characterization

Before initiating cell-based assays, it is crucial to determine the fundamental physicochemical properties of the compound to ensure reliable and reproducible results.

Compound Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound.

  • Storage: Store the compound as a solid at -20°C or -80°C, protected from light and moisture.

  • Reconstitution: For initial use, prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent. Based on the chemical structure, Dimethyl Sulfoxide (DMSO) is a likely suitable solvent. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Solubility and Stability Assessment

The solubility and stability of the compound in cell culture media are critical parameters that can significantly impact the effective concentration in your experiments.[5]

Protocol 1: Stock Solution Preparation and Solubility Test
StepProcedureRationale
1 Prepare a 10 mM stock solution of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in 100% DMSO.DMSO is a common solvent for small molecules that is generally well-tolerated by cells at low final concentrations (typically ≤ 0.5%).
2 Serially dilute the stock solution in your complete cell culture medium to a range of concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM).This will help determine the concentration at which the compound begins to precipitate in an aqueous environment.
3 Incubate the dilutions at 37°C for a period relevant to your planned experiments (e.g., 24, 48, 72 hours).This mimics the conditions of a cell culture experiment and allows for the assessment of time-dependent precipitation.
4 Visually inspect for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-MS.[5]Visual inspection is a simple first pass, while HPLC-MS provides accurate quantification of the soluble compound.

PART 2: Cellular Assays for Biological Activity

Once the foundational characteristics are understood, the next phase is to assess the compound's effect on cultured cells.

General Cell Culture Guidelines
  • Cell Line Selection: The choice of cell line should be guided by the research question. If a specific biological pathway is being investigated, select a cell line where this pathway is known to be active.

  • Aseptic Technique: Maintain sterile conditions throughout all cell culture procedures to prevent contamination.

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.[3]

    • Untreated Control: Cells that are not exposed to the compound or vehicle.

    • Positive Control: A known inhibitor or activator of the pathway of interest, if applicable.

Cytotoxicity and Proliferation Assays

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This will establish a working concentration range for subsequent functional assays.

Protocol 2: MTT Assay for Cell Viability

This protocol provides a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[3]

StepProcedureRationale
1 Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.Optimal seeding density ensures that cells are in the exponential growth phase during the experiment.
2 Compound Treatment: Prepare serial dilutions of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in complete cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.A dose-response curve is necessary to determine the concentration at which the compound elicits a biological effect.
3 Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.The incubation time should be relevant to the expected biological effect.
4 MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3]Living cells with active metabolism will convert the yellow MTT to purple formazan.
5 Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.This allows for the quantification of the formazan product.
6 Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.The absorbance is directly proportional to the number of viable cells.
Data Analysis and Interpretation

The results of the cytotoxicity assay can be used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%. This value is crucial for designing subsequent experiments.

Investigating the Mechanism of Action

If the compound exhibits cytotoxic or anti-proliferative effects, the next logical step is to investigate its mechanism of action.

Hypothetical Signaling Pathway Investigation

Given that many pyrazole-containing compounds are kinase inhibitors, a logical starting point is to investigate common signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Signal_Transduction_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Compound_X 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol Compound_X->MEK Compound_X->Akt Gene Expression Gene Expression Transcription Factors->Gene Expression Gene Expression->Proliferation Gene Expression->Survival

Caption: Hypothetical targeting of the MAPK/ERK and PI3K/Akt pathways by the test compound.

Protocol 3: Western Blotting for Pathway Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in a signaling pathway, providing insights into whether the compound is inhibiting a specific kinase.

StepProcedureRationale
1 Cell Lysis: Treat cells with the compound at a concentration around the IC₅₀ for a short duration (e.g., 1-4 hours). Lyse the cells to extract total protein.A short treatment time is often sufficient to observe changes in protein phosphorylation.
2 Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).Equal protein loading is essential for accurate comparison between samples.
3 SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).This immobilizes the proteins for subsequent antibody probing.
4 Immunoblotting: Probe the membrane with primary antibodies specific for both the phosphorylated and total forms of the target proteins (e.g., p-ERK/Total ERK, p-Akt/Total Akt).Comparing the ratio of phosphorylated to total protein provides a measure of kinase activity.
5 Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.This allows for the detection and quantification of the target proteins.

PART 3: Advanced Cellular Models and Assays

For a more physiologically relevant assessment, consider using three-dimensional (3D) cell culture models.

3D Spheroid Cultures

3D spheroid cultures can better mimic the in vivo microenvironment and may provide more predictive data on compound efficacy.[6]

Protocol 4: 3D Spheroid Viability Assay
StepProcedureRationale
1 Spheroid Formation: Generate spheroids using a method such as the liquid overlay technique in ultra-low attachment plates.[6]This encourages cell-cell aggregation and the formation of 3D structures.
2 Compound Treatment: Once spheroids have formed (typically after 3-4 days), treat them with a range of compound concentrations.Spheroids may require higher compound concentrations or longer treatment times due to diffusion limitations.
3 Viability Assessment: Use a 3D-specific viability assay, such as CellTiter-Glo® 3D, which is designed to penetrate large spheroids.[6]Standard viability assays may not be suitable for 3D models.
4 Data Analysis: Determine the IC₅₀ in the 3D model and compare it to the 2D results.This comparison can provide insights into the compound's penetration and efficacy in a more complex environment.
Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the initial characterization of a novel small molecule inhibitor.

Experimental_Workflow Start Start Compound_Acquisition Acquire 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol Start->Compound_Acquisition Stock_Preparation Prepare 10 mM DMSO Stock Compound_Acquisition->Stock_Preparation Solubility_Test Assess Solubility in Media Stock_Preparation->Solubility_Test 2D_Cytotoxicity 2D Cell Viability/Proliferation Assay (e.g., MTT) Solubility_Test->2D_Cytotoxicity Calculate_IC50 Determine IC50 Value 2D_Cytotoxicity->Calculate_IC50 Mechanism_Investigation Investigate Mechanism of Action (e.g., Western Blot) Calculate_IC50->Mechanism_Investigation 3D_Culture_Testing Test in 3D Spheroid Model Mechanism_Investigation->3D_Culture_Testing 3D_Viability 3D Viability Assay 3D_Culture_Testing->3D_Viability Compare_IC50 Compare 2D and 3D IC50 3D_Viability->Compare_IC50 End End Compare_IC50->End

Caption: A streamlined workflow for the initial in vitro characterization of a novel compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation Poor aqueous solubility.Lower the final concentration of the compound. Increase the DMSO concentration (while staying within the cell line's tolerance).
High Variability in Assays Inconsistent cell seeding, pipetting errors, or compound instability.Ensure uniform cell seeding. Use calibrated pipettes. Prepare fresh compound dilutions for each experiment.
No Observed Effect Compound is inactive at the tested concentrations, poor cell permeability, or rapid degradation.Test higher concentrations. Assess cell permeability. Evaluate compound stability in media over the course of the experiment.

Conclusion

The protocols and guidelines presented here offer a robust starting point for the in vitro characterization of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. By systematically evaluating its physicochemical properties and cellular effects, researchers can gain valuable insights into its potential as a novel biological probe or therapeutic lead. It is essential to adapt these general protocols to the specific cell lines and biological questions under investigation.

References

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Wang, et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ChemSynthesis. 5-amino-1-methyl-4-phenyldiazenylpyrazol-3-ol. Retrieved from [Link]

  • Gholamrezapor, et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Nakanishi, et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Lee, et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

  • Adams, et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry. [Link]

  • Al-Talla, et al. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Oncology Letters. [Link]

  • Shim, et al. (1999). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry. [Link]

  • PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • Mukhopadhyay, et al. (2002). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology. [Link]

  • Guedes, et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank. [Link]

Sources

Application

Application Notes and Protocols for PZ-K1: A Novel Pyrazole-Based Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition The pyrazole nucleus is a well-established and highly versatile scaffold in medic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a well-established and highly versatile scaffold in medicinal chemistry, recognized for its ability to form the basis of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Consequently, kinases are a major focus of drug discovery efforts.

This document provides detailed application notes and protocols for PZ-K1 , a novel, potent, and selective inhibitor of Kinase X , a serine/threonine kinase implicated in pro-inflammatory signaling pathways. While PZ-K1 is a representative molecule, the principles and methodologies described herein are broadly applicable to the study of other pyrazole-based kinase inhibitors.

PZ-K1, with its 5-amino-1H-pyrazol-3-ol core, is designed to target the ATP-binding pocket of Kinase X, thereby preventing the phosphorylation of its downstream substrates and attenuating the inflammatory cascade. Understanding the biochemical and cellular activity of PZ-K1 is crucial for its development as a potential therapeutic agent.

Mechanism of Action: ATP-Competitive Inhibition of Kinase X

PZ-K1 is hypothesized to function as an ATP-competitive inhibitor of Kinase X. This mechanism involves the inhibitor binding to the active site of the kinase, in the same pocket that ATP would normally occupy. This binding event prevents the kinase from binding to ATP, thereby inhibiting the transfer of a phosphate group to its substrate.

cluster_0 Normal Kinase Activity cluster_1 Inhibition by PZ-K1 Kinase X Kinase X Phosphorylated Substrate Phosphorylated Substrate Kinase X->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase X Substrate Substrate Substrate->Kinase X ADP ADP Phosphorylated Substrate->ADP Kinase X_inhibited Kinase X No_Phosphorylation No Phosphorylation Kinase X_inhibited->No_Phosphorylation PZ_K1 PZ-K1 PZ_K1->Kinase X_inhibited ATP_blocked ATP ATP_blocked->Kinase X_inhibited

Figure 1: Mechanism of ATP-competitive inhibition of Kinase X by PZ-K1.

Application Notes

Reconstitution and Storage of PZ-K1

To ensure the stability and activity of PZ-K1, proper handling and storage are essential.

  • Reconstitution: PZ-K1 is typically supplied as a lyophilized powder. For in vitro assays, we recommend preparing a 10 mM stock solution in 100% DMSO. For cell-based assays, further dilution of the DMSO stock into aqueous buffer or cell culture medium is necessary. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced artifacts.

  • Storage: The lyophilized powder can be stored at 4°C for short-term storage and at -20°C for long-term storage. The 10 mM stock solution in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

In Vitro Kinase Assays

A variety of in vitro kinase assay formats are available to determine the potency of an inhibitor.[3] These assays typically involve purified recombinant kinase, a substrate, and ATP. The choice of assay will depend on the specific research needs and available instrumentation. Luminescence-based assays that measure ADP production, such as ADP-Glo™, are widely used due to their high sensitivity and throughput.

Cell-Based Assays

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to assess the compound's performance in a more physiologically relevant context.[4][5] These assays can measure:

  • Target Engagement: Does the compound inhibit the target kinase within the cell?

  • Cellular Potency: What concentration of the compound is needed to elicit a cellular response?

  • Downstream Effects: Does inhibition of the target kinase lead to the expected changes in downstream signaling pathways?

Detailed Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of the IC50 value of PZ-K1 against Kinase X using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant Kinase X

  • Kinase X substrate

  • PZ-K1

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Start Start Prepare_PZ_K1_dilutions Prepare serial dilutions of PZ-K1 in DMSO Start->Prepare_PZ_K1_dilutions Dispense_PZ_K1 Dispense PZ-K1 dilutions and controls to plate Prepare_PZ_K1_dilutions->Dispense_PZ_K1 Add_Kinase_Substrate Add kinase/substrate mix to plate Dispense_PZ_K1->Add_Kinase_Substrate Prepare_Kinase_Substrate_mix Prepare Kinase X and substrate mix in kinase buffer Prepare_Kinase_Substrate_mix->Add_Kinase_Substrate Incubate_1 Incubate at room temperature Add_Kinase_Substrate->Incubate_1 Add_ATP Add ATP to initiate reaction Incubate_1->Add_ATP Prepare_ATP_solution Prepare ATP solution in kinase buffer Prepare_ATP_solution->Add_ATP Incubate_2 Incubate at room temperature Add_ATP->Incubate_2 Add_ADP_Glo_reagent Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Incubate_2->Add_ADP_Glo_reagent Incubate_3 Incubate at room temperature Add_ADP_Glo_reagent->Incubate_3 Add_Kinase_Detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Incubate_3->Add_Kinase_Detection_reagent Incubate_4 Incubate at room temperature Add_Kinase_Detection_reagent->Incubate_4 Read_Luminescence Read luminescence on a plate reader Incubate_4->Read_Luminescence Analyze_Data Analyze data and calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.

Procedure:

  • Prepare Serial Dilutions of PZ-K1: Create a 10-point, 3-fold serial dilution of PZ-K1 in DMSO, starting from a 1 mM stock.

  • Dispense Compound: Add 1 µL of each PZ-K1 dilution, DMSO (vehicle control), and a positive control inhibitor to the wells of the assay plate.

  • Prepare Kinase/Substrate Mixture: In a single tube, prepare a mixture of Kinase X and its substrate in kinase buffer at 2X the final desired concentration.

  • Add Kinase/Substrate Mixture: Add 10 µL of the kinase/substrate mixture to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 10 µL of 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for Kinase X.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Terminate Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescence: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescence of each well using a plate reader.

Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)

This protocol describes how to assess the ability of PZ-K1 to inhibit the phosphorylation of a downstream target of Kinase X in a relevant cell line.

Materials:

  • A cell line known to have an active Kinase X signaling pathway.

  • PZ-K1

  • Cell culture medium and supplements

  • A stimulating agent (if required to activate the Kinase X pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated and total forms of the downstream target protein.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding: Seed the cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of PZ-K1 (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Pathway Stimulation: If necessary, stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to activate the Kinase X pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then apply the chemiluminescent substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against the total target protein to ensure equal loading.

Data Analysis and Interpretation

In Vitro IC50 Determination

The luminescence data from the ADP-Glo™ assay should be converted to percent inhibition relative to the positive and negative controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
PZ-K1Kinase X15.2
Staurosporine (Control)Kinase X5.8

Table 1: Sample IC50 data for PZ-K1 and a control inhibitor against Kinase X.

Cell-Based Assay Analysis

The Western blot results should show a dose-dependent decrease in the phosphorylation of the downstream target with increasing concentrations of PZ-K1. The intensity of the phosphorylated protein band can be quantified using image analysis software and normalized to the total protein band intensity.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase - PubMed. Available at: [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH. Available at: [Link]

  • Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • In vitro kinase assay - Protocols.io. Available at: [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed. Available at: [Link]

  • In vitro kinase assay - Bio-protocol. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. Available at: [Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate. Available at: [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. Available at: [Link]

  • (PDF) In vitro kinase assay v1 - ResearchGate. Available at: [Link]

  • Cell-based test for kinase inhibitors - INiTS. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link]

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed. Available at: [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents.
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed. Available at: [Link]

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Method

Application Notes and Protocols for Pyrazole-Based Compounds in Cancer Research: A Representative Study

Disclaimer: The specific compound "5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol" is not extensively documented in publicly available cancer research literature. Therefore, this guide utilizes a well-charact...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific compound "5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol" is not extensively documented in publicly available cancer research literature. Therefore, this guide utilizes a well-characterized, structurally related pyrazole-based kinase inhibitor as a representative model to illustrate the application, protocols, and scientific rationale relevant to this class of compounds in oncology. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of novel pyrazole-based drug candidates.

Introduction: The Therapeutic Potential of Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. In oncology, pyrazole derivatives have been successfully developed as potent inhibitors of various protein kinases. These enzymes play a critical role in cell signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis. By targeting specific kinases, these inhibitors can selectively disrupt cancer cell processes while sparing normal cells, offering a more targeted and less toxic approach than traditional chemotherapy.

This document provides a comprehensive guide for researchers on the preclinical evaluation of a representative pyrazole-based kinase inhibitor, focusing on its application in cancer cell line models and in vivo tumor xenografts.

Part 1: Mechanistic Characterization and Cellular Assays

A fundamental step in evaluating a novel anticancer compound is to elucidate its mechanism of action and assess its potency in relevant cancer models. This section outlines the protocols for determining the compound's inhibitory activity against its target kinase and its effect on cancer cell viability.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against its target kinase.

Principle: This assay measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. The reduction in kinase activity, often measured by the phosphorylation of a substrate, is used to calculate the IC50 value.

Protocol:

  • Reagents and Materials:

    • Purified recombinant target kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and kinase buffer.

    • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining kinase activity using a suitable detection method.

    • Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Data Interpretation:

A lower IC50 value indicates greater potency of the compound as a kinase inhibitor. This value is crucial for comparing the activity of different compounds and for guiding dose selection in subsequent cellular assays.

Cell Viability Assay (MTT/XTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (like MTT or XTT) to colored formazan products, which can be quantified by spectrophotometry.

Protocol:

  • Cell Culture:

    • Culture the selected cancer cell lines in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell LineTarget Kinase ExpressionGI50 (µM)
Cancer Cell Line AHigh0.1
Cancer Cell Line BModerate1.5
Normal FibroblastsLow> 10

Experimental Workflow for Cellular Assays

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assessment (MTT Assay) cluster_3 Data Analysis cell_culture Maintain Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells for 72 hours seeding->treatment compound_prep Prepare Serial Dilutions of Pyrazole Compound compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate for 2-4 hours mtt_add->incubation solubilization Solubilize Formazan incubation->solubilization readout Measure Absorbance solubilization->readout data_analysis Calculate % Viability readout->data_analysis gi50 Determine GI50 Value data_analysis->gi50

Caption: Workflow for determining the GI50 of a pyrazole compound.

Part 2: Target Engagement and Pathway Analysis

After establishing the compound's cellular activity, it is crucial to confirm that it engages its intended target within the cell and modulates downstream signaling pathways.

Western Blot Analysis

Objective: To assess the inhibition of the target kinase and its downstream signaling pathway in treated cells.

Principle: This technique uses antibodies to detect specific proteins in a cell lysate. By comparing the phosphorylation status of the target kinase and its downstream substrates in treated versus untreated cells, we can confirm target engagement and pathway modulation.

Protocol:

  • Cell Lysis:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Analysis

G RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase RTK->TargetKinase Activates Pyrazole Pyrazole Compound Pyrazole->TargetKinase Inhibits Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 Downstream1->Downstream2 Activates Proliferation Cell Proliferation & Survival Downstream2->Proliferation Promotes

Caption: Inhibition of a kinase-driven signaling pathway by a pyrazole compound.

Part 3: In Vivo Efficacy Studies

The final preclinical step is to evaluate the compound's antitumor activity in a living organism, typically using a mouse xenograft model.

Tumor Xenograft Model

Objective: To assess the in vivo antitumor efficacy of the compound.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Animal Husbandry:

    • House immunocompromised mice (e.g., nude or SCID mice) in a specific pathogen-free facility.

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation and Treatment:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Data Analysis:

  • Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed antitumor effect.

References

Due to the lack of specific literature for "5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol", the following references are provided as examples of research on pyrazole-based kinase inhibitors in oncology, which would be analogous to the studies proposed in this guide.

  • Title: Discovery of N-(4-((1R,2S)-2-(Aminomethyl)-N-(3-fluorophenyl)-1-methylcyclopropanecarboxamido)phenyl)-5-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (AMG 337), a Potent and Selective Oral c-Met Inhibitor for the Treatment of Cancer. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyrazole-based compounds as promising anticancer agents: A review on their synthesis and biological activities. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The discovery of a series of 1-(piperidin-4-yl)-1H-pyrazol-4-yl-5-aminopyrazoles as potent and selective inhibitors of cyclin-dependent kinases. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Application

Application Note &amp; Protocols: A Framework for the Experimental Characterization of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Abstract: This document provides a comprehensive experimental framework for the initial characterization of the novel small molecule, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. As this is a molecule with...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for the initial characterization of the novel small molecule, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. As this is a molecule with limited public data, this guide is structured as a tiered, hypothesis-driven approach to efficiently determine its biological activity, mechanism of action, and preliminary therapeutic potential. The protocols herein are designed for researchers in drug discovery and development, providing not only step-by-step instructions but also the scientific rationale behind each experimental choice to ensure robust and interpretable data generation.

Introduction and Scientific Rationale

The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is a novel chemical entity. Its structure contains two key pharmacophores: a 5-aminopyrazole ring and a substituted piperidine moiety.

  • 5-Aminopyrazole Scaffold: The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Specifically, the 5-aminopyrazole substitution is a versatile framework found in agents developed as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[3][4][5] This scaffold's prevalence suggests a high probability of interaction with ATP-binding sites in enzymes, particularly protein kinases.[6][7][8]

  • Piperidine Moiety: The piperidine ring is one of the most common heterocycles in pharmaceuticals, particularly for drugs targeting the central nervous system (CNS).[9][10][11] Its inclusion can enhance membrane permeability, modulate solubility, and provide a three-dimensional structure that can be critical for specific receptor interactions.[11][12]

Given this structural composition, a primary hypothesis is that this compound may function as a protein kinase inhibitor . Therefore, the following experimental design prioritizes the investigation of this activity, while remaining open to discovering other potential mechanisms through phenotypic screening.

Tiered Experimental Workflow

A logical, tiered approach is essential for characterizing a novel compound. This ensures that resources are used efficiently, with foundational data from earlier tiers informing the more complex and resource-intensive experiments in later tiers.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Hypothesis Testing & Target Deconvolution cluster_2 Tier 3: In Vitro Pharmacology & MoA cluster_3 Tier 4: In Vivo Characterization a1 Phenotypic Screening (Cell Viability Panel) b1 Broad Kinase Panel Screen (Biochemical Assay) a1->b1 Informs kinase family focus b2 Target Deconvolution (If Phenotypic Hit) a1->b2 Identifies phenotypic 'hit' a2 Initial Safety Assessment (hERG Assay) d1 Pharmacokinetic (PK) Study a2->d1 Go/No-Go for in vivo studies c1 IC50 Determination (Dose-Response) b1->c1 Identifies primary kinase target(s) b2->c1 Identifies putative molecular target c2 Cellular Target Engagement & Downstream Signaling c1->c2 Confirms potency c2->d1 Validates cellular activity d2 Pharmacodynamic (PD) & Efficacy Model d1->d2 Informs dosing regimen

Figure 1: Tiered Experimental Workflow for Compound Characterization.

Tier 1: Foundational Profiling

The goal of Tier 1 is to cast a wide net to observe any biological effect (phenotypic screening) and to identify any major safety liabilities early in the process.

Protocol: Multi-line Cell Viability Screen (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] This initial screen will use a panel of cancer cell lines from diverse tissue origins to identify any selective anti-proliferative activity.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cell lines of interest (e.g., A549 lung, MCF7 breast, U87 glioblastoma, HCT116 colon)

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[15]

  • Multichannel pipette and plate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A common screening concentration is 10 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[16]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13][15]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis & Interpretation:

  • Calculate percent viability relative to the vehicle control.

  • A significant reduction in viability (>50%) in one or more cell lines constitutes a "hit" and warrants progression to Tier 2.

  • Selective activity against a particular cell line may provide early clues about the compound's mechanism of action.

Protocol: Preliminary Cardiac Safety (hERG Inhibition Assay)

Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[17][18][19] Early assessment of hERG liability is a critical step in drug discovery. This protocol outlines an automated patch-clamp approach, a standard for regulatory submissions.[20]

Materials:

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch).[18]

  • HEK293 cells stably expressing the hERG channel.[18]

  • Extracellular and intracellular solutions appropriate for the system.

  • Test compound and a positive control (e.g., E-4031 or Cisapride).[18][20]

Procedure:

  • Cell Preparation: Harvest hERG-HEK293 cells and prepare a cell suspension according to the instrument manufacturer's guidelines.

  • System Priming: Prime the system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing: The automated system will capture cells and form giga-ohm seals. Only cells meeting quality control criteria (e.g., seal resistance >100 MOhms, pre-compound current >0.2 nA) should be used.[18]

  • Baseline Recording: Record the baseline hERG current using a standardized voltage protocol.[20]

  • Compound Application: Apply the vehicle control followed by sequential application of the test compound at increasing concentrations (e.g., 0.1, 1, 10 µM).[18]

  • Data Acquisition: Record the hERG tail current at each concentration after it reaches a steady state.

Data Analysis & Interpretation:

  • Calculate the percent inhibition of the hERG current at each concentration relative to the vehicle control.

  • An IC₅₀ value will be calculated if a dose-response is observed. An IC₅₀ value >10 µM is generally considered low risk, though this must be interpreted in the context of the compound's expected therapeutic concentration.

Tier 2: Hypothesis Testing & Target Deconvolution

If a hit is identified in Tier 1, Tier 2 aims to identify the specific molecular target(s).

Protocol: Broad Kinase Panel Screen

Principle: Based on the 5-aminopyrazole scaffold, the primary hypothesis is kinase inhibition.[7][8] A broad kinase panel screen (e.g., against >300 kinases) is the most efficient method to identify primary targets and assess selectivity. These assays typically measure the remaining ATP after a kinase reaction, with a lower ATP level indicating higher kinase activity.

Materials & Service:

  • This is typically performed as a fee-for-service by a specialized contract research organization (CRO) (e.g., Reaction Biology, Eurofins).

  • The service will require a specified amount of the test compound at a high concentration (e.g., 10-20 mg).

  • The compound is typically screened at a single high concentration (e.g., 1 or 10 µM).

Data Analysis & Interpretation:

  • The CRO will provide a report detailing the percent inhibition for each kinase in the panel.

  • Primary Targets: Kinases inhibited by >90% are considered strong primary target candidates.

  • Selectivity Profile: The number of "hit" kinases provides an early indication of the compound's selectivity. A highly selective compound will inhibit only one or a few kinases, while a non-selective compound will inhibit many.

  • The results will guide the selection of specific kinases for IC₅₀ determination in Tier 3.

Strategy: Target Deconvolution for Phenotypic Hits

Principle: If the compound shows a strong phenotypic effect (e.g., cell death) but does not show significant activity in the kinase screen, its target is likely not a kinase. Target deconvolution methods are then required to identify the responsible protein.[21][22]

Common Approaches:

  • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.[21][23][24]

  • Genetic Screens (CRISPR/shRNA): A library of cells, each with a different gene knocked out or knocked down, is treated with the compound. Cells that become resistant to the compound are enriched, and sequencing reveals which gene loss confers resistance, identifying it as essential for the compound's activity.[25]

  • Protein Microarrays: The compound, often labeled with a fluorescent tag, is incubated on a microarray containing thousands of purified human proteins. Binding is detected by fluorescence.[21][26]

The choice of method depends on available resources and the nature of the compound. Affinity chromatography is a common starting point.[23]

Tier 3: In Vitro Pharmacology and Mechanism of Action (MoA)

Once a primary target (or a small set of targets) is identified, Tier 3 focuses on quantifying its potency and confirming its mechanism in a cellular context.

Protocol: In Vitro Kinase Assay (IC₅₀ Determination)

Principle: This protocol determines the concentration of the compound required to inhibit 50% of a specific kinase's activity (the IC₅₀ value), providing a quantitative measure of potency. This example uses a generic radioactive filter binding assay.[27][28]

G cluster_0 Kinase Purified Kinase Mix Incubate at 30°C Kinase->Mix Substrate Peptide Substrate Substrate->Mix ATP ATP + γ-³²P-ATP ATP->Mix Inhibitor Test Compound Inhibitor->Mix Stop Stop Reaction (e.g., Phosphoric Acid) Mix->Stop Filter Spot onto Filter Paper (Substrate Binds) Stop->Filter Wash Wash to Remove Unincorporated ³²P-ATP Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count

Figure 2: Workflow for a Radioactive Kinase Filter Binding Assay.

Materials:

  • Purified recombinant target kinase.

  • Specific peptide substrate for the kinase.

  • Kinase reaction buffer.[29]

  • ATP and γ-³²P-ATP.[28]

  • Test compound (serially diluted).

  • Filter paper membrane (e.g., P81 phosphocellulose).

  • Scintillation counter and fluid.

Procedure:

  • Prepare Kinase Reaction Mix: In a microfuge tube, combine the kinase buffer, purified kinase, and peptide substrate.

  • Add Inhibitor: Add various concentrations of the test compound (typically an 8-point, 3-fold serial dilution) to the reaction mix. Include a "no inhibitor" positive control and a "no enzyme" background control.

  • Initiate Reaction: Start the reaction by adding the ATP/γ-³²P-ATP mix.[30] Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Stop Reaction: Stop the reaction by adding phosphoric acid.

  • Filter Binding: Spot a portion of each reaction mixture onto the filter paper. The phosphorylated peptide substrate will bind to the paper.

  • Wash: Wash the filter paper multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.[27]

  • Quantify: Place the filter paper spots into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis & Interpretation:

  • Subtract background counts from all measurements.

  • Calculate percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement & MoA

Principle: An IC₅₀ from a biochemical assay confirms interaction with a purified protein. It is crucial to demonstrate that the compound engages the target within a live cell and produces the expected downstream effect (e.g., inhibiting the phosphorylation of a known substrate).

Example Protocol (Western Blot for a Phospho-Substrate):

  • Cell Treatment: Seed an appropriate cell line (known to have an active pathway involving the target kinase) and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x the biochemical IC₅₀).

  • Lysis: After a suitable incubation time, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[30]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the kinase's known downstream substrate.

    • Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash again, then strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Add a chemiluminescent substrate and image the blot.

Data Analysis & Interpretation:

  • A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal, confirms cellular target engagement and the intended mechanism of action.

Tier 4: In Vivo Characterization

If the compound demonstrates sufficient in vitro potency and a confirmed cellular mechanism, preliminary in vivo studies are warranted.

Protocol Outline: Preliminary Pharmacokinetics (PK)

Principle: A PK study determines how an organism processes a drug, covering its absorption, distribution, metabolism, and excretion (ADME). This is essential for understanding drug exposure and designing effective dosing schedules for efficacy studies.[31][32][33]

Experimental Design:

  • Species: Typically mouse or rat for early studies.

  • Animal Number: 3 animals per time point or using a sparse sampling design.[32]

  • Dosing: Administer a single dose of the compound via a clinically relevant route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[33]

  • Analysis: Process blood to plasma. Analyze the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Key Parameters to Calculate:

  • Cₘₐₓ: Maximum observed plasma concentration.

  • Tₘₐₓ: Time at which Cₘₐₓ is observed.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t₁/₂: Half-life of the drug in plasma.

  • Bioavailability (%F): The fraction of an oral dose that reaches systemic circulation (calculated by comparing PO and IV AUCs).

Protocol Outline: In Vivo Efficacy Study

Principle: An efficacy study assesses whether the compound has the desired therapeutic effect in a relevant animal model of disease.[34][35] The choice of model is dictated by the compound's confirmed mechanism of action.

Example Design (Cancer Xenograft Model):

  • Model: Immune-compromised mice are implanted with the human cancer cell line that was most sensitive to the compound in Tier 1.

  • Group Allocation: Once tumors reach a specified size, animals are randomized into groups (e.g., n=8-10 per group).

  • Treatment Groups:

    • Vehicle control.

    • Test compound (at one or more dose levels, determined from PK and tolerability studies).

    • Positive control/standard-of-care drug.

  • Dosing: Administer treatment according to a schedule informed by the PK study (e.g., once daily, twice daily).

  • Endpoints:

    • Primary: Tumor volume (measured regularly with calipers) and animal survival.

    • Secondary: Animal body weight (as a measure of toxicity).

    • Pharmacodynamic (PD): At the end of the study, tumors can be collected to measure the level of the target phospho-substrate (as in section 5.2) to confirm target engagement in vivo.

Summary and Forward Look

This application note details a systematic, multi-tiered approach for the initial characterization of the novel compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. By logically progressing from broad phenotypic screening to specific target validation and finally to in vivo evaluation, researchers can build a comprehensive data package. The results from this workflow will establish the compound's primary mechanism of action, potency, selectivity, and preliminary safety and efficacy, providing a solid foundation for further preclinical development.

References

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  • Tenti, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

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  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. Retrieved from [Link]

  • Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Retrieved from [Link]

  • Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Retrieved from [Link]

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  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Hart, G. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. Retrieved from [Link]

  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Hamamatsu. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Bianchi, M., et al. (1970). [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position]. PubMed. Retrieved from [Link]

  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. NIH. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]

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  • El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]

  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Retrieved from [Link]

  • Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Phenotypic Approach to Drug Discovery. (n.d.). PMC - NIH. Retrieved from [Link]

  • Szeliga, J., & Chapuis, C. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

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Sources

Method

Application Note &amp; Protocols: A Guide to the Development and Validation of Analytical Methods for the Quantification of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Abstract This document provides a comprehensive guide for the development, optimization, and validation of analytical methods for the quantitative determination of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of analytical methods for the quantitative determination of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, a novel heterocyclic compound. As no standard methods for this specific analyte are currently published, this guide establishes a foundational strategy based on first principles of analytical chemistry and proven methodologies for structurally related aminopyrazole compounds.[1][2][3] We present detailed protocols for method development using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and confirmatory analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, this note outlines systematic procedures for sample preparation and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, reliability, and reproducibility.[4][5][6]

Introduction and Rationale

5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is a complex heterocyclic molecule featuring a substituted pyrazole core. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[7][8] Accurate and precise quantification of such novel chemical entities is paramount for pharmacokinetic studies, stability testing, quality control of synthetic batches, and regulatory compliance.

The molecular structure, possessing a polar aminopyrazole group and a saturated heterocyclic piperidine moiety, suggests the analyte will be a polar, basic compound. This inherent polarity presents specific challenges for traditional reversed-phase chromatography, necessitating a carefully designed method development strategy. This guide addresses these challenges by providing a logical workflow, from initial physicochemical assessment to full method validation.

Prerequisite: Physicochemical Characterization

Before initiating method development, a preliminary assessment of the analyte's physicochemical properties is crucial for making informed decisions.

  • Solubility: Determine the analyte's solubility in various organic solvents (e.g., methanol, acetonitrile, isopropanol) and aqueous buffers across a pH range. This dictates the choice of sample diluent and mobile phase components.[9]

  • pKa (Acid Dissociation Constant): Predict or experimentally determine the pKa of the amino and hydroxyl groups. The ionization state of the analyte is pH-dependent and profoundly impacts its retention on reversed-phase columns. This knowledge is critical for selecting the optimal mobile phase pH to achieve good peak shape and retention.

  • LogP (Partition Coefficient): The LogP value provides an estimate of the analyte's hydrophobicity, guiding the initial choice of chromatographic conditions and sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]

Part I: HPLC-UV Method Development

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for routine quantification. The strategy below focuses on developing a reliable reversed-phase HPLC method.

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). A polar mobile phase is used, and by modulating its composition (e.g., the ratio of aqueous buffer to organic solvent), the retention of analytes can be controlled. For polar, basic compounds like the target analyte, controlling the mobile phase pH is essential to suppress the ionization of basic nitrogens, thereby increasing retention and improving peak symmetry.

Experimental Workflow for HPLC-UV Method Development

HPLC_Development_Workflow cluster_prep Preparation cluster_dev Method Development Cycle cluster_final Finalization prep_analyte Prepare Analyte Stock (e.g., 1 mg/mL in Methanol) prep_working Prepare Working Standard (e.g., 100 µg/mL in Mobile Phase A) prep_analyte->prep_working select_column Step 1: Select Column (e.g., C18, 4.6x150 mm, 5 µm) prep_working->select_column select_mobile Step 2: Select Mobile Phase (A: 0.1% Formic Acid in H2O B: Acetonitrile) select_column->select_mobile run_gradient Step 3: Initial Gradient Run (e.g., 5-95% B over 15 min) select_mobile->run_gradient eval_peak Step 4: Evaluate Peak (Retention, Shape, Tailing) run_gradient->eval_peak optimize Step 5: Optimize (Adjust pH, Organic Solvent, Gradient) eval_peak->optimize optimize->run_gradient final_method Final Isocratic or Optimized Gradient Method optimize->final_method Achieved Target Metrics system_suit Perform System Suitability Test final_method->system_suit

Caption: Workflow for HPLC-UV Method Development.

Detailed Protocol: HPLC-UV Method Development

1. Materials and Equipment:

  • HPLC system with UV/Vis or Diode Array Detector (DAD).
  • C18 reversed-phase column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).
  • HPLC-grade solvents (Methanol, Acetonitrile).[11]
  • HPLC-grade water.
  • Formic acid or trifluoroacetic acid (TFA).
  • Analyte reference standard.

2. Initial Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water. (The acidic pH protonates the piperidine nitrogen, promoting interaction with the stationary phase and improving peak shape).
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.[11]
  • Injection Volume: 10 µL.
  • Column Temperature: 25 °C.[11]
  • Detection Wavelength: Scan from 200-400 nm with a DAD to determine the wavelength of maximum absorbance (λmax). A starting point of 254 nm can be used if λmax is unknown.
  • Initial Gradient: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 5 | | 15.0 | 95 | | 17.0 | 95 | | 17.1 | 5 | | 20.0 | 5 |

3. Optimization Strategy:

  • Peak Shape: If the peak is broad or tailing, ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[9] The use of a low-ionic-strength acidic modifier like formic acid is key.
  • Retention Time: If retention is too low, decrease the initial percentage of the organic solvent (Mobile Phase B). If retention is too high, increase the starting percentage of B.
  • Resolution: Adjust the gradient slope. A shallower gradient (longer run time) will improve the separation of the analyte from any impurities.
  • Solvent Choice: If acetonitrile does not provide adequate resolution, methanol can be tested as an alternative organic modifier, as it offers different selectivity.

Part II: LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the detection specificity of mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and its mass-to-charge ratio (m/z) is measured. In tandem MS, a specific ion (the precursor ion) is selected, fragmented, and one or more of the resulting fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

Experimental Workflow for LC-MS/MS Method Development

LCMS_Development_Workflow cluster_infusion Direct Infusion (Tuning) cluster_lc LC Method Optimization infuse_std Infuse Analyte Standard (e.g., 1 µg/mL in 50:50 ACN:H2O) ms1_scan Step 1: Find Precursor Ion (Full Scan MS1 in ESI+) infuse_std->ms1_scan ms2_scan Step 2: Fragment Precursor (Product Ion Scan MS2) ms1_scan->ms2_scan optimize_ce Step 3: Optimize Collision Energy (CE) for 2-3 Product Ions ms2_scan->optimize_ce lc_conditions Adapt HPLC-UV Method (Use volatile buffers like formic acid) optimize_ce->lc_conditions Define MRM Transitions inject_run Inject and Run with MRM lc_conditions->inject_run check_peak Confirm Peak at Expected RT inject_run->check_peak

Caption: Workflow for LC-MS/MS Method Development.

Detailed Protocol: LC-MS/MS Method Development

1. Analyte Tuning and MRM Transition Identification:

  • Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.
  • Directly infuse the solution into the mass spectrometer using a syringe pump.
  • Operate the ion source in positive Electrospray Ionization (ESI+) mode, as the basic nitrogens are readily protonated.
  • Perform a full scan (MS1) to identify the protonated molecule [M+H]⁺, which will be the precursor ion.
  • Select the [M+H]⁺ ion and perform a product ion scan (MS2) while ramping the collision energy (CE).
  • Identify 2-3 stable and abundant product ions.
  • For each product ion, perform a CE optimization to find the energy that yields the highest intensity. The precursor → product ion pair with its optimized CE constitutes an MRM transition.

2. Liquid Chromatography:

  • The HPLC-UV method developed in Part I is an excellent starting point. The key is to use volatile mobile phase additives like formic acid or ammonium formate, as non-volatile salts (e.g., phosphate) are incompatible with MS.
  • A fast gradient using a shorter column (e.g., 50 mm length) is often preferred for high-throughput MS analysis.

3. Example LC-MS/MS Parameters (Hypothetical):

  • LC Column: C18, 50mm x 2.1mm, 1.8 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: 5% to 95% B in 3 minutes.
  • MS Ion Source: ESI+.
  • MRM Transitions: | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | |---------------------|-------------------|-----------------|-----------------------| | [M+H]⁺ | Product 1 | 50 | Optimized | | [M+H]⁺ | Product 2 | 50 | Optimized |

Part III: Sample Preparation

Effective sample preparation is crucial to remove matrix interferences that can affect analytical accuracy and instrument performance.[10][12]

Protein Precipitation (For Biological Samples)

A simple and fast method for removing the bulk of proteins from plasma or serum. Protocol:

  • To 100 µL of sample (e.g., plasma), add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

Solid-Phase Extraction (SPE) (For Higher Purity)

SPE provides cleaner extracts and allows for sample concentration.[12] Given the basic nature of the analyte, a mixed-mode cation exchange SPE sorbent is recommended.[13] Protocol:

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Load: Load the pre-treated sample (e.g., diluted plasma adjusted to an acidic pH).

  • Wash 1 (Interference Elution): Wash the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences.

  • Wash 2 (Polar Interferences): Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the protonated analyte using 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.

Part IV: Method Validation (ICH Q2(R1) Guidelines)

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.[4][5][14] The following parameters should be assessed:

Validation ParameterDescription & PurposeTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.Prepare a calibration curve with at least 5 standards. Correlation coefficient (r²) ≥ 0.995.[11]
Accuracy (Trueness) The closeness of test results to the true value. Assessed by spike-recovery experiments at multiple levels.Mean recovery typically between 80-120% for assays and 70-130% for content uniformity.[14]
Precision The closeness of agreement among a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (%RSD) should be ≤ 2% for drug substance and ≤ 3% for drug product.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Assess the effect of minor changes in flow rate (±5%), column temperature (±2°C), and mobile phase pH (±0.1 units).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating robust analytical methods for the novel compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. By following the systematic protocols for HPLC-UV and LC-MS/MS development, sample preparation, and ICH-guided validation, researchers and drug development professionals can generate high-quality, reliable, and defensible analytical data essential for advancing their scientific and regulatory objectives.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2025-07-30). Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available from: [Link]

  • International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available from: [Link]

  • PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Available from: [Link]

  • Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Available from: [Link]

  • ResearchGate. (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). Available from: [Link]

  • Wiley Analytical Science. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021-10-29). Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • National Institutes of Health. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Available from: [Link]

  • Figshare. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020-12-02). Available from: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of a Novel Pyrazole-Piperidine Scaffold Abstract: This document provides a comprehensive guide for the high-throughput screening (HTS) of the...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of a Novel Pyrazole-Piperidine Scaffold

Abstract: This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel chemical entity, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. Recognizing the therapeutic promise inherent in its pyrazole and piperidine scaffolds, we present a structured approach to elucidating its biological activity. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies from initial compound characterization to primary and secondary screening assays, with a focus on protein kinase and G-protein coupled receptor (GPCR) targets. Our goal is to provide a robust framework for identifying and validating the therapeutic potential of this and other novel compounds.

Introduction: The Rationale for Screening

The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol represents a compelling starting point for a drug discovery campaign. Its structure marries two privileged heterocyclic scaffolds:

  • The Pyrazole Core: Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, several approved drugs and clinical candidates feature a pyrazole core, often targeting protein kinases.[4][5]

  • The Piperidine Moiety: The piperidine ring is a ubiquitous feature in pharmaceuticals, frequently incorporated to enhance physicochemical properties such as solubility and membrane permeability, thereby improving a compound's overall drug-like characteristics.[6][7][8]

The combination of a biologically active pyrazole core with a favorable piperidine substituent suggests that this compound may exhibit potent and selective activity against one or more therapeutic targets. This application note provides a roadmap for systematically exploring this potential through high-throughput screening.

Compound Characterization and Preparation for HTS

Prior to initiating a large-scale screening campaign, it is imperative to thoroughly characterize the compound to ensure data quality and reproducibility.

2.1. Purity Assessment: The purity of the compound should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for HTS.

2.2. Solubility Determination: The solubility of the compound in aqueous buffers is a critical parameter for assay development. A kinetic solubility assay should be performed to determine the maximum soluble concentration in the chosen assay buffer. Poor solubility can lead to compound precipitation and false-positive results.

2.3. Stock Solution Preparation and Storage: A high-concentration stock solution (e.g., 10 mM) should be prepared in an appropriate solvent, typically dimethyl sulfoxide (DMSO). Aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation. Freeze-thaw cycles should be avoided.

Table 1: Recommended Initial Compound Characterization

ParameterMethodAcceptance CriteriaRationale
PurityHPLC, LC-MS> 95%Ensures that observed activity is due to the compound of interest.
Identity¹H NMR, ¹³C NMR, HRMSConsistent with structureConfirms the chemical structure of the synthesized compound.
SolubilityKinetic Solubility Assay> 100 µM in assay bufferPrevents compound precipitation and ensures accurate concentration in assays.
StabilityHPLC analysis over time< 10% degradation over 24hConfirms compound integrity under assay conditions.

Hypothesized Biological Targets and Screening Strategy

Based on the known activities of pyrazole derivatives, a primary screening campaign targeting protein kinases is a logical starting point.[4][9][10][11] Additionally, given the prevalence of piperidine-containing compounds as GPCR modulators, a parallel or secondary screen against a panel of GPCRs could also be fruitful.[12][13][14][15]

3.1. Primary Target Class: Protein Kinases Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation.[9][10] A broad-spectrum kinase panel screen can efficiently identify potential kinase targets.

3.2. Secondary Target Class: G-Protein Coupled Receptors (GPCRs) GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[13][15] A variety of HTS assays are available to screen for GPCR agonists or antagonists.

HTS_Workflow cluster_prep Compound Preparation cluster_primary Primary Screen cluster_secondary Hit Confirmation & Validation Compound 5-Amino-1-(...)-pyrazol-3-ol Characterize Characterization (Purity, Solubility, Stability) Compound->Characterize Stock 10 mM Stock in DMSO Characterize->Stock AssayReady Assay-Ready Plates Stock->AssayReady PrimaryAssay Biochemical Kinase Assay (e.g., ADP-Glo™) AssayReady->PrimaryAssay HitIdentification Hit Identification (e.g., Z-score > 3) PrimaryAssay->HitIdentification DoseResponse Dose-Response Curve (IC₅₀ Determination) HitIdentification->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Cell-Based Assay) DoseResponse->OrthogonalAssay Selectivity Selectivity Profiling (Kinase Panel) OrthogonalAssay->Selectivity ValidatedHit ValidatedHit Selectivity->ValidatedHit Validated Hit

Caption: High-Throughput Screening Workflow for a Novel Compound.

Detailed Protocols

4.1. Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a generic, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced. This is a robust and widely used format for HTS.[9]

Rationale: The ADP-Glo™ assay is a universal platform applicable to nearly any kinase, making it ideal for primary screening when the specific target is unknown. Its high sensitivity and broad dynamic range are well-suited for HTS.

Materials:

  • Kinase of interest (e.g., a representative tyrosine or serine/threonine kinase)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well, white, flat-bottom plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Luminometer

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the test compound from the assay-ready plates into the 384-well assay plates. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Add 5 µL of a 2X kinase/substrate solution to each well.

    • Add 5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor > 0.5 indicates an excellent assay.

4.2. Protocol 2: Secondary Cell-Based Target Engagement Assay

This protocol describes a generic cell-based assay to confirm that the compound inhibits the target kinase within a cellular context.

Rationale: Cell-based assays are crucial for validating hits from biochemical screens.[10] They confirm that a compound is cell-permeable and can engage its target in a more physiologically relevant environment.

Materials:

  • A cell line that expresses the target kinase.

  • Cell culture medium and supplements.

  • Lysis buffer.

  • Antibodies for the target kinase and its phosphorylated substrate (for Western blot or ELISA).

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compound for a specified period (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with an appropriate lysis buffer.

  • Target Engagement Analysis:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated substrate and total kinase. A decrease in the phospho-specific signal indicates target engagement.

    • ELISA: Use a sandwich ELISA to quantify the levels of the phosphorylated substrate.

  • Data Acquisition: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA).

Data Analysis:

  • Plot the percent inhibition of substrate phosphorylation against the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) KinaseA Kinase A Receptor->KinaseA Activates Compound 5-Amino-1-(...)-pyrazol-3-ol (Putative Inhibitor) KinaseB Kinase B Compound->KinaseB Inhibits KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Transcription Gene Transcription P_Substrate->Transcription Activates Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

Data Interpretation and Hit Prioritization

A successful HTS campaign will yield a number of "hits." These must be carefully triaged to identify the most promising candidates for further development.

Table 2: Hypothetical HTS Data Summary

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)Cell-Based IC₅₀ (µM)Notes
Compound-001 950.150.5Potent hit with good cell activity.
Compound-002 881.2> 50Potent in biochemical assay, but poor cell permeability or off-target effects.
Compound-003 558.510Moderate activity.
Compound-004 920.5N/APossible assay interference (e.g., aggregator). Requires counter-screen.

Hit Prioritization Criteria:

  • Potency: Lower IC₅₀ values are generally preferred.

  • Structure-Activity Relationship (SAR): Analyze the activity of structurally related compounds to identify initial SAR trends.

  • Physicochemical Properties: Prioritize compounds with favorable drug-like properties.

  • Selectivity: Profile potent hits against a panel of related kinases to assess their selectivity. High selectivity is often desirable to minimize off-target effects.

Conclusion

The novel compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol holds significant promise as a starting point for a drug discovery program due to its privileged chemical scaffolds. The protocols and strategies outlined in this application note provide a comprehensive and scientifically rigorous framework for its evaluation in a high-throughput screening setting. By following these guidelines, researchers can efficiently identify and validate its biological activity, paving the way for the development of new therapeutic agents.

References

  • (Reference to a general organic synthesis methodology paper, if available, for pyrazoles or piperidines)
  • Oreate AI. (2025, December 30). Understanding Assay Development: The Backbone of Drug Discovery. Oreate AI Blog. [Link]

  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(9), 2698. [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery, 12(7), 649-663. [Link]

  • Nakamura, T., et al. (2015). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 58(23), 9205-9223. [Link]

  • Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(7), 747-755. [Link]

  • Sagan, F., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116768. [Link]

  • Goldstein, D. M., et al. (2009). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 52(15), 4644-4654. [Link]

  • Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Wang, B. L., et al. (2022). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science, 78(1), 5-18. [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. [Link]

  • (Additional citations for specific methodologies or rel
  • (Additional citations for specific methodologies or rel
  • Cole-Parmer. (2024, August 5). The Steps of Assay Development and Screening in Early Drug Discovery. [Link]

  • (Additional citations for specific methodologies or rel
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Zhang, R., et al. (2015). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 36(11), 1287-1303. [Link]

  • (Additional citations for specific methodologies or rel
  • International Journal of Novel Research and Development. (2024, July). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • (Reference to a review on piperidine in drug discovery)
  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • (Additional citations for specific methodologies or rel
  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • (Additional citations for specific methodologies or rel
  • (Additional citations for specific methodologies or rel
  • (Reference to a review on pyrazole synthesis and activity)
  • (Additional citations for specific methodologies or rel
  • (Additional citations for specific methodologies or rel
  • Shishkina, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6451. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Taos, T. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

  • (Additional citations for specific methodologies or rel
  • (Additional citations for specific methodologies or rel
  • (Additional citations for specific methodologies or rel

Sources

Method

Application Notes &amp; Protocols for the Characterization of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Introduction: The Therapeutic Potential of Pyrazole Scaffolds The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] These five-membered heterocyclic motifs are cornerstones in the development of therapeutics targeting a range of diseases, from cancer to inflammatory conditions and infectious diseases.[2] The versatility of the pyrazole ring allows for diverse substitutions, enabling fine-tuning of pharmacological properties. Many pyrazole derivatives have been successfully developed as inhibitors of protein kinases, crucial regulators of cellular processes whose dysregulation is a hallmark of cancer.[3]

This document provides a comprehensive guide for the initial biological characterization of the novel compound, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol . Given the prevalence of the pyrazole core in kinase inhibitors, we will proceed under the primary working hypothesis that this compound may exert its effects by modulating kinase activity. The following protocols are designed as a logical, stepwise workflow, beginning with biochemical assays to identify potential kinase targets and progressing to cell-based assays to elucidate its effects on cancer cell pathophysiology. An alternative application in antimicrobial screening is also presented.

Working Hypothesis: Kinase Inhibition

Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction in cells.[3] Inhibitors of these enzymes can block aberrant signaling pathways that drive diseases like cancer. Our initial hypothesis is that 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol functions as a kinase inhibitor.

G cluster_0 Kinase Activity cluster_1 Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate + ADP Kinase->Phospho_Substrate Phosphorylation Inhibitor 5-Amino-1-(1,2,5-trimethyl- piperidin-4-yl)-1H-pyrazol-3-ol Kinase_Inhibited Kinase Enzyme Inhibitor->Kinase_Inhibited Binds to active site No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction

Caption: General principle of kinase inhibition.

Part 1: Biochemical Assays for Target Potency and Selectivity

The first step is to determine if the compound directly inhibits kinase enzymatic activity in a cell-free system. Homogeneous Time-Resolved Fluorescence (HTRF) and luminescence-based assays are robust, high-throughput methods for this purpose.[4][5]

Protocol 1: TR-FRET Kinase Activity Assay (e.g., HTRF® KinEASE™)

This protocol measures the phosphorylation of a universal biotinylated substrate by a tyrosine or serine/threonine kinase.[6]

Principle: A europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) are used. When the biotinylated substrate is phosphorylated by the kinase, the antibody binds to the phospho-site. The streptavidin-XL665 binds to the biotin tag, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, generating a specific signal.[7] An active inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • HTRF® KinEASE™ Kit (e.g., TK for tyrosine kinases)[6]

  • Purified kinase of interest

  • 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

  • ATP solution

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Then, create intermediate dilutions in the enzymatic buffer.

  • Kinase Reaction:

    • Add 2 µL of compound dilution (or DMSO for controls) to the wells.

    • Add 2 µL of the universal biotinylated substrate.

    • Add 4 µL of kinase solution diluted in enzymatic buffer.

    • Incubate for 15 minutes at room temperature.[7]

    • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Seal the plate and incubate at room temperature for the time determined during assay development (e.g., 30-60 minutes).

  • Detection:

    • Prepare the detection reagent mix containing the europium-labeled antibody and SA-XL665 in the HTRF detection buffer, which contains EDTA to stop the reaction.[8]

    • Add 10 µL of the detection mix to each well.

  • Final Incubation & Measurement: Seal the plate, incubate for 60 minutes at room temperature, and then read on an HTRF-compatible plate reader (ex: 337 nm, em: 620 nm and 665 nm).[7]

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[7]

  • Normalize the data using the high signal (no inhibitor) and low signal (no enzyme or high concentration of a known inhibitor) controls.

  • Plot the normalized response versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the newly produced ADP into ATP, which then drives a luciferase-based reaction, generating a luminescent signal that is directly proportional to kinase activity.[4]

Materials:

  • ADP-Glo™ Kinase Assay Kit

  • Purified kinase and its specific substrate

  • 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

  • ATP solution

  • 96- or 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in the wells, including the enzyme, substrate, ATP, and various concentrations of the test compound. The total volume is typically 5-25 µL. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add a double volume of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

Data Presentation:

Kinase TargetIC50 (nM) for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-olAssay Format
Kinase A[Value]TR-FRET
Kinase B[Value]ADP-Glo
Kinase C[Value]TR-FRET
.........

Part 2: Cell-Based Assays for Phenotypic and Mechanistic Evaluation

Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. These assays determine if the compound can cross the cell membrane and engage its target to produce a biological effect.

G Biochem Biochemical Assay (e.g., TR-FRET) Viability Cell Viability Assay (MTT) Biochem->Viability Identifies potent compounds Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) Viability->Apoptosis Investigate cause of cytotoxicity CellCycle Cell Cycle Analysis (Propidium Iodide) Viability->CellCycle Investigate cause of anti-proliferative effect Mechanism Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism

Caption: Cellular assay workflow.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[9] The amount of formazan is proportional to the number of living cells.[9]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the compound to the wells. Include vehicle (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate gently for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 4: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis. The assay reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase.[11] The resulting luminescent signal is proportional to caspase activity.[12]

Materials:

  • Caspase-Glo® 3/7 Assay System[11]

  • Treated cells in a white-walled 96-well plate

  • Plate-reading luminometer

Procedure:

  • Assay Setup: Culture and treat cells with the compound in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.[13]

  • Assay Execution:

    • Equilibrate the plate and the reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[12]

    • Mix on a plate shaker for 30-60 seconds.

  • Incubation and Measurement: Incubate at room temperature for 1-3 hours. Measure luminescence with a plate-reading luminometer.[12]

Protocol 5: Apoptosis Confirmation by Annexin V Staining

Principle: As an orthogonal method, this flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI), a DNA-intercalating dye that cannot cross the membrane of live or early apoptotic cells, is used to identify late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated cells (suspension or trypsinized adherent cells)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the compound for the desired time. Harvest both adherent and floating cells.

  • Staining:

    • Wash cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[1]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1] Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Protocol 6: Cell Cycle Analysis

Principle: This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[2]

Materials:

  • Treated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A to eliminate RNA staining)[2]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect at least 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[15] Incubate on ice for at least 30 minutes or store at -20°C.[16]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[15]

  • Incubation and Analysis: Incubate for 30 minutes at room temperature in the dark.[15] Analyze the samples on a flow cytometer. Use the pulse width/area parameters to gate out doublets and aggregates.

G cluster_0 Cell Cycle Arrest Kinase_Inhibitor Kinase Inhibitor (e.g., CDK inhibitor) CDK Cyclin-Dependent Kinase Kinase_Inhibitor->CDK Inhibits Apoptosis_Pathway Apoptosis Pathway Kinase_Inhibitor->Apoptosis_Pathway Induces (e.g., via other kinases) Rb Rb Protein CDK->Rb Phosphorylates G1_S_Transition G1/S Transition (Cell Cycle Progression) E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition Promotes Caspases Caspase Activation Apoptosis_Pathway->Caspases

Caption: Hypothetical signaling pathway.

Part 3: Alternative Application - Antimicrobial Screening

Pyrazole derivatives have also shown promise as antimicrobial agents. The following protocol determines the minimum inhibitory concentration (MIC) of the compound against relevant bacterial strains.

Protocol 7: Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the compound in CAMHB directly in a 96-well plate.[17] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[17] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[18]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[19]

References

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies. [Link]

  • Annexin V Stain Protocol. East Carolina University. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Principle of the AlphaScreen kinase assay. ResearchGate. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Expert Opinion on Drug Discovery. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PDF. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Current Pharmaceutical Biotechnology. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. Methods in Molecular Biology. [Link]

  • Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinases as Drug Targets. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLoS One. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity. Methods in Molecular Biology. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

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Application

Application Note &amp; Protocols: A Strategic Guide to Target Identification of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Audience: Researchers, scientists, and drug development professionals. Abstract: The identification of a small molecule's biological target is a critical and often challenging step in drug discovery and chemical biology....

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of a small molecule's biological target is a critical and often challenging step in drug discovery and chemical biology.[1] This document provides a comprehensive, multi-faceted strategy for the target deconvolution of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, a novel compound with potential therapeutic value. Recognizing that this molecule represents an "orphan ligand" with no established targets, we present an integrated workflow that begins with computational prediction to generate initial hypotheses.[2] These hypotheses are then rigorously tested through direct biochemical methods, primarily affinity chromatography-mass spectrometry, and validated in a cellular context using the Cellular Thermal Shift Assay (CETSA).[3][4] By detailing the causality behind experimental choices and providing robust, step-by-step protocols, this guide serves as a roadmap for researchers to systematically uncover the mechanism of action and unlock the full therapeutic potential of this and other novel chemical entities.

Introduction: The Molecule and the Target Identification Imperative

The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is characterized by two key pharmacophores: a 5-aminopyrazole core and a substituted trimethylpiperidine moiety. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including kinase inhibition and anti-inflammatory properties.[5][6][7][8][9] The piperidine ring, a common feature in CNS-active drugs, influences physicochemical properties like solubility and membrane permeability, which are critical for drug efficacy.

Despite the promise suggested by its structure, the specific biological target(s) of this molecule remain unknown. This presents a classic challenge in drug discovery: a potent phenotypic effect may be observed, but without knowledge of the direct molecular target, rational optimization and safety assessment are severely hampered.[1] Therefore, a systematic and multi-pronged approach to target identification is not just beneficial, but essential.[1][10] This guide outlines a logical workflow, progressing from broad, hypothesis-generating techniques to specific, hypothesis-validating experiments.

Phase 1: In Silico Target Prediction — Generating Actionable Hypotheses

Computational methods provide a cost-effective and rapid first step to narrow the vast landscape of the human proteome to a manageable list of potential targets.[2][11] These approaches leverage large chemogenomic databases to predict interactions based on structural similarity and physicochemical properties.[12]

Protocol 1: Computational Target Fishing

This protocol uses a combination of ligand-based and structure-based approaches to generate a preliminary list of potential protein targets.

Objective: To predict potential biological targets for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol using publicly available computational tools.

Methodology:

  • Ligand-Based Similarity Searching:

    • Generate a SMILES (Simplified Molecular Input Line Entry System) string for the molecule.

    • Submit the SMILES string to web-based tools like SwissTargetPrediction, TargetHunter, or the search functions within the ChEMBL database.[12]

    • Rationale: These tools operate on the principle of "similar property," which states that structurally similar molecules are likely to have similar biological activities. They compare the query molecule to a vast library of compounds with known targets.[12]

    • Analyze the output, which typically provides a ranked list of potential target classes (e.g., kinases, GPCRs, proteases) based on the similarity scores of the nearest neighbors in the database.

  • Panel Docking (Structure-Based):

    • If a high-confidence target class is identified (e.g., protein kinases), utilize panel docking tools.[12]

    • Submit the 3D structure of the molecule to a service like TarFisDock, which will attempt to dock the ligand into the binding sites of a panel of representative protein structures.[12]

    • Rationale: This method provides a more direct, albeit computationally intensive, prediction of physical interaction by calculating the binding energy and conformational fit between the small molecule and potential protein targets.[12]

Data Presentation: Summarizing Computational Hits

The results from these analyses should be compiled into a table to guide subsequent experimental work.

Prediction Method Predicted Target Class Top Predicted Targets Confidence Score / Rank Rationale/Justification
SwissTargetPredictionProtein KinasesFGFR1, p38 MAPK, CDK2HighHigh structural similarity to known kinase inhibitors containing the aminopyrazole core.[9][13]
ChEMBL SearchGPCRsDopamine D2 ReceptorMediumPiperidine moiety is common in CNS-active compounds.
Panel DockingProteasesCathepsin SLowFavorable docking score, but weaker ligand-based evidence.

Phase 2: Biochemical Validation — Direct Target Engagement

With a list of putative targets, the next crucial step is to demonstrate a direct physical interaction between the compound and these proteins. Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry (AC-MS), is a powerful, unbiased method for this purpose.[3][14][15]

Workflow for Biochemical Target Identification

The overall workflow involves creating a tool from the molecule (an affinity probe) to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[16]

G cluster_0 Probe Synthesis cluster_1 Affinity Pulldown cluster_2 Analysis mol Test Molecule linker Linker Attachment mol->linker bead Immobilization on Solid Support linker->bead lysate Cell Lysate Incubation bead->lysate wash Wash Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute digest Protein Digestion (Trypsin) elute->digest ms LC-MS/MS Analysis digest->ms data Data Analysis & Hit Identification ms->data

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol 2: Synthesis of an Immobilized Affinity Probe

Objective: To chemically modify 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol by attaching it to a solid support for use in pull-down experiments.

Rationale: Immobilizing the small molecule allows for the selective capture of its binding partners from a complex protein mixture.[17] The choice of attachment point is critical to preserve the native binding interactions of the compound. The 5-amino group on the pyrazole ring is a logical choice for linker attachment, as it is a common site for modification in similar scaffolds without abolishing activity.[7]

Methodology (Conceptual):

  • Linker Attachment: React the primary amine at the 5-position of the pyrazole ring with an N-Hydroxysuccinimide (NHS) ester-activated bifunctional linker (e.g., NHS-PEG-alkyne). This creates a stable amide bond and introduces a terminal alkyne group for subsequent conjugation.

  • Immobilization: Use a "click chemistry" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition) to covalently attach the alkyne-modified compound to an azide-functionalized solid support, such as Sepharose or magnetic beads.

  • Control Bead Preparation: Prepare control beads by quenching the active groups on the support material without attaching the compound. This is essential for distinguishing specific binders from proteins that interact non-specifically with the linker or bead matrix.[18]

Protocol 3: Affinity Chromatography Pull-down and Mass Spectrometry

Objective: To isolate, identify, and quantify proteins that specifically bind to the immobilized compound from a cell lysate.

Methodology:

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects were observed) and prepare a native cell lysate using a mild, non-denaturing lysis buffer (e.g., RIPA buffer without SDS).

  • Incubation: Incubate the cell lysate with the compound-immobilized beads and the control beads in parallel for 2-4 hours at 4°C.

  • Competitive Elution (Optional but Recommended): For one aliquot of the compound-bead incubation, add an excess of the free, unmodified compound.

    • Rationale: True binding partners will be outcompeted by the free compound and will appear in reduced abundance in the final analysis, providing a powerful layer of validation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step for reducing background noise.[14]

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.

  • Sample Preparation for MS: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digestion, and extract the resulting peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. True "hits" are proteins that are significantly enriched on the compound beads compared to the control beads and whose binding is reduced in the competitive elution sample.

Phase 3: Cellular Target Engagement — Confirmation in a Physiological Context

While biochemical methods confirm a direct physical interaction, it is crucial to verify that this interaction occurs within the complex environment of an intact cell.[1] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose, as it measures target engagement in living cells without requiring any modification to the compound or the protein.[4][22][23][24]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[23][24] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[23]

G cluster_0 No Drug Treatment cluster_1 Drug Treatment p_unbound Unbound Protein heat_no_drug Heat Challenge (e.g., 55°C) p_unbound->heat_no_drug p_agg Aggregated Protein (Insoluble) heat_no_drug->p_agg p_bound Drug-Bound Protein heat_drug Heat Challenge (e.g., 55°C) p_bound->heat_drug p_sol Stabilized Protein (Soluble) heat_drug->p_sol

Caption: The principle of Cellular Thermal Shift Assay (CETSA).

Protocol 4: Isothermal Dose-Response (ITDR) CETSA

Objective: To confirm target engagement of a candidate protein (identified via AC-MS) in intact cells and determine a cellular EC50 for binding.

Methodology:

  • Cell Treatment: Seed cells in multiple plates. Treat the cells with a range of concentrations of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge: Determine the optimal challenge temperature from a preliminary melt-curve experiment. Heat all cell samples (in suspension or attached to the plate) at this single, fixed temperature for 3 minutes, followed by a cooling step.

    • Rationale: This isothermal approach simplifies the workflow and is ideal for quantifying the dose-dependent stabilization effect.[22]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles to avoid detergents that might disrupt protein complexes.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction.

  • Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or an ELISA-based method (e.g., AlphaScreen).[23] Plot the amount of soluble protein against the drug concentration to generate a dose-response curve and calculate the EC50 for target engagement.

Data Integration and Path Forward

The strength of this strategy lies in the orthogonal nature of the assays. A high-confidence target is one that is:

  • Predicted by in silico models.

  • Identified as a specific binder by AC-MS.

  • Confirmed to be engaged by the compound in intact cells via CETSA.

Once a target is validated through this pipeline, subsequent experiments can focus on elucidating the functional consequences of target engagement, such as enzymatic assays, downstream signaling analysis, and phenotypic rescue experiments using techniques like siRNA or CRISPR-Cas9. This systematic approach ensures that research efforts are focused on the most biologically relevant targets, accelerating the journey from novel compound to potential therapeutic.

References

  • Mtoz Biolabs. Workflow of Chemical Proteomics Analysis. [Link]

  • ResearchGate. Schematic overview of the chemical proteomic workflow. [Link]

  • National Center for Biotechnology Information. Automation to Enable High-throughput Chemical Proteomics. [Link]

  • National Center for Biotechnology Information. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • National Center for Biotechnology Information. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

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  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • National Center for Biotechnology Information. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. [Link]

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  • Creative Biolabs. In Silico Target Prediction. [Link]

  • MDPI. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Center for Biotechnology Information. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • ResearchGate. Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. [Link]

  • SciSpace. In Silico Target Prediction for Small Molecules. (2018) | Ryan Byrne. [Link]

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  • ACS Medicinal Chemistry Letters. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • National Center for Biotechnology Information. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [Link]

  • LCGC International. Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. [Link]

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  • YouTube. Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. [Link]

  • PubMed. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. [Link]

  • PubMed. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. [Link]

  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]

  • Semantic Scholar. Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol. [https://www.semanticscholar.org/paper/Discovery-of-2-(4-Substituted-piperidin-piperazine-1-Wang-Zhang/5092a10682226f3b0185994270b228b3f656041a]([Link]

  • PubMed. Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1][14][16]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition. [Link]

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Method

Title: Strategic Formulation of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol for In Vivo Preclinical Studies

An Application Note and Protocol Guide from a Senior Application Scientist. Abstract and Introduction The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo efficacy and safety testing is a cr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from a Senior Application Scientist.

Abstract and Introduction

The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo efficacy and safety testing is a critical juncture in drug development. The success of these in vivo studies is fundamentally dependent on the creation of a stable, safe, and bioavailable drug formulation. This document provides a detailed strategic guide and actionable protocols for the formulation of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol , a representative NCE with structural motifs—a substituted pyrazole and a piperidine ring—that suggest potential challenges in aqueous solubility.

This guide is designed for researchers, pharmacologists, and formulation scientists. It moves beyond a simple recitation of steps to explain the critical thinking and scientific rationale behind each decision in the formulation development workflow. We will address key questions: How do we select the right vehicle? How do we enhance solubility? And how do we ensure the final formulation is stable and suitable for the chosen route of administration? By following the principles and protocols outlined herein, researchers can develop a robust formulation that delivers consistent and reliable preclinical data.

Pre-formulation Assessment: The Foundational Stage

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount. This pre-formulation stage provides the essential data to guide vehicle selection and solubilization strategy. The chemical structure of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, featuring both amine and hydroxyl groups, suggests it may behave as a weak base with hydrogen bonding capabilities, but the bulky trimethyl-piperidine group could confer lipophilicity, likely resulting in poor aqueous solubility.

Essential Physicochemical Characterization

A series of initial experiments must be conducted to understand the API's intrinsic properties.

  • Aqueous Solubility: This is the most critical parameter. It should be determined at different pH values (e.g., pH 2.0, 6.5, and 7.4) to understand how solubility changes across the gastrointestinal tract or in buffered intravenous formulations.

  • pKa Determination: Identifying the ionization constant(s) of the molecule is crucial for predicting its charge state and solubility at different pH levels. The amino group on the pyrazole and the tertiary amine in the piperidine ring are likely to have distinct pKa values.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) provide a measure of the compound's lipophilicity. This value helps predict its absorption characteristics and informs the selection of lipid-based or organic co-solvent systems.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to determine the crystallinity and melting point of the API. Amorphous forms are typically more soluble but less stable than crystalline forms.

The workflow for this initial assessment is critical for an efficient formulation strategy.

cluster_preform Pre-formulation Workflow cluster_decision Formulation Path Decision API API: 5-Amino-1-(...)-pyrazol-3-ol Purity Confirm Purity & Identity (HPLC, MS, NMR) API->Purity Solubility Aqueous Solubility Profiling (pH 2.0, 6.5, 7.4) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa LogP LogP / LogD Measurement (Shake-Flask or HPLC) pKa->LogP SolidState Solid-State Analysis (XRPD, DSC) LogP->SolidState Decision Informed Strategy Selection SolidState->Decision Data informs strategy

Caption: Pre-formulation data acquisition workflow.

Formulation Strategy: A Tiered Approach

Based on the pre-formulation data, a tiered approach to vehicle selection is recommended. The goal is to use the simplest formulation possible that meets the dose and administration route requirements.

Table 1: Tiered Vehicle Selection Strategy

TierFormulation TypeComposition ExamplesIdeal ForKey Considerations
1 Aqueous Solution Saline, 5% Dextrose (D5W), Phosphate-Buffered Saline (PBS)Soluble compoundsSimplest, least risk of vehicle-induced artifacts. Unlikely for this API.
2 pH-Adjusted Solution Citrate or Acetate BuffersWeakly acidic/basic compoundsMust ensure pH is physiologically tolerable for the route of administration.
3 Co-Solvent System PEG 400, Propylene Glycol, Ethanol, DMSO in aqueous bufferPoorly soluble compounds for IV or IP routesPotential for drug precipitation upon dilution in blood. Toxicity of co-solvents must be considered.
4 Complexation Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in aqueous bufferCompounds that fit within the cyclodextrin cavityCan significantly increase solubility. Potential for nephrotoxicity with some cyclodextrins at high doses.
5 Lipid-Based System Surfactant dispersions (e.g., Polysorbate 80, Cremophor EL), Oil-in-water emulsionsHighly lipophilic compounds, often for oral dosingEnhances absorption via lymphatic pathways. Can be complex to manufacture and ensure stability.

Given the structure of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, strategies from Tier 2, 3, and 4 are the most probable starting points.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for developing a formulation. Safety Precautions: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: pH-Adjustment for Solubilization (Tier 2)

This protocol aims to solubilize the API by protonating the basic amine groups, forming a more soluble salt.

  • Objective: To determine if lowering the pH can achieve the target concentration (e.g., 5 mg/mL) in an aqueous vehicle.

  • Materials:

    • 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol API

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Sterile Saline (0.9% NaCl)

    • Calibrated pH meter

    • Stir plate and magnetic stir bars

    • Sterile vials

  • Methodology:

    • Weigh 50 mg of the API into a sterile glass vial.

    • Add 8 mL of sterile saline to the vial. The API will likely be a suspension.

    • While stirring, add 0.1 M HCl dropwise. Monitor the pH and observe for dissolution.

    • Continue adding acid until the API is fully dissolved. Record the final pH.

    • If the pH drops below a physiologically acceptable level (e.g., pH < 3 for most routes), this method may not be suitable.

    • Once dissolved, use 0.1 M NaOH to carefully adjust the pH back towards a more neutral, tolerable range (e.g., pH 4-5), watching closely for any signs of precipitation.

    • If the compound remains in solution at a tolerable pH, add saline to reach a final volume of 10 mL (for a 5 mg/mL concentration).

    • Filter the final solution through a 0.22 µm sterile filter to ensure sterility and remove any particulates.

Protocol 2: Co-Solvent System Development (Tier 3)

This is a common and effective strategy for many poorly soluble NCEs intended for parenteral administration.

  • Objective: To identify a safe and effective co-solvent/surfactant system that solubilizes the API at the target concentration.

  • Materials:

    • API

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene Glycol 400 (PEG 400)

    • Polysorbate 80 (Tween® 80)

    • Sterile Saline or D5W

  • Methodology (Screening Phase):

    • Prepare several common vehicle systems. A widely used system is "SAPT": 10% Solutol HS 15, 40% PEG 400, 50% Tris buffer pH 7.4. Another is "DMSO/PEG/Saline".

    • For a common vehicle like 10% DMSO / 40% PEG 400 / 50% Saline :

      • Weigh the required amount of API into a vial.

      • Add the DMSO first and vortex/sonicate until the API is fully dissolved. This is a critical step.

      • Add the PEG 400 and mix thoroughly.

      • Slowly add the saline dropwise while vortexing. This is the "crashing out" point; slow addition is crucial to prevent precipitation.

    • Visually inspect the final formulation for clarity and particulates.

    • Let the solution stand for at least one hour and re-inspect to ensure short-term stability.

  • Methodology (Final Preparation for Dosing):

    • Calculate the required amounts of each component for the final volume.

    • In a sterile container, dissolve the API in DMSO.

    • Add PEG 400 and mix.

    • In a separate container, prepare the aqueous component (e.g., Saline).

    • Slowly add the aqueous component to the organic phase while stirring vigorously.

    • The final formulation should be clear and particle-free. Use immediately or assess stability.

cluster_cosolvent Co-Solvent Formulation Workflow Start Weigh API Step1 Dissolve API in minimum volume of organic solvent (e.g., DMSO) Start->Step1 Step2 Add co-solvent (e.g., PEG 400) and mix thoroughly Step1->Step2 Step3 Slowly add aqueous phase (e.g., Saline) with vigorous mixing Step2->Step3 QC Final QC Check (Clarity, pH, Concentration) Step3->QC Dose Administer to Animal QC->Dose

Caption: Step-wise workflow for co-solvent formulation.

Quality Control and Stability Assessment

A formulation is only useful if it is stable and delivers a consistent dose.

  • Visual Inspection: The simplest and most immediate test. The formulation must be a clear, homogenous solution free of particulates or phase separation.

  • Concentration Verification (HPLC): The concentration of the API in the final formulation must be verified using a validated High-Performance Liquid Chromatography (HPLC) method. This confirms that no API was lost during preparation and that it remains in solution. The analysis should be performed immediately after preparation and again at later time points (e.g., 4 hours, 24 hours) to assess stability.

  • Forced Degradation: To understand potential liabilities, the API can be subjected to stress conditions (acid, base, oxidation, heat, light). This helps identify potential degradation products that might need to be monitored in the final formulation.

Table 2: Sample HPLC Stability Protocol Summary

Time PointStorage ConditionTestAcceptance Criteria
T = 0Room TemperatureVisual Inspection, HPLC AssayClear solution, 95-105% of target concentration
T = 4 hoursRoom TemperatureVisual Inspection, HPLC AssayNo precipitation, 95-105% of target concentration
T = 24 hours2-8 °C (Refrigerated)Visual Inspection, HPLC AssayNo precipitation, 90-110% of target concentration

Conclusion and Best Practices

The formulation of a novel compound like 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol for in vivo use is a systematic, data-driven process. There is no "one-size-fits-all" vehicle. The optimal strategy is identified through a logical progression of experiments, starting with fundamental physicochemical characterization and moving through a tiered screening of formulation approaches.

Key Takeaways:

  • Invest in Pre-formulation: Do not skip the initial characterization. This data saves significant time and resources.

  • Start Simple: Always begin with the simplest vehicle (aqueous buffers) before moving to more complex systems like co-solvents or cyclodextrins.

  • Mind the Route: The choice of excipients and their concentrations must be appropriate and safe for the intended route of administration (e.g., IV, PO, IP). Consult resources like the FDA's Inactive Ingredient Database.

  • Stability is Paramount: An unstable formulation that precipitates in the vial or upon injection will lead to dose variability and unreliable study outcomes. Always confirm stability over the intended use period.

  • Document Everything: Maintain meticulous records of all formulation compositions, preparation steps, and analytical results for reproducibility and regulatory purposes.

By adhering to these principles, researchers can confidently develop robust and reliable formulations that enable the accurate assessment of new chemical entities in vivo.

References

  • Title: Handbook of Pharmaceutical Excipients Source: Pharmaceutical Press URL: [Link]

  • Title: FDA Inactive Ingredient Database Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Development of Preclinical Formulations for Poorly Water-Soluble Compounds in Discovery Source: Journal of Pharmaceutical Sciences URL: [Link] (Note: Specific article access may require subscription, but the journal is authoritative for general principles).

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Welcome to the technical support center for the synthesis of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you optimize your synthesis and improve yields.

Introduction

The synthesis of 5-aminopyrazole derivatives, such as 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, is a cornerstone in the development of various biologically active compounds.[1][2] The most common and versatile route to this class of compounds is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound, typically a β-ketonitrile like ethyl cyanoacetate.[2] This reaction proceeds through a nucleophilic attack, formation of a hydrazone intermediate, and subsequent intramolecular cyclization.[2]

This guide will address common challenges encountered during this synthesis, providing a logical framework for troubleshooting and process optimization.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors, ranging from suboptimal reaction conditions to challenges in product isolation. Here’s a breakdown of potential causes and solutions:

  • Purity of Starting Materials: The primary reactants, 4-hydrazinyl-1,2,5-trimethylpiperidine and ethyl cyanoacetate (or a similar β-ketonitrile), must be of high purity. Impurities in the hydrazine starting material can inhibit the reaction or lead to unwanted side products.

  • Suboptimal Reaction Conditions: The delicate balance of solvent, temperature, and pH is crucial.

    • Solvent: Protic solvents like ethanol or methanol are commonly used as they can facilitate proton transfer during the reaction.[3] However, exploring other solvents may be beneficial.

    • Temperature: While heating is often required to drive the reaction to completion, excessive temperatures can lead to degradation of the product or starting materials. An uncontrolled exotherm, especially during scale-up, can be detrimental.[4]

    • pH Control: The nucleophilicity of the hydrazine is pH-dependent. In highly acidic conditions, the hydrazine can be protonated, reducing its nucleophilicity.[5] Conversely, some reactions benefit from basic catalysis (e.g., using triethylamine or piperidine) to facilitate the initial condensation step.[2][3]

  • Side Reactions: Incomplete cyclization of the hydrazone intermediate is a common side reaction that can reduce the yield of the desired pyrazole.[5]

  • Purification Losses: The product may be lost during workup and purification steps. See the purification section for more details.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_purity Verify Purity of Starting Materials (Hydrazine, β-Ketonitrile) via NMR/LC-MS start->check_purity optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions If pure temp Vary Temperature (e.g., 60°C, 80°C, Reflux) optimize_conditions->temp solvent Screen Solvents (e.g., EtOH, MeOH, iPrOH, Toluene) optimize_conditions->solvent catalyst Test Catalysts (e.g., Acetic Acid, Et3N, Piperidine) optimize_conditions->catalyst monitor Monitor Reaction Progress (TLC/LC-MS) to Identify Stalling or Degradation temp->monitor solvent->monitor catalyst->monitor purification Optimize Purification Protocol monitor->purification end Yield Improved purification->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side product formation. How can I improve selectivity?

A2: Side product formation is often related to the reactivity of the starting materials and intermediates.

  • Regioselectivity: While the reaction of a substituted hydrazine with ethyl cyanoacetate typically leads to the 5-aminopyrazole, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers.[6][7] Sticking to ethyl cyanoacetate or malononitrile should favor the desired 5-amino regioisomer.

  • Incomplete Cyclization: As mentioned, the hydrazone intermediate may fail to cyclize, remaining as a significant impurity. This can often be addressed by increasing the reaction temperature or time, or by adjusting the pH to better facilitate the intramolecular attack.[5]

  • pH Influence: The pH of the reaction can influence which nitrogen of the substituted hydrazine acts as the initial nucleophile, potentially leading to different isomers, although this is more of a concern with unsymmetrical hydrazines.[8]

Q3: The reaction stalls and does not go to completion. What should I do?

A3: Incomplete conversion can be frustrating. Here are some steps to take:

  • Catalyst Activity: If you are using a catalyst, ensure it is active and added in the correct amount. Some reactions may require a stoichiometric amount of an acid or base promoter.

  • Temperature and Time: The most straightforward approach is to increase the reaction time or temperature. Use TLC or LC-MS to monitor the reaction and determine if it is progressing, albeit slowly.

  • Mixing: Inadequate mixing can lead to localized concentrations of reactants and reagents, especially on a larger scale.[4] Ensure your reaction is being stirred efficiently.

Q4: I'm struggling with purifying the final product. What are the best methods?

A4: 5-aminopyrazole derivatives can be challenging to purify due to their polarity and basicity.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexane.[9] The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out.

  • Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary.

    • Stationary Phase: Standard silica gel can be used, but due to the basic nature of the piperidine and pyrazole nitrogens, the product may stick to the acidic silica. To mitigate this, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[9] Alternatively, neutral alumina can be a good choice.[9]

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a common starting point.

  • Acid-Base Extraction: The basic nature of your compound can be used to your advantage. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your product back into an organic solvent. This can be an effective way to remove non-basic impurities.[9]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the synthesis of 5-aminopyrazol-3-ol from a hydrazine and ethyl cyanoacetate?

A: The reaction proceeds via a well-established pathway:

  • Condensation: The more nucleophilic nitrogen of the 4-hydrazinyl-1,2,5-trimethylpiperidine attacks the carbonyl carbon of ethyl cyanoacetate.

  • Intermediate Formation: This is followed by the elimination of ethanol and the formation of a hydrazone intermediate.

  • Cyclization: The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

  • Tautomerization: The resulting imine tautomerizes to the more stable aromatic 5-aminopyrazole ring system. The "3-ol" in the name refers to the enol tautomer of the pyrazolone.

General Reaction Mechanism

reactants 4-Hydrazinyl-1,2,5-trimethylpiperidine + Ethyl Cyanoacetate hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization product 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol cyclization->product Tautomerization

Caption: General mechanism for 5-aminopyrazol-3-ol synthesis.

Q: Which solvent is best for this reaction?

A: Ethanol is a widely used and effective solvent for this type of condensation.[3] It is polar enough to dissolve the starting materials and intermediates, and its boiling point is suitable for running the reaction at elevated temperatures. Other alcohols like methanol or isopropanol can also be effective.

Q: Is a catalyst necessary for this reaction?

A: While the reaction can sometimes proceed without a catalyst, the addition of a catalytic amount of acid (like acetic acid) or base (like piperidine or triethylamine) is often beneficial.[3][5] An acid catalyst can help activate the carbonyl group of the ethyl cyanoacetate, while a base can deprotonate the hydrazine, increasing its nucleophilicity. The optimal choice of catalyst should be determined experimentally.

Q: How does temperature affect the reaction?

A: Temperature plays a critical role. The initial condensation may occur at room temperature, but the cyclization step often requires heating.[2] Refluxing in ethanol (around 78°C) is a common condition. However, as mentioned in the troubleshooting section, excessive heat can cause degradation. It's best to start at a moderate temperature (e.g., 60°C) and increase it if the reaction is not progressing.

Q: How can I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., 10% methanol in dichloromethane or 50% ethyl acetate in hexane) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot for the product indicate that the reaction is progressing. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Experimental Protocols

The following is a generalized protocol based on common literature procedures for the synthesis of 5-aminopyrazoles.[2][10] Note: This should be adapted and optimized for your specific substrates and laboratory conditions.

General Synthesis of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol
  • To a solution of 4-hydrazinyl-1,2,5-trimethylpiperidine (1.0 eq) in absolute ethanol (5-10 mL per mmol of hydrazine), add ethyl cyanoacetate (1.0-1.2 eq).

  • Add a catalytic amount of a suitable base, such as triethylamine (0.1 eq), or an acid, like glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor its progress using TLC or LC-MS. The reaction may take several hours to go to completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent should be removed under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography as described in the troubleshooting section.

Summary of Reaction Parameters and Expected Outcomes
ParameterCondition A (Basic)Condition B (Acidic)Condition C (Neutral)Potential Outcome
Catalyst TriethylamineAcetic AcidNoneAffects reaction rate and potentially side products.
Solvent EthanolEthanolEthanolGood solubility for reactants.
Temperature Reflux (~78°C)Reflux (~78°C)Reflux (~78°C)Higher temps drive cyclization but risk degradation.
Yield Moderate to HighModerate to HighPotentially LowerDependent on substrate and catalyst efficiency.

References

  • Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride - Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION - Laboraty o.
  • Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4 - ResearchGate.
  • A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole - ijarsct.
  • Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC - NIH.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • Troubleshooting common issues in pyrazole synthesis - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed.
  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.
  • Recent advances in the synthesis of new pyrazole derivatives - ResearchGate.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. - SciSpace by Typeset.
  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI.

Sources

Optimization

Technical Support Center: Navigating the Experimental Challenges of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the synthesis, purification, and handling of this unique molecule. By understanding the underlying chemical principles of its aminopyrazole and trimethylpiperidine moieties, we can proactively address potential issues and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges I should anticipate when preparing this molecule?

The synthesis of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, like many substituted pyrazoles, presents two main hurdles: achieving correct regioselectivity and managing the reactivity of the substituted hydrazine precursor.

  • Regioselectivity: The core of this molecule is formed via a condensation reaction, likely between a β-ketoester or a similar 1,3-dicarbonyl equivalent and 1,2,5-trimethyl-4-hydrazinylpiperidine. A significant challenge in pyrazole synthesis is controlling which nitrogen of the hydrazine attacks which carbonyl group, potentially leading to a mixture of regioisomers that can be difficult to separate.[1] The steric bulk of the trimethylpiperidine group and the electronic nature of the dicarbonyl compound will heavily influence this outcome.[1]

  • Hydrazine Precursor Stability and Reactivity: Substituted hydrazines can be unstable and are often handled as salts.[2] The free base of 1,2,5-trimethyl-4-hydrazinylpiperidine is expected to be a strong nucleophile and potentially sensitive to air oxidation. Careful handling under an inert atmosphere is recommended.

Q2: My compound exhibits poor solubility in aqueous buffers for biological assays. What strategies can I employ?

Poor aqueous solubility is a common issue for molecules containing substituted piperidine rings due to their often lipophilic nature.[3] The trimethylpiperidine moiety in your compound contributes significantly to this. Here are several strategies to enhance solubility:

  • pH Adjustment: The piperidine nitrogen is basic.[3] By lowering the pH of your aqueous buffer (e.g., to pH 3-4 with HCl or a citrate buffer), you can protonate this nitrogen, forming a more soluble piperidinium salt.[3]

  • Co-solvents: The use of water-miscible organic co-solvents such as DMSO, ethanol, or PEG is a standard and effective approach to increase solubility.[3] It's crucial to determine the maximum tolerable concentration of the co-solvent in your specific assay.

  • Salt Formation: For solid-state applications or to improve dissolution rates for in vivo studies, preparing a stable salt form (e.g., hydrochloride or mesylate) of your compound is a robust strategy.[3]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, forming inclusion complexes with significantly enhanced aqueous solubility.[3]

Q3: I am observing unexpected byproducts in my synthesis. What are the likely side reactions?

Several side reactions can occur during the synthesis of aminopyrazoles:

  • Over-alkylation of Piperidine: If the synthesis of the 1,2,5-trimethylpiperidine precursor involves N-alkylation, there is a risk of over-alkylation, leading to the formation of a quaternary ammonium salt.[4] This is particularly problematic with highly reactive alkylating agents.[4]

  • Ring Opening of Pyrazole: In the presence of a strong base, deprotonation at the C3 position of the pyrazole ring can lead to ring opening.[2]

  • Oxidation: The aminopyrazole moiety can be susceptible to oxidation, especially if not handled under an inert atmosphere. This can lead to colored impurities.

Troubleshooting Guides

Guide 1: Low Yield in Pyrazole Synthesis

Low yields in pyrazole synthesis are a frequent challenge. The following troubleshooting guide will help you identify and address the root cause.

Symptom Potential Cause Troubleshooting Steps
Incomplete reaction (starting materials remain) Suboptimal reaction conditions1. Increase reaction time: Monitor the reaction progress by TLC or LC-MS to ensure full consumption of starting materials. 2. Increase temperature: Consider refluxing the reaction mixture. 3. Catalyst choice: Ensure the appropriate acid or base catalyst is being used to facilitate the condensation.[2]
Formation of multiple products Lack of regioselectivity1. Solvent effects: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some pyrazole syntheses.[5] 2. pH control: Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing the selectivity compared to neutral or basic conditions.[1]
Product degradation Instability of reactants or product1. Inert atmosphere: Handle hydrazine derivatives and the final aminopyrazole under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Temperature control: Avoid excessive heat during workup and purification.
Experimental Protocol: Optimizing Regioselectivity in Pyrazole Synthesis
  • Solvent Screening: Set up small-scale parallel reactions using different solvents (e.g., ethanol, isopropanol, toluene, and 2,2,2-trifluoroethanol).

  • pH Variation: Run the reaction under neutral, acidic (e.g., catalytic acetic acid), and basic (e.g., triethylamine) conditions.

  • Temperature Profiling: Conduct the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux) for each solvent and pH condition.

  • Analysis: Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the ratio of regioisomers.

  • Optimization: Select the combination of solvent, pH, and temperature that provides the highest ratio of the desired regioisomer.

Guide 2: Purification of a Polar and Basic Compound

The combination of a polar aminopyrazole core and a basic piperidine moiety can make purification challenging.

Symptom Potential Cause Troubleshooting Steps
Streaking on silica gel TLC/column chromatography Strong interaction of the basic piperidine with acidic silica1. Basified Silica: Use silica gel treated with a base (e.g., triethylamine) in the eluent. A common practice is to add 0.5-1% triethylamine to the mobile phase. 2. Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a bonded silica phase (e.g., amino- or cyano-propyl).[6] 3. Reversed-Phase Chromatography: If the compound is sufficiently lipophilic, reversed-phase HPLC or flash chromatography using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) can be effective.
Compound is highly water-soluble as a salt Protonation of the piperidine nitrogen1. Extraction: During aqueous workup, basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) to a pH > 9 to ensure the compound is in its free base form for efficient extraction into an organic solvent. 2. Crystallization: Attempt crystallization from a suitable organic solvent. If the free base is an oil, consider converting it to a crystalline salt (e.g., HCl or maleate salt) for purification by recrystallization.
Difficulty in removing polar impurities Similar polarity of impurities and product1. Gradient Elution: Use a shallow gradient during column chromatography to improve separation. 2. Orthogonal Purification: If one chromatographic method (e.g., normal phase) fails to provide adequate purity, try an orthogonal method (e.g., reversed phase).
Experimental Protocol: Purification of a Polar Basic Compound by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase containing 1% triethylamine.

  • Column Packing: Pack the column with the basified silica slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate), both containing 1% triethylamine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Guide 3: Stability and Storage

Aminopyrazoles can be sensitive to light, air, and temperature. Proper storage is crucial to maintain the integrity of your compound.

Issue Potential Cause Recommended Action
Discoloration upon storage Oxidation of the amino groupStore the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed vial. Protect from light by using an amber vial or wrapping the vial in aluminum foil.
Degradation in solution Hydrolysis or other solution-phase reactionsPrepare solutions fresh for each experiment. If stock solutions are necessary, store them at low temperatures (e.g., -20 °C) and for a limited time. Perform a small-scale stability study in the intended solvent to assess degradation over time.
Hygroscopic nature Absorption of atmospheric moistureStore the solid compound in a desiccator.
Forced Degradation Study

To understand the stability of your compound, a forced degradation study can be performed.[7][8] This involves exposing the compound to harsh conditions to identify potential degradation products and pathways.[9]

Condition Typical Reagents and Conditions
Acidic Hydrolysis 0.1 M HCl at room temperature and 60 °C
Basic Hydrolysis 0.1 M NaOH at room temperature and 60 °C
Oxidative Degradation 3% H₂O₂ at room temperature
Thermal Stress Solid sample at 80 °C
Photostability Expose to UV and visible light as per ICH guidelines

Visualizations

General Synthetic Workflow for Pyrazole Formation

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation (Solvent, Catalyst, Temp) dicarbonyl->condensation hydrazine Substituted Hydrazine (1,2,5-trimethyl-4-hydrazinylpiperidine) hydrazine->condensation extraction Aqueous Workup (Extraction) condensation->extraction chromatography Chromatography (e.g., Column Chromatography) extraction->chromatography crystallization Crystallization / Salt Formation chromatography->crystallization product Final Product 5-Amino-1-(...)pyrazol-3-ol crystallization->product

Caption: A generalized workflow for the synthesis and purification of substituted pyrazoles.

Troubleshooting Logic for Poor Aqueous Solubility

G start Poor Aqueous Solubility Observed ph_adjust Adjust pH to 3-4? start->ph_adjust cosolvent Add Co-solvent (e.g., DMSO)? ph_adjust->cosolvent No success Solubility Improved ph_adjust->success Yes salt_form Consider Salt Formation? cosolvent->salt_form No cosolvent->success Yes cyclodextrin Use Cyclodextrins? salt_form->cyclodextrin No salt_form->success Yes cyclodextrin->success Yes fail Further Optimization Needed cyclodextrin->fail No

Sources

Troubleshooting

Technical Support Center: A Framework for Dosage Optimization of Novel Pyrazole Compounds

A Message from the Senior Application Scientist: The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol represents a novel chemical entity. Currently, there is no publicly available data regarding its bi...

Author: BenchChem Technical Support Team. Date: January 2026

A Message from the Senior Application Scientist:

The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol represents a novel chemical entity. Currently, there is no publicly available data regarding its biological activity, mechanism of action, or established dosage in any experimental model. Therefore, this guide is designed as a comprehensive framework to assist researchers in navigating the critical early stages of drug discovery. It provides the foundational principles and troubleshooting strategies required to characterize a new chemical entity and establish a rational, evidence-based dosage regimen.

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known to be present in drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This framework will guide you through the logical progression from initial in vitro characterization to in vivo dose-finding studies, ensuring scientific integrity and robust data generation.

Part 1: Frequently Asked Questions - Initial Compound Characterization

This section addresses the essential preliminary questions that must be answered before proceeding to in vivo dosage studies. A thorough understanding of a compound's fundamental properties is paramount for successful and reproducible research.

Q1: What are the critical first steps before I can even consider dosage?

A1: Before any biological testing, you must establish the fundamental physicochemical properties of your compound. This includes:

  • Purity Assessment: Confirm the identity and purity of your compound batch using methods like HPLC-MS and NMR. Impurities can confound biological results.

  • Solubility Determination: Assess solubility in relevant aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Poor solubility is a primary reason for low bioavailability and failed in vivo studies.[4]

  • Stability Analysis: Determine the compound's stability in solution under experimental conditions (temperature, pH, light exposure) to ensure it does not degrade during your assays.

Q2: How do I establish a starting concentration range for my initial in vitro assays?

A2: Your initial in vitro concentration range should be guided by your compound's solubility and the typical effective concentrations of similar pyrazole-based compounds, if known from the literature. A common strategy is to perform a broad-range dose-response experiment.

  • Top Concentration: Start with a top concentration at or just below the limit of solubility in your assay medium.

  • Serial Dilutions: Perform serial dilutions (e.g., 1:3 or 1:10) to cover a wide concentration range, typically from micromolar (µM) down to nanomolar (nM) levels.

  • Goal: The aim is to identify the concentration range where a biological effect is observed and to determine key parameters like the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

Q3: What initial in vitro safety and liability assays are essential?

A3: Early assessment of cytotoxicity is crucial to distinguish between a specific desired effect and general toxicity.

  • Cytotoxicity Assays: Use standard cell viability assays like MTT, MTS, or LDH release on a relevant cell line (and a non-relevant control cell line) to determine the concentration at which the compound becomes toxic (TC₅₀).

  • Therapeutic Window: The ratio of cytotoxic concentration to effective concentration (e.g., TC₅₀/EC₅₀) provides an early indication of the compound's therapeutic window. A larger window suggests a safer compound.

Part 2: Troubleshooting Guide for Preclinical Dosage Studies

This section is designed to address common challenges encountered when transitioning from promising in vitro data to in vivo animal models.

Issue 1: My compound shows high potency in vitro, but there is no efficacy in my animal model.

This is a frequent and multifaceted problem in drug development. The cause often lies in poor pharmacokinetic properties.

  • Potential Cause: Poor Absorption/Bioavailability

    • Explanation: The compound may not be effectively absorbed into the bloodstream after administration (e.g., oral gavage). This can be due to poor solubility in the gastrointestinal tract or degradation by stomach acid.[4]

    • Troubleshooting Steps:

      • Formulation Optimization: Test different vehicle formulations (e.g., suspensions, solutions with co-solvents like PEG400) to improve solubility and absorption.[4]

      • Route of Administration: Switch to an administration route that bypasses the GI tract, such as intraperitoneal (IP) or intravenous (IV) injection, to see if efficacy is restored.

      • PK Study: Conduct a basic pharmacokinetic (PK) study to measure the actual concentration of the compound in the blood over time after dosing. This will definitively tell you if the compound is being absorbed.[5]

  • Potential Cause: Rapid Metabolism and Clearance

    • Explanation: The compound may be absorbed but then rapidly metabolized by the liver and cleared from the body before it can reach its target tissue in sufficient concentrations.

    • Troubleshooting Steps:

      • PK/PD Analysis: A pharmacokinetic/pharmacodynamic (PK/PD) model helps correlate the drug concentration in the plasma with the observed biological effect.[6][7] If the effect is only seen at the peak plasma concentration (Cmax) and disappears quickly, rapid clearance is likely the culprit.

      • In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound in vitro. This can predict how quickly it will be cleared in vivo.

Issue 2: I'm observing unexpected toxicity at low doses in my animal models.

  • Potential Cause: Off-Target Effects

    • Explanation: The compound may be interacting with other biological targets besides the intended one, causing unforeseen side effects. Pyrazole derivatives are known to interact with a wide range of biological targets.[8]

    • Troubleshooting Steps:

      • Broad Target Screening: If resources permit, screen the compound against a panel of common off-targets (e.g., kinases, GPCRs, ion channels).

      • Dose De-escalation: Reduce the dose to see if a window can be found where the desired effect is maintained without toxicity.

  • Potential Cause: Vehicle Toxicity

    • Explanation: The formulation vehicle itself (e.g., DMSO, ethanol) can cause toxicity, especially when administered in high volumes or concentrations.

    • Troubleshooting Steps:

      • Vehicle Control Group: Always include a control group of animals that receives only the vehicle to isolate its effects.

      • Alternative Formulations: Explore more biocompatible vehicles such as saline with Tween 80 or hydroxypropyl methylcellulose (HPMC).

Part 3: Experimental Protocols & Data Presentation

Protocol: Designing a Maximum Tolerated Dose (MTD) Study

The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable side effects or toxicity.[9][10][11] It is a critical first step in in vivo dose finding.

Objective: To determine the highest dose of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol that can be administered to a rodent model (e.g., mice) without causing overt signs of toxicity over a short duration.

Methodology:

  • Starting Dose Selection: The starting dose can be estimated using in vitro data and allometric scaling or by starting at a fraction (e.g., 1/10th) of a dose that produced toxicity in preliminary range-finding studies.[12]

  • Cohort Design: Use small cohorts of animals (e.g., 3-5 mice per group). Doses can be escalated using a scheme like the modified Fibonacci sequence, which uses progressively smaller percentage increases as the dose gets higher.[13]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, IP injection) once daily for 5-7 days.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including:

    • Changes in body weight (a loss of >15-20% is often a key endpoint).[10]

    • Changes in behavior (lethargy, agitation).

    • Physical appearance (ruffled fur, abnormal posture).

  • Endpoint: The MTD is defined as the dose level just below the one that causes significant toxicity or mortality.[14]

Data Presentation Tables

Quantitative data should be presented clearly. Below are templates for organizing your results.

Table 1: Example Design for a Dose-Escalation MTD Study

Cohort Dose (mg/kg) Number of Animals Dosing Schedule Key Observations
1 10 3 Daily for 5 days No adverse effects observed.
2 20 3 Daily for 5 days No adverse effects observed.
3 40 3 Daily for 5 days Mild lethargy post-dosing.
4 80 3 Daily for 5 days >15% body weight loss in 2/3 animals.

| MTD | 40 mg/kg | | | Determined as the highest well-tolerated dose. |

Table 2: Key Pharmacokinetic (PK) Parameters to Measure

Parameter Abbreviation Description
Maximum Concentration Cmax The highest concentration of the drug observed in the plasma.
Time to Max Concentration Tmax The time at which Cmax is reached.
Area Under the Curve AUC The total drug exposure over time.
Half-life The time required for the drug concentration to decrease by half.

| Bioavailability | F% | The fraction of the administered dose that reaches systemic circulation. |

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing complex processes in drug development.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase a Compound Synthesis & QC b Solubility & Stability Testing a->b c In Vitro Efficacy (EC50 Determination) b->c d In Vitro Cytotoxicity (TC50 Determination) c->d e Formulation Development d->e Go/No-Go (Therapeutic Window) f Maximum Tolerated Dose (MTD) Study e->f g Pharmacokinetic (PK) Study f->g h Efficacy Study at Well-Tolerated Doses g->h g->h Inform Dose Selection

Caption: Preclinical dose-finding workflow.

G cluster_PK PK Domain cluster_PD PD Domain PK Pharmacokinetics (PK) 'What the body does to the drug' Concentration Drug Concentration in Plasma (Exposure) PD Pharmacodynamics (PD) 'What the drug does to the body' Effect Biological Effect (Efficacy/Toxicity) Dose Administered Dose Dose->Concentration Absorption, Distribution Concentration->Dose Metabolism, Excretion Concentration->Effect Target Binding, Signaling

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Welcome to the technical support center for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this molecule. Our approach is rooted in explaining the causal mechanisms behind these issues and providing validated, step-by-step protocols to overcome them.

Part 1: Understanding the Core Problem: Why is This Compound Poorly Soluble?

FAQ: What are the structural drivers of this compound's low solubility?

The poor aqueous solubility of this compound is a direct consequence of its complex molecular structure, which presents a classic "brick dust" scenario. Several key features contribute to this:

  • High Lipophilicity: The 1,2,5-trimethyl-piperidine moiety is a bulky, nonpolar group. This significantly increases the molecule's overall lipophilicity (fat-loving nature), causing it to favor non-aqueous environments and resist dissolution in water. The piperidine ring is a common scaffold in medicinal chemistry that can modulate lipophilicity and water solubility.[1]

  • Molecular Rigidity and Crystal Packing: The pyrazole core is a rigid, planar structure. This rigidity, combined with the bulky piperidine substituent, can lead to highly stable, ordered crystal lattice structures. A significant amount of energy is required to break apart this stable crystal and allow individual molecules to be solvated by water, resulting in low solubility.

  • Multiple Ionizable Centers: The molecule possesses three key ionizable functional groups: the basic 5-amino group on the pyrazole, the acidic 3-hydroxyl group (pyrazol-3-ol), and the basic tertiary amine within the piperidine ring. The interplay between these groups and their protonation states at different pH values is the single most critical factor governing aqueous solubility.

FAQ: How do the different functional groups influence pH-dependent solubility?

The compound's solubility is critically dependent on the pH of the aqueous medium because its functional groups can exist in charged or neutral states.[2]

  • At Acidic pH (e.g., pH 1-4): The basic nitrogens—the 5-amino group (estimated pKa ~4-5) and the piperidine nitrogen (pKa typically ~9-11)—will be protonated.[3] This creates a dicationic (+2) species. The formation of these charged salts dramatically disrupts the crystal lattice and enhances interaction with polar water molecules, leading to a significant increase in solubility .

  • At Neutral pH (e.g., pH 7.4): The 5-amino group will be largely neutral, while the piperidine nitrogen will be mostly protonated (+1 charge). The pyrazol-3-ol group (estimated pKa ~8-10) will be neutral. The molecule will exist primarily as a monocationic species. Solubility at this pH will be intermediate but often insufficient for many biological assays or formulations.

  • At Basic pH (e.g., pH >10): The piperidine nitrogen will become deprotonated and neutral. The pyrazol-3-ol group will lose its proton, becoming an anionic (-1) species. The molecule will be a zwitterion or an anion, but the loss of the highly soluble piperidinium cation often leads to a decrease in solubility compared to the acidic range.

This pH-dependent behavior is the key to unlocking the initial strategies for solubilization.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale & Implication for Solubility
pKa (Piperidine N) ~9.0 - 11.0Strongly Basic. Protonated at physiological and acidic pH, forming a soluble cation. This is the primary handle for pH modification.
pKa (5-Amino Group) ~4.0 - 5.0Weakly Basic. Protonated at low pH, contributing to increased solubility in acidic media.
pKa (Pyrazol-3-ol) ~8.0 - 10.0Weakly Acidic. Deprotonated at high pH, forming an anion. Can be leveraged for salt formation with strong bases if needed.
Calculated logP > 3.0Lipophilic. Indicates a strong tendency to partition into non-polar environments and have low intrinsic aqueous solubility.

Part 2: Initial Troubleshooting: A Step-by-Step Approach

This section provides actionable workflows for achieving initial solubilization for in vitro experiments and analytical work.

Workflow 1: Systematic pH and Co-Solvent Screening

For most poorly soluble basic compounds, a systematic evaluation of pH and co-solvents is the most effective first step.[4]

G cluster_0 Initial Solubility Screening Workflow A Start: Compound Powder B Prepare 10 mg/mL Slurry in Deionized Water A->B C Titrate with 1N HCl Monitor for Dissolution B->C D Is Compound Soluble at pH < 4? C->D E Determine Minimum Required pH. Prepare Stock in pH-Adjusted Buffer. D->E Yes F pH Adjustment is Insufficient. Proceed to Co-solvent Screen. D->F No G Prepare 10-50 mM Stock in 100% DMSO F->G H Test Dilution into Aqueous Buffer (e.g., PBS pH 7.4) G->H I Does it Precipitate? H->I J Stock Concentration is Viable. Validate with Vehicle Control. I->J No K Reduce Stock Concentration OR Use Intermediate Dilution with Co-solvent/Buffer Mix I->K Yes K->H L Proceed to Advanced Formulation (Part 3) K->L

Caption: Decision workflow for initial solubility troubleshooting.

FAQ: How do I perform a pH-solubility screen?

This protocol aims to identify the lowest pH at which the compound achieves the desired concentration, minimizing potential acid-catalyzed degradation.

Protocol 1: pH-Solubility Titration
  • Preparation: Weigh 10 mg of the compound into a small glass vial. Add 1 mL of deionized water to create a 10 mg/mL slurry. Add a micro-stir bar.

  • Titration: Place the vial on a stir plate. Using a calibrated pH meter, monitor the pH of the slurry. Add 1 M HCl dropwise (e.g., 1-2 µL at a time).

  • Observation: After each addition, allow the slurry to stir for 1-2 minutes. Visually inspect for dissolution. Continue adding acid until the solution becomes completely clear.

  • Determination: Record the pH at which complete dissolution occurs. This is your target pH for preparing an acidic aqueous stock solution.

  • Validation (Self-Validation Step): Prepare a buffer at the determined pH (e.g., a 50 mM glycine-HCl buffer). Attempt to dissolve the compound directly in this buffer at your target concentration. The solution should be stable for your experimental duration without precipitation. For immediate release basic drugs with pH-dependent solubility, solubility in the stomach can decrease as the pH increases.[5]

FAQ: What organic co-solvents are recommended, and what are the best practices?

When pH adjustment alone is insufficient or undesirable, organic co-solvents are used to create high-concentration stock solutions (e.g., in DMSO) that are then diluted into the final aqueous assay medium.[4]

Best Practices:

  • Minimize Final Concentration: Always aim for the lowest possible final concentration of the organic co-solvent in your assay (typically <0.5% v/v) to avoid artifacts or cytotoxicity.

  • Use a Vehicle Control: Always run a parallel experiment containing the same final concentration of the co-solvent without the compound to ensure the solvent itself is not affecting the experimental outcome.

  • Beware of "Crash Out": When diluting a concentrated organic stock into an aqueous buffer, the compound can rapidly precipitate if its solubility limit in the final mixed-solvent system is exceeded. This is a common issue. If this occurs, lower the stock concentration or use an advanced strategy.

Table 2: Common Organic Co-solvents for Stock Preparation
Co-SolventPropertiesTypical Stock Conc.Best ForCautions
DMSO Strong, aprotic solvent10-100 mMInitial screening, high concentration stocksCan interfere with assays, cytotoxic at >1%, hygroscopic.
Ethanol Polar, protic solvent1-50 mMIn vivo studies, less toxic than DMSOCan be less effective for highly lipophilic compounds.
PEG 400 Non-ionic polymer1-20 mg/mLIn vivo formulations, increases kinetic solubilityHigh viscosity, can be challenging to work with.
NMP Aprotic solvent10-50 mMAlternative to DMSOPotential for toxicity, must be carefully evaluated.

Part 3: Advanced Formulation Strategies for Persistent Solubility Issues

If the initial troubleshooting steps fail to provide a stable solution at the required concentration, more advanced formulation techniques are necessary. These are particularly crucial for in vivo studies where high, stable concentrations are often required.

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate poorly soluble "guest" molecules, like our compound, forming a "host-guest" inclusion complex that has significantly improved aqueous solubility and stability.[6][7][8]

G cluster_0 Cyclodextrin Inclusion Complex Formation A Poorly Soluble Compound B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) C Soluble Inclusion Complex in Water label_plus1 + label_arrow

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

FAQ: Which cyclodextrin should I use and how do I test it?

For pharmaceutical applications, chemically modified cyclodextrins are preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[9][10]

Table 3: Comparison of Common Pharmaceutical Cyclodextrins
Cyclodextrin DerivativeAbbreviationKey PropertiesCommon Use
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility (>50% w/v), excellent safety profile.[10]Versatile, widely used for oral and parenteral formulations.[11]
Sulfobutylether-β-Cyclodextrin SBE-β-CDHigh aqueous solubility, anionic charge can aid complexation with cationic drugs.[6]Excellent for solubilizing basic drugs for IV administration.
Randomly Methylated-β-Cyclodextrin RAMEBHigh solubilizing capacity, but higher potential for toxicity.[10]Primarily used in vitro or for non-parenteral routes.
Protocol 2: Phase-Solubility Study with Cyclodextrins

This experiment determines the stoichiometry and binding constant of the complex, confirming if cyclodextrin is a viable strategy.

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20% w/v HP-β-CD in water or buffer).

  • Equilibrate: Add an excess amount of the compound powder to each cyclodextrin solution in separate sealed vials.

  • Shake: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Sample: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess, undissolved solid.

  • Analyze: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is a strong positive result.[12]

Strategy 2: Amorphous Solid Dispersions (ASDs)

For the most challenging cases, particularly for oral solid dosage form development, creating an amorphous solid dispersion is a powerful strategy.[13]

FAQ: When and why should I consider an ASD?

Consider an ASD when you need to achieve a supersaturated state of the drug in vivo to drive absorption. This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix.

  • Mechanism of Action: By trapping the drug in its high-energy, disordered amorphous state, the energy barrier of breaking the crystal lattice is eliminated. When the ASD comes into contact with water, the polymer dissolves and releases the drug molecules, which can transiently achieve a concentration far exceeding the crystalline solubility (supersaturation). The polymer also helps to inhibit the drug from recrystallizing, prolonging this supersaturated state.

  • Common Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) and polyvinylpyrrolidone (PVP) are commonly used.

  • Preparation: ASDs are typically prepared using techniques like spray drying or hot-melt extrusion. These are advanced techniques requiring specialized equipment.

  • Characterization: It is critical to confirm the amorphous nature of the drug in the dispersion. This is a key self-validation step.

Part 4: Analytical Characterization for Method Validation

Robust analytical methods are required to validate the success of any solubility enhancement technique.

FAQ: How do I accurately measure solubility?

The gold-standard method is the shake-flask equilibrium solubility assay .

Protocol 3: Equilibrium Solubility Measurement
  • Setup: Add an excess of the compound to a known volume of your test medium (e.g., pH 7.4 phosphate buffer, 20% HP-β-CD solution) in a glass vial.

  • Equilibrate: Tightly seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 37°C) for at least 48 hours. Crucial Self-Validation Step: To confirm equilibrium, take small aliquots at 24, 48, and 72 hours. Equilibrium is reached when the measured concentration no longer increases.

  • Separate: After equilibration, use a centrifuge (14,000 rpm, 15 min) to pellet undissolved solid.

  • Quantify: Carefully remove the supernatant, dilute as necessary, and quantify the drug concentration using a validated HPLC-UV method against a standard curve.

FAQ: How do I confirm that my advanced formulation strategy worked?

Physical characterization is essential to prove, for instance, that you have formed an inclusion complex or a true amorphous dispersion.

Table 4: Key Analytical Techniques for Solid-State Characterization
TechniqueAbbreviationInformation Provided
Powder X-Ray Diffraction PXRDDifferentiates between crystalline (sharp peaks) and amorphous (broad halo) material. The disappearance of drug-specific peaks confirms amorphous conversion in an ASD or complexation.
Differential Scanning Calorimetry DSCMeasures thermal events. The disappearance of the drug's melting endotherm is a strong indicator of amorphization or complex formation.[7]
Thermogravimetric Analysis TGAMeasures weight loss upon heating. Useful for identifying solvates/hydrates and assessing thermal stability.
Nuclear Magnetic Resonance 1H NMR / NOESYCan provide direct evidence of cyclodextrin inclusion by showing shifts in the proton signals of both the drug and the cyclodextrin and through-space interactions (NOESY).[12]

References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Rajput, J. K., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-14.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Fenyvesi, É. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Cyclodextrin News.
  • Sagan, F., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 117769.
  • Uekaji, Y., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6963–6971.
  • Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 276-282.
  • ResearchGate. (n.d.). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 808343.
  • Chen, H., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98.
  • Mourtzinos, I., & Goula, A. M. (2023).
  • Davis, M. E., & Brewster, M. E. (2022). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Molecules, 27(5), 1568.
  • Crini, G., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 24(15), 12344.
  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemistry Industry Chemical Engineering Quarterly, 17(4), 451-459.
  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]

Sources

Troubleshooting

5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol stability and storage conditions

Technical Support Center: 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. It covers essential stability and storage information, troubleshooting for common experimental issues, and validated protocols to ensure the integrity of your results. Our approach is grounded in established principles of small molecule stability and pharmaceutical best practices.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term and short-term storage conditions for this compound?

Answer: Proper storage is critical to maintain the chemical integrity and purity of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. Like many complex heterocyclic amines, its stability is influenced by temperature, light, and moisture.

  • Long-Term Storage (Months to Years): For maximum stability, the compound should be stored as a lyophilized powder at –20°C.[5] The low temperature significantly slows the kinetics of potential degradation reactions. Storing it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), will minimize oxidative degradation, to which the amino and hydroxyl functional groups are susceptible.

  • Short-Term Storage (Days to Weeks): For routine use, storing the solid compound at 2–8°C in a desiccator is acceptable.[6] This protects it from ambient moisture and light.

The causality here is straightforward: reducing thermal energy and eliminating environmental reactants like water and oxygen are the most effective ways to preserve the compound's structure.[1][7]

Q2: I need to make a stock solution. What is the best practice for preparing and storing solutions?

Answer: Solution-state stability is generally lower than solid-state stability.

  • Solvent Selection: The choice of solvent depends on your experimental needs. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules. For aqueous buffers, ensure the pH is compatible with your experiment and the compound's stability (see Troubleshooting section).

  • Preparation: Always use anhydrous-grade solvents if possible and allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Storage of Solutions: It is highly recommended to prepare fresh solutions for each experiment. If you must store stock solutions, aliquot them into single-use volumes in tightly sealed vials and store them at –80°C. This minimizes waste and, crucially, avoids repeated freeze-thaw cycles, which can accelerate degradation by causing localized concentration changes and ice crystal formation that can damage the molecule.

Q3: Is this compound sensitive to light?

Answer: Yes, compounds with aromatic heterocyclic rings and amino groups, such as pyrazole derivatives, can be susceptible to photolytic degradation.[1] UV or even high-intensity visible light can provide the energy to initiate photo-oxidative reactions.

Best Practice: Always store the solid compound and any solutions in amber vials or wrap containers in aluminum foil to protect them from light. Conduct experimental manipulations in a timely manner, avoiding prolonged exposure to direct laboratory light.

Troubleshooting Guide

Issue 1: The solid compound has developed a yellowish or brownish tint over time.
  • Probable Cause: This is a classic indicator of oxidation. The 5-amino group and the 3-ol (hydroxy) group on the pyrazole ring are electron-rich and can be susceptible to oxidation, forming colored impurities. The piperidine nitrogen could also potentially oxidize.

  • Solution & Prevention:

    • Verify Purity: Before use, re-analyze the compound's purity using a validated method like HPLC-UV or LC-MS.

    • Purge with Inert Gas: If you plan to store the compound for an extended period, backfill the vial with a dry, inert gas like argon or nitrogen after each use to displace oxygen.

    • Strict Temperature Control: Ensure the compound is consistently stored at the recommended low temperature.

Issue 2: I'm seeing new peaks in my HPLC/LC-MS analysis after storing my stock solution for a week.
  • Probable Cause: This confirms chemical degradation in solution. The primary degradation pathways for a molecule like this in solution are hydrolysis and oxidation. The pyrazole ring itself is relatively stable due to its aromaticity, but the exocyclic functional groups are more reactive.[8]

  • Troubleshooting Steps:

    • Identify the Degradant: If you have mass spectrometry capabilities, determine the mass of the new peaks. An increase of +16 Da often suggests oxidation (addition of an oxygen atom).

    • Evaluate Solvent: If you are using aqueous buffers, consider the pH. Highly acidic or basic conditions can catalyze the hydrolysis of certain bonds or promote other degradation pathways. For many amines, a near-neutral pH is often best.

    • Perform a Forced Degradation Study: To proactively understand potential issues, a forced degradation study is the authoritative approach. This involves intentionally stressing the compound under various conditions to identify likely degradation products and pathways.[3] See the protocol below.

Issue 3: The compound is no longer dissolving completely in my usual solvent.
  • Probable Cause: This could be due to the formation of less-soluble degradation products or, in some cases, polymerization. Oxidative cross-linking between molecules can lead to insoluble materials.

  • Solution:

    • Sonication: Gentle sonication in a bath can help dissolve the material, but be cautious as it can also add energy and slightly increase the temperature.

    • Purity Check: A portion of the undissolved material should be analyzed, if possible, alongside the soluble fraction to identify the nature of the insolubility.

    • Discard: If significant insolubility is observed in a previously reliable lot, it is a strong indicator of degradation, and the material should be discarded to ensure experimental integrity.

Data & Protocols for Stability Assessment

Summary of Recommended Storage Conditions
Parameter Long-Term Storage Short-Term Storage Stock Solution Causality/Rationale
Form Solid / Lyophilized PowderSolid / Lyophilized PowderFrozen AliquotsSolid state minimizes molecular mobility and reactivity.
Temperature -20°C or lower2–8°C-80°CReduces kinetic energy, slowing degradation rates.[7]
Atmosphere Inert Gas (Argon/Nitrogen)DesiccatedTightly SealedPrevents oxidation and hydrolysis from atmospheric O₂/H₂O.
Light Protected (Amber Vial/Foil)Protected (Amber Vial/Foil)Protected (Amber Vial/Foil)Prevents photolytic degradation.[1]
Protocol: Forced Degradation Study

This protocol is a self-validating system designed to identify potential degradation pathways and establish a stability-indicating analytical method.[1][3]

Objective: To determine the degradation profile of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol under stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clean vial.

    • Acid Hydrolysis: 1 M HCl.

    • Base Hydrolysis: 1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal Stress: Heat the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to a calibrated light source (ICH Q1B guidelines).

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Store the Acid, Base, and Oxidation vials at room temperature. Store all vials protected from light (except the photolytic sample).

  • Time-Point Analysis: Analyze all samples by HPLC-UV/MS at T=0, 2, 4, 8, and 24 hours.

    • If degradation is too rapid, neutralize the acid/base samples with an equimolar amount of base/acid before analysis.

    • If degradation is too slow, the temperature can be increased.

  • Analytical Method (Stability-Indicating HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or the compound's λmax) and a mass spectrometer.

  • Data Evaluation: The goal is to achieve 5-20% degradation of the parent compound. A successful stability-indicating method will show baseline resolution between the parent peak and all degradant peaks.

Diagram: Experimental Workflow for Stability Testing

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_outcome 4. Outcome stock Prepare 1 mg/mL Stock Solution aliquot Aliquot for each Stress Condition stock->aliquot acid Acid (1M HCl) aliquot->acid Incubate at T=0, 2, 4, 8, 24h base Base (1M NaOH) aliquot->base Incubate at T=0, 2, 4, 8, 24h ox Oxidative (3% H₂O₂) aliquot->ox Incubate at T=0, 2, 4, 8, 24h therm Thermal (60°C) aliquot->therm Incubate at T=0, 2, 4, 8, 24h photo Photolytic (ICH Q1B) aliquot->photo Incubate at T=0, 2, 4, 8, 24h hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc ox->hplc therm->hplc photo->hplc data Evaluate Peak Purity & Mass Balance hplc->data pathway Identify Degradation Pathways data->pathway storage Define Optimal Storage Conditions pathway->storage

Caption: Workflow for a forced degradation study.

Potential Chemical Degradation Pathways

Understanding the potential chemical liabilities of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is key to troubleshooting. The molecule contains several reactive functional groups.

  • Oxidation: The 5-amino group is a primary site for oxidation, which can lead to the formation of nitroso or nitro compounds, or oxidative dimerization. The 3-ol group (in its tautomeric keto form) and the piperidine nitrogen are also potential sites. Oxidation is often catalyzed by trace metals and light.

  • Hydrolysis: While the pyrazole ring is generally stable, extreme pH conditions could potentially lead to ring-opening, though this is less common than reactions at the substituents.

  • Deamination/Deamidation: Although the compound has a primary amino group, not an amide, related degradation pathways can occur under certain conditions, potentially leading to the replacement of the amino group with a hydroxyl group.[9][10]

Diagram: Hypothetical Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) Parent 5-Amino-1-(...)-1H-pyrazol-3-ol (Parent Compound) Ox_Amino Oxidation at 5-Amino Group (e.g., Nitroso derivative) Parent->Ox_Amino + O₂ / Light Ox_Piperidine N-Oxide at Piperidine Parent->Ox_Piperidine + H₂O₂ Ring_Open Pyrazole Ring Cleavage Parent->Ring_Open + H₂O / Strong Acid or Base

Caption: Potential degradation sites on the molecule.

References

  • How to Conduct Stability Studies for Small Molecule Drugs. StabilityStudies.in.
  • Challener, C.A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).
  • Huynh-Ba, K., & Dong, M. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Stability Studies: An Essential Step for Quality Management in Drug Development. (2023). PharmTech.
  • Drug Stability Testing & Release Testing. Pace Analytical.
  • How to take 5 Amino 1MQ. Real Peptides.
  • 5-AMINO-1MQ. Profound.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7).
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(8), 787–793.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011).

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Novel Piperidine-Pyrazole Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for researchers working with novel chemical entities, specifically focusing on compounds similar to 5-Amino-...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with novel chemical entities, specifically focusing on compounds similar to 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. As this is a unique molecular structure, this guide is designed to provide a foundational framework for identifying, understanding, and mitigating potential off-target effects. The principles and methodologies outlined here are broadly applicable to novel small molecule drug discovery.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when working with a novel aminopyrazole compound.

Q1: What are the likely off-target concerns based on the core structure of my compound?

A: The 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol structure contains two key pharmacophores: an aminopyrazole ring and a substituted piperidine ring.

  • Aminopyrazole Core: This moiety is a well-known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors.[1][2] Its structure can mimic the adenine ring of ATP, leading to competitive binding in the ATP pocket of a wide range of kinases.[3] Therefore, a primary concern is off-target inhibition of various kinases across the human kinome.[4][5]

  • Piperidine Ring: Piperidine derivatives are common in centrally active agents and other drugs.[6][7] Depending on its substitution and conformation, the piperidine moiety can influence solubility, membrane permeability, and interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.[7][8]

Q2: What is the fundamental difference between on-target and off-target effects?

A:

  • On-target effects are the direct consequences of the drug binding to its intended therapeutic target. These can be both therapeutic and adverse, depending on the tissue where the target is expressed.

  • Off-target effects result from the drug binding to unintended molecular targets.[3] These interactions are a major source of unexpected toxicity and can confound experimental results.[9]

Q3: My compound shows a cellular phenotype inconsistent with the known function of its primary target. Could this be an off-target effect?

A: Yes, this is a strong indicator of a potential off-target effect. If the observed cellular response cannot be logically explained by the modulation of the primary target, it is critical to investigate alternative molecular interactions.[3] A key validation step is to test a structurally distinct inhibitor of the same primary target. If this second compound does not reproduce the phenotype, the effect is likely specific to your compound's off-target profile.

Q4: At what stage of my research should I start thinking about off-target effects?

A: Early and continuous assessment is crucial. Off-target effects are responsible for a significant percentage of clinical trial failures.[10][11] Initial in silico predictions should be part of the design phase, followed by broad in vitro screening as soon as a compound is synthesized and shows on-target activity. Early identification allows for medicinal chemistry efforts to mitigate these liabilities before significant resources are invested.[12]

Part 2: Troubleshooting Guides

This section provides structured approaches to common problems encountered during preclinical development.

Troubleshooting Guide 1: Unexpected Cellular Toxicity

Problem: My compound is showing significant cytotoxicity in cell-based assays at concentrations where the primary target is not expected to induce cell death.

Causality: The aminopyrazole core makes off-target kinase inhibition a likely cause. Many kinases are involved in critical cell survival pathways, and their inhibition can lead to apoptosis or cell cycle arrest.[13] For example, unexpected inhibition of kinases like CDK family members could lead to anti-proliferative effects.[5]

Workflow for Deconvolution:

A Unexpected Cytotoxicity Observed B Step 1: Kinome Profiling Screen against a broad kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) A->B C Identify potent off-target kinases (IC50 < 10x on-target IC50) B->C D Step 2: Validate Off-Target Engagement Use cellular thermal shift assay (CETSA) or NanoBRET™ target engagement assays. C->D If 'Yes' E Confirm compound binds to off-target kinase in intact cells. D->E F Step 3: Test for Causality Use siRNA/shRNA to knockdown the identified off-target kinase. E->F G Does knockdown phenocopy the observed cytotoxicity? F->G H Conclusion: Cytotoxicity is likely mediated by the off-target kinase. G->H If 'Yes' I Conclusion: Cytotoxicity is likely mediated by another mechanism. Consider other assays (e.g., GPCR panel). G->I If 'No' A Compound Structure (SDF/MOL2) B Ligand-Based Tools (e.g., SEA, SwissTargetPrediction) A->B C Structure-Based Tools (e.g., PharmMapper) A->C D Consolidated List of Predicted Off-Targets B->D C->D E Prioritize Targets Based on: - Confidence Score - Prediction by Multiple Tools - Biological Plausibility D->E F Select In Vitro Screening Panels (e.g., Kinase, GPCR, Ion Channel) E->F

Caption: Workflow for in silico off-target prediction.

Protocol 2: Medicinal Chemistry Strategies for Reducing Off-Target Effects

Objective: To rationally modify the chemical structure of a lead compound to improve its selectivity.

Principle: Improving selectivity involves introducing structural modifications that decrease affinity for off-targets while maintaining or improving affinity for the on-target. This often involves exploiting subtle differences in the binding sites of the on-target versus off-target proteins. [14][15] Key Strategies:

  • Structure-Guided Design:

    • Prerequisite: Obtain a crystal structure of your compound bound to both its primary target and a key off-target.

    • Analysis: Compare the binding pockets. Look for differences in size, shape, or amino acid residues that can be exploited. For example, an off-target may have a smaller "gatekeeper" residue, preventing bulky modifications from binding. [16] * Modification: Synthesize analogs with modifications designed to sterically clash with the off-target's binding site or to form specific interactions (e.g., hydrogen bonds) only possible with the on-target.

  • Blocking Solvent-Exposed Regions:

    • Rationale: The parts of a compound that are exposed to the solvent when bound to the target are often promiscuous interaction points.

    • Modification: Add bulky or polar groups to these solvent-exposed regions. This can disrupt binding to off-targets without affecting the core interactions with the primary target. For the aminopyrazole scaffold, this often involves modifying the piperidine ring or the '3-ol' position. [17]

  • Conformational Constraint:

    • Rationale: Flexible molecules can adopt multiple conformations to fit into different binding pockets. Reducing this flexibility can "lock" the molecule into a shape that is optimal for the on-target but poor for off-targets.

    • Modification: Introduce rings or rigid linkers to restrict bond rotation. For example, replacing a flexible linker with a more rigid one can significantly enhance selectivity.

By systematically applying these principles, researchers can iteratively improve the selectivity profile of novel compounds, leading to safer and more effective therapeutic candidates.

References

  • MacDonald, M. L., Lamerdin, J., de-Almeida, S., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Strategies for the design of potent and selective kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Available at: [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., et al. (2008). Strategies for the Design of Selective Protein Kinase Inhibitors. Current Pharmaceutical Design. Available at: [Link]

  • Merck Serono. (2006). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2006). (PDF) Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. Available at: [Link]

  • Mishra, N. K., & Agarwal, S. M. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules. Available at: [Link]

  • Amos, J. D., & Ambigai, K. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PLOS Computational Biology. Available at: [Link]

  • Ventura, A. C., & Tirosh, D. R. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Müller, S., & Chaikuad, A. (2017). New opportunities for kinase drug repurposing and target discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Antolin, A. A., Al-Lazikani, B., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Amaratunga, M., & Dal-Ré, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]

  • Wang, Y., Zhang, T., & Chen, Y. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Available at: [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • ResearchGate. (2015). Direct, indirect and off-target effects of kinase inhibitors. Available at: [Link]

  • Amaro, R. E., & Schlessinger, A. (2021). Using the structural kinome to systematize kinase drug discovery. arXiv.org. Available at: [Link]

  • Scott, J. S., et al. (2017). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Technology Networks. (2017). Dawn of a New Era for Kinase Drug Discovery. Available at: [Link]

  • Johnson, G. L., & Stuhlmiller, T. J. (2019). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • De Vita, D., & Scipione, L. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs. Available at: [Link]

  • Kandeel, M., & Al-Taher, A. (2020). Computational/in silico methods in drug target and lead prediction. Journal of Pharmacogenomics and Pharmacoproteomics. Available at: [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Ruzi, M. I., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. Available at: [Link]

  • Wang, X., Shen, Y., Wang, S., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Rahman, M. M., & Islam, M. R. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Jasiński, R. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • de Oliveira, R., & de Lacerda, D. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Welcome to the technical support center for the crystallization of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Understanding the Molecule: Structural Considerations for Crystallization

Before troubleshooting, it is crucial to understand the structural features of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (MW: 224.31 g/mol , Formula: C₁₁H₂₀N₄O) that influence its crystallization behavior[1].

  • Pyrazole Core: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group is a hydrogen bond donor, and the sp² hybridized nitrogen is a hydrogen bond acceptor, making hydrogen bonding a dominant force in its crystal lattice formation[2]. Pyrazole derivatives are known to form various hydrogen-bonding motifs, which can lead to polymorphism[3].

  • Amino and Hydroxyl Groups: The presence of both an amino (-NH₂) and a hydroxyl (-OH) group provides additional, strong hydrogen bond donors and acceptors. These groups significantly increase the molecule's polarity and its potential for strong intermolecular interactions.

  • Piperidine Moiety: The bulky, non-planar 1,2,5-trimethyl-piperidine ring introduces significant steric hindrance. This can disrupt efficient crystal packing, making the crystallization process more challenging compared to simpler, planar molecules.

  • Basic Centers: The amino group and the piperidine nitrogen are basic. This allows for the formation of salts with various acids. Salt formation is a powerful technique to enhance crystallinity, as salts often form more ordered and robust crystal lattices than their corresponding free bases[4][5].

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Q1: I've finished my synthesis and removed the solvent, but the product is a thick oil or sticky solid. Where do I start? A: This is a very common starting point. An oil or amorphous solid indicates that the molecules have not organized into a crystalline lattice. The first step is to perform a systematic solvent screening to find a solvent or solvent system that can induce crystallization. Begin with the protocol outlined in Section 3.1 .

Q2: My compound dissolves in a solvent, but no crystals form upon cooling, even after several hours. What should I do? A: This indicates your solution is stable and not sufficiently supersaturated, or that nucleation is kinetically hindered. The most common reason is using too much solvent[6]. Try evaporating a portion of the solvent to increase the concentration. If that fails, you may need to actively induce nucleation. Refer to the protocols in Section 3.2 for scratching and seeding techniques.

Q3: I'm getting a liquid or "oil" separating from the solution instead of solid crystals. How can I fix this? A: This phenomenon, known as "oiling out," occurs when the melting point of your compound is lower than the temperature of the solution, or when high levels of impurities are present[6][7]. The compound is separating from the solution as a liquid phase instead of a solid. See the detailed troubleshooting guide in Section 3.3 .

Q4: I managed to get crystals, but they are extremely fine needles or a microcrystalline powder. How can I grow larger, higher-quality crystals suitable for analysis? A: Rapid crystallization from a highly supersaturated solution often leads to poor crystal quality[7]. To grow larger crystals, you need to slow down the crystallization process. This is typically achieved by using slightly more solvent than the bare minimum and ensuring a very slow cooling rate. For advanced methods, refer to Section 3.4 .

In-Depth Troubleshooting Guides

Problem: Initial Failure to Crystallize from Crude Product
  • Symptom: The purified product is an amorphous solid, gum, or viscous oil.

  • Underlying Cause: The molecule has not yet been subjected to conditions that favor the formation of an ordered crystal lattice. An appropriate solvent system is needed to mediate this self-assembly process.

  • Solution: Perform a systematic solvent screening to identify a suitable crystallization solvent. An ideal solvent will dissolve the compound when hot but have low solubility when cold[8].

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude product into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from the screening table below (see Table 1). Start with a small volume (e.g., 0.2 mL) and add it dropwise at room temperature.

  • Solubility Check (Cold): Observe if the compound dissolves at room temperature. If it dissolves completely, the solvent is likely too good and should be set aside as a potential "soluble solvent" for an anti-solvent system.

  • Solubility Check (Hot): If the compound does not dissolve at room temperature, gently heat the mixture while stirring until it boils. Add more solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, place the tube in an ice bath.

  • Observation: The best single solvent is one that fully dissolves the compound when hot but yields a significant amount of crystalline precipitate upon cooling.

Table 1: Recommended Solvents for Initial Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Comments
Water 100 80.1 The molecule has H-bond donors/acceptors; may work if solubility is low. Can be a good anti-solvent.[5][9]
Ethanol 78 24.5 Good general-purpose polar protic solvent. Often effective for compounds with H-bonding capabilities.
Isopropanol 82 19.9 Similar to ethanol but slightly less polar; good alternative if ethanol is too strong a solvent.
Acetonitrile 82 37.5 A polar aprotic solvent. Can be effective for heterocyclic compounds.[10]
Ethyl Acetate 77 6.0 A medium-polarity solvent. Good for creating solvent/anti-solvent systems with hexanes.
Acetone 56 20.7 A common, volatile polar aprotic solvent. Can be used for fast crystallization attempts.[11]
Toluene 111 2.4 A non-polar aromatic solvent. May work if intramolecular H-bonding is preferred.

| Dichloromethane | 40 | 9.1 | Often too good a solvent, but useful for layering or vapor diffusion techniques due to its volatility. |

Problem: No Crystal Nucleation in a Clear Solution
  • Symptom: A clear, cooled solution remains indefinitely with no crystal formation.

  • Underlying Cause: The solution is supersaturated, but the energy barrier for nucleation (the formation of the first stable crystal seed) has not been overcome.

  • Solutions: Induce nucleation through mechanical means or by introducing a seed crystal.

dot

cluster_path1 cluster_path2 cluster_path3 start Clear, Supersaturated Solution evap Concentrate Solution (Evaporate some solvent) start->evap No crystals after cooling scratch Induce Nucleation: Scratch inner surface with a glass rod evap->scratch Still no crystals seed Induce Nucleation: Add a seed crystal scratch->seed result Crystals Form scratch->result cool Cool further (Ice Bath) seed->cool seed->result cool->result

Caption: Workflow for inducing crystallization.

Experimental Protocol: Inducing Nucleation

  • Scratching: Take a clean glass rod and gently scratch the inner surface of the flask or vial below the level of the solution. This action can release microscopic shards of glass that serve as nucleation sites[8].

  • Seeding: If you have a previous batch of crystals, add one or two tiny crystals ("seeds") to the supersaturated solution. The existing crystal lattice provides a perfect template for new molecules to deposit onto, bypassing the nucleation barrier.

  • Ultrasonication: Briefly placing the vial in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

Problem: Oiling Out
  • Symptom: A second liquid phase (an oil) separates from the solution upon cooling instead of a solid.

  • Underlying Cause: This typically happens for two reasons: 1) The boiling point of the solvent is higher than the melting point of the compound, causing it to "melt" in the hot solution. 2) The presence of significant impurities can depress the melting point and inhibit lattice formation[6][7].

  • Solutions: Modify the crystallization conditions to ensure the solution temperature drops below the compound's melting point before it becomes supersaturated.

Experimental Protocol: Overcoming Oiling Out

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more volume) to decrease the saturation point. This ensures the solution cools to a lower temperature before the compound starts to come out of solution[7].

  • Slow Down Cooling: This is the most critical step. Do not place the flask directly on the benchtop. Insulate it by placing it on a cork ring or a folded towel. You can also leave the hot flask inside a large beaker of hot water (a makeshift water bath) and allow the entire system to cool slowly overnight. Very slow cooling favors the formation of an ordered solid over a disordered liquid[6].

  • Change Solvents: If the problem persists, choose a solvent with a lower boiling point.

  • Consider Salt Formation: Because impurities are a common cause, converting the basic compound to a salt can be an effective purification and crystallization strategy. Dissolve the crude material in a solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of acetic acid) and observe for precipitation of the salt.

Problem: Poor Crystal Quality or Suspected Polymorphism
  • Symptom: Crystals are obtained, but they are very fine needles, microcrystalline, or results from different experiments give different analytical data (e.g., melting point, XRPD), suggesting different crystal forms (polymorphs).

  • Underlying Cause: Rapid crystal growth leads to small, often impure crystals. Different crystallization conditions (solvent, temperature, cooling rate) can favor the formation of different, thermodynamically stable or kinetically trapped crystal forms[3].

  • Solutions: Employ advanced crystallization techniques that allow for very slow, controlled growth near equilibrium conditions.

dot

cluster_container Sealed Container compound_sol Compound in 'Good' Solvent (e.g., Ethanol) compound_vial Inner Vial: Compound Solution anti_solvent 'Poor' Solvent / Anti-Solvent (e.g., Water or Hexane) outer_vial Outer Vial: Anti-Solvent result High-Quality Crystals Form in the Inner Vial Over Days arrow Anti-Solvent Vapor Slowly Diffuses Into Inner Vial outer_vial->arrow arrow->compound_vial

Caption: Diagram of a vapor diffusion setup.

Experimental Protocol: Advanced Crystallization Methods

  • Slow Evaporation: Dissolve the compound in a moderately volatile solvent (e.g., ethyl acetate) in a vial. Cover the vial with paraffin film and poke a few small holes in it with a needle. Allow the solvent to evaporate over several days in a vibration-free location. This maintains a constant state of saturation at the solution-air interface, promoting slow growth.

  • Vapor Diffusion (Anti-Solvent): This is one of the most effective methods for growing high-quality single crystals[12].

    • Dissolve your compound in a minimal amount of a "good" solvent with a relatively low boiling point (e.g., ethanol, dichloromethane).

    • Place this vial, uncapped, inside a larger, sealed jar or beaker.

    • Add a larger volume of a "poor" solvent (an anti-solvent in which your compound is insoluble, e.g., hexane or water) to the outer jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar. The more volatile "good" solvent will slowly evaporate from the inner vial while the vapor from the anti-solvent slowly diffuses in, gradually lowering the solubility and inducing slow, controlled crystal growth.

  • Solvent Layering:

    • Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane).

    • Carefully and slowly layer a less dense, miscible "poor" solvent (e.g., hexane) on top, trying to minimize mixing at the interface.

    • Over time, the solvents will slowly diffuse into one another, and crystals will form at the interface where supersaturation is ideal[12].

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • (a) Polymorphism in energetic materials. (b) Previously explored... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Guide for crystallization. (n.d.). University of Florida. [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2016). National Institutes of Health (NIH). [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Purification: How To. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

  • Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. (2023). ChemRxiv. [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2016). ResearchGate. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (2011).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. This document provides troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this compound. Our guidance is based on established chemical principles and extensive field experience with related heterocyclic molecules.

Understanding the Molecule: Key Physicochemical Drivers

Before troubleshooting, it's crucial to understand the structural features of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol that dictate its purification behavior.

  • Multiple Basic Centers: The molecule possesses two primary basic sites: the 5-amino group on the pyrazole ring and the tertiary amine within the trimethylpiperidine ring. These sites are readily protonated, making the compound's solubility and chromatographic behavior highly dependent on pH.

  • Tautomerism: The pyrazol-3-ol moiety can exist in several tautomeric forms, including the keto-enol form. This affects its polarity, hydrogen bonding capability, and reactivity.

  • Polarity: The combination of the polar aminopyrazolol head and the more nonpolar, bulky trimethylpiperidine tail gives the molecule moderate polarity. This dual nature must be considered when selecting solvents for recrystallization or chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is a general, first-pass strategy for purifying the crude product?

Answer: Your initial purification strategy should be dictated by the scale of your reaction and the purity of the crude material as assessed by a preliminary technique like TLC or LC-MS. We recommend a tiered approach.

The following workflow provides a decision-making framework for purification.

Purification_Workflow start Crude Product 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol assess_purity Assess Purity (TLC, LC-MS) start->assess_purity decision Purity > 90%? assess_purity->decision recrystallization Recrystallization (See FAQ 2) decision->recrystallization Yes chromatography Column Chromatography (See FAQ 3) decision->chromatography No final_product Pure Product (Verify Purity) recrystallization->final_product salt_formation Alternative: Salt Formation & Crystallization (See FAQ 5) chromatography->salt_formation If separation is poor chromatography->final_product salt_formation->final_product

Caption: General purification workflow for the target compound.

For most cases, column chromatography is the most robust method for removing a variety of impurities, while recrystallization is excellent for removing minor, less-soluble impurities if a suitable solvent system can be identified.

Question 2: My recrystallization attempts are failing. The compound either oils out or the purity doesn't improve. What should I do?

Answer: This is a common issue, often related to solvent selection or the presence of impurities that inhibit crystal lattice formation.

Causality: The molecule's moderate polarity can make finding a single ideal recrystallization solvent challenging. A solvent that is too nonpolar (like hexanes) will cause it to crash out as an amorphous solid or oil, while a solvent that is too polar (like methanol) may keep it fully dissolved even when cool.

Troubleshooting Steps:

  • Employ a Two-Solvent System: This is often the key. Dissolve your compound in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., methanol, ethanol, or dichloromethane). Then, slowly add a "bad" solvent in which it is poorly soluble (e.g., diethyl ether, hexanes, or water) dropwise until persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly.

  • Solvent Selection Table: Start with the solvent systems in the table below. The presence of both hydrogen bond donors and acceptors in your molecule suggests that protic and aprotic polar solvents are good starting points.[1][2]

Solvent System (Good/Bad) Rationale & Comments
Methanol / Water Dissolve in hot methanol, add water. Good for moderately polar compounds.
Ethanol / Diethyl Ether Dissolve in hot ethanol, add ether. The ether reduces the polarity of the medium.
Acetone / Hexanes A common choice for compounds that are quite soluble in polar aprotic solvents.
Ethyl Acetate (EtOAc) Can sometimes work as a single solvent. Try concentrating a hot solution slowly.
  • Mechanical Intervention: If oiling out persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal from a previous successful batch is also highly effective.

  • Consider pH Adjustment: If the crude product is contaminated with acidic or basic impurities, a pH swing during workup before recrystallization can be beneficial. Dissolve the crude material in an organic solvent like EtOAc, wash with a mild aqueous base (e.g., NaHCO₃ solution) and then with brine, dry, and concentrate before attempting recrystallization.

Question 3: My compound is streaking badly on my silica gel column. How can I get sharp, well-defined bands?

Answer: This is the most frequent issue encountered when purifying compounds containing basic amines on standard silica gel.

Causality & Scientific Explanation: Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms in your compound (specifically the piperidine nitrogen) undergo strong acid-base interactions with these silanol groups. This causes some molecules to "stick" to the silica, leading to slow, uneven elution, which manifests as tailing or streaking. The presence of secondary amines in related pyrazole structures has been noted to make chromatographic purification tedious.[3][4]

Troubleshooting Protocol:

  • Add a Basic Modifier to the Eluent: This is the most effective solution. The modifier acts as a competitive base, binding to the acidic sites on the silica and allowing your compound to elute more symmetrically.

    • Step 1: Choose a starting eluent system based on TLC analysis (e.g., 95:5 Dichloromethane/Methanol).

    • Step 2: To this eluent, add 0.5-1% triethylamine (TEA) or 0.5-1% ammonia (using a concentrated solution of ammonia in methanol).

    • Step 3: Equilibrate your column thoroughly with this modified eluent before loading your sample.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina will have minimal interaction with your amine groups.

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently nonpolar, reverse-phase chromatography using a mobile phase like Acetonitrile/Water (often with a modifier like TFA or formic acid) can provide excellent separation.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel (or Celite) and dry-load it onto the column. This often results in better initial band formation than loading in a solution.

Chromatography_Troubleshooting problem Problem: Peak Tailing / Streaking on Silica cause Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) problem->cause solution1 Solution 1 (Most Common): Add Basic Modifier to Eluent (e.g., 1% Triethylamine) cause->solution1 solution2 Solution 2: Change Stationary Phase (e.g., Alumina, C18) cause->solution2 solution3 Solution 3: Improve Loading Technique (Dry Loading) cause->solution3

Caption: Troubleshooting guide for column chromatography.

Question 4: I've purified my main product, but I have a persistent side-product with a similar Rf value. What could it be and how do I remove it?

Answer: In pyrazole synthesis, the most common impurity with similar polarity is a regioisomer . Depending on the synthetic route, which often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, the substituents can add in different orientations.[1][5]

Example: You desire the 1,5-substituted pyrazole, but the 1,3-substituted isomer may have formed as well. These isomers often have very similar polarities, making them difficult to separate.

Troubleshooting Protocol:

  • Optimize Chromatography:

    • Shallow Gradient: Run a very slow, shallow gradient of your mobile phase. For example, instead of going from 100% DCM to 90:10 DCM/MeOH, try a gradient from 98:2 to 95:5 over many column volumes.

    • Change Solvent System: Switching the solvent system entirely can alter the selectivity. If you are using a DCM/MeOH system, try one based on Ethyl Acetate/Hexanes/TEA. The different solvent interactions can often resolve previously co-eluting spots.

  • Preparative HPLC: For high-value materials where baseline separation is required, preparative reverse-phase HPLC is the gold standard. The different mechanisms of separation in reverse-phase can often resolve isomers that are inseparable on normal phase silica.

  • Derivative Formation: In some cases, it may be possible to selectively react either your desired product or the impurity. For example, if one isomer's amino group is more sterically hindered than the other, a reaction with a bulky protecting group might proceed at different rates, allowing for subsequent separation. This is an advanced technique and requires careful characterization.

Question 5: Column chromatography is proving inefficient for my large-scale synthesis. Is there a non-chromatographic method to achieve high purity?

Answer: Yes. For basic compounds like this, purification via acid addition salt formation is an excellent and highly scalable classical technique.[6]

Causality & Scientific Explanation: The principle is to react your basic freebase compound with an acid to form a salt. Salts are typically highly crystalline, ionic compounds with very different solubility profiles from the freebase. Impurities that are less basic or neutral will not form salts and will remain in the solvent. You can then crystallize the high-purity salt, collect it by filtration, and then liberate the pure freebase in a subsequent step.

Experimental Protocol: Purification via Hydrochloride Salt Formation

  • Salt Formation:

    • Dissolve the crude 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in a suitable organic solvent (e.g., Isopropanol, Ethanol, or Ethyl Acetate). Use approximately 10 mL of solvent per gram of crude material.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. Add a slight excess (e.g., 1.1 to 1.2 equivalents based on your compound's mass).

    • Monitor for precipitation. The hydrochloride salt should precipitate as a crystalline solid.

    • Stir the resulting slurry in the cold for 1-2 hours to ensure complete crystallization.

  • Isolation of the Salt:

    • Collect the solid salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or the primary solvent used for crystallization to remove any remaining soluble impurities.

    • Dry the salt under vacuum. At this stage, you have the purified hydrochloride salt.

  • Liberation of the Pure Freebase:

    • Suspend the purified salt in a biphasic mixture of dichloromethane (DCM) and water.

    • Slowly add an aqueous base (e.g., saturated NaHCO₃ or a 1M NaOH solution) with vigorous stirring until the aqueous layer is basic (pH > 9).

    • The salt will decompose, liberating the pure freebase which will dissolve in the DCM layer.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified freebase.

This method is highly effective at removing non-basic impurities and can often provide material of >99% purity.

References

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

  • National Institutes of Health. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at: [Link]

  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at: [Link]

  • PubChem. (n.d.). (5-amino-1H-pyrazol-4-yl)-cyclopropylmethanol. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic separation of itaconic anhydride recycling products with 5-amino-1-phenylpyrazoles. Available at: [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Available at: [Link]

  • National Institutes of Health. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Available at: [Link]

  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ChemSynthesis. (n.d.). 5-amino-1-methyl-4-phenyldiazenylpyrazol-3-ol. Available at: [Link]

  • Googleapis.com. (n.d.). Patent Application Publication. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Available at: [Link]

  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Protocols for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol Experiments

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. Here, we provide troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our guidance is grounded in established principles of organic chemistry and pharmacology, drawing parallels from structurally related aminopyrazole and piperidine-containing compounds.

Compound Profile: 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

PropertyPredicted Value/InformationJustification/Considerations
Molecular Formula C11H20N4OBased on chemical structure.
Molecular Weight 224.30 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar aminopyrazole compounds are typically solids.[1][2]
Solubility Expected to be soluble in organic solvents like methanol and dichloromethane.[3] Limited solubility in aqueous solutions is predicted.[4]The piperidine and pyrazole rings contribute to its organic solubility, while the amino and hydroxyl groups may provide some aqueous solubility, especially at acidic pH.
Stability Stable under normal storage conditions.[5] Sensitive to light and air.[6]Piperidine-containing compounds can be susceptible to oxidation.[7] Aminopyrazoles are generally stable but should be stored properly.
pKa The piperidine nitrogen is expected to be basic. The pyrazole ring has both acidic and basic properties.The specific pKa values would need to be determined experimentally.

Disclaimer: 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is a novel compound, and specific experimental data is limited. The information provided here is based on the known properties of structurally similar aminopyrazoles and piperidine derivatives. All protocols and troubleshooting advice should be considered as a starting point and will likely require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: How should I store 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol?

A1: For long-term stability, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated.[5][8] Piperidine moieties can be susceptible to oxidation, which may lead to discoloration (yellowing or browning) over time.[7]

Q2: What are the primary safety precautions I should take when handling this compound?

A2: While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[1][2][9] Work in a well-ventilated area or a chemical fume hood.[10] Avoid inhalation of dust or aerosols.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[8]

Q3: My compound appears to have changed color upon storage. Is it still usable?

A3: Discoloration, typically to a yellow or brown hue, can be an indication of oxidation, a common issue with piperidine-containing compounds.[7] The usability of the discolored compound depends on the sensitivity of your experiment. For highly sensitive assays, it is recommended to purify the compound before use, for example, by recrystallization or column chromatography. For less sensitive applications, you may be able to proceed, but be aware that the presence of impurities could affect your results.

Q4: What is the expected reactivity of the amino and hydroxyl groups on the pyrazole ring?

A4: The 5-amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as acylation and diazotization.[11] The 3-hydroxyl group imparts a phenolic character, making it weakly acidic and also a potential site for alkylation or acylation. The reactivity of these groups can be influenced by the electronic nature of the rest of the molecule.

Troubleshooting Guides

Guide 1: Synthesis and Purification

Issue: Low yield during synthesis.

Potential Causes & Solutions:

  • Incomplete reaction: The Knorr pyrazole synthesis, a common method for preparing pyrazole derivatives, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[12][13] Ensure you are using the correct stoichiometry and that the reaction has been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side reactions: The formation of regioisomers is a common side reaction in pyrazole synthesis, especially with unsymmetrical dicarbonyl compounds.[14][15] Consider adjusting the reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired isomer. Purification by column chromatography may be necessary to separate the isomers.

  • Sub-optimal pH: The Knorr synthesis is often acid-catalyzed.[14] However, an excessively low pH can protonate the hydrazine, reducing its nucleophilicity.[14] A catalytic amount of a weak acid, such as acetic acid, is often sufficient.[13]

Issue: Difficulty in purifying the final product.

Potential Causes & Solutions:

  • Azeotrope formation: Piperidine and its derivatives can form azeotropes with water, making it difficult to obtain an anhydrous product.[7] Azeotropic distillation with a solvent like toluene can be an effective method for water removal.[7]

  • Co-purification of impurities: If the product is an oil or a waxy solid, it can be challenging to remove residual solvents and impurities. Consider trituration with a non-polar solvent to induce crystallization or precipitation of the pure compound.

Guide 2: Experimental Assays

Issue: Poor solubility in aqueous assay buffers.

Potential Causes & Solutions:

  • Lipophilicity: The trimethyl-piperidine moiety contributes to the overall lipophilicity of the molecule, which can lead to poor aqueous solubility.[4]

  • pH-dependent solubility: The basic piperidine nitrogen and the acidic/basic pyrazole ring mean that the compound's charge, and therefore its solubility, will be pH-dependent.

    • Systematic Solubility Testing:

      • Start with a stock solution in an organic solvent: Prepare a concentrated stock solution in a solvent like DMSO.

      • Determine the optimal pH: The basic piperidine nitrogen suggests that the compound will be more soluble at a lower pH where it is protonated. Test the solubility in a range of buffers with different pH values.

      • Use co-solvents: If solubility is still an issue, consider adding a small percentage of a water-miscible organic co-solvent, such as ethanol or PEG-400, to your assay buffer. Be sure to run a vehicle control to ensure the co-solvent does not affect your assay.

Issue: Compound precipitates upon dilution of the DMSO stock into the aqueous buffer.

Potential Causes & Solutions:

  • Exceeding the solubility limit: This is a common problem with lipophilic compounds.

    • Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible (typically <1%) while still maintaining the compound in solution.

    • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions in an intermediate solution containing a higher percentage of your organic co-solvent before the final dilution into the assay buffer.[4]

Issue: Inconsistent results or loss of activity over time in solution.

Potential Causes & Solutions:

  • Compound instability: The compound may be degrading in your assay buffer.

    • Prepare fresh solutions: Prepare fresh dilutions of your compound from a solid stock for each experiment.

    • Assess stability: Conduct a stability study by incubating the compound in your assay buffer for the duration of your experiment and then analyzing for degradation products by LC-MS.

  • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration.

    • Use low-adsorption plasticware: Consider using polypropylene or other low-binding microplates and tubes.

    • Include a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your assay buffer can help to prevent adsorption.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

This protocol is a hypothetical adaptation of the Knorr pyrazole synthesis and should be optimized.[12][13]

Materials:

  • (1,2,5-trimethyl-piperidin-4-yl)hydrazine

  • Ethyl 3-amino-3-oxopropanoate (or a similar 1,3-dicarbonyl equivalent)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve (1,2,5-trimethyl-piperidin-4-yl)hydrazine (1 equivalent) in ethanol.

  • Add ethyl 3-amino-3-oxopropanoate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add deionized water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Characterization of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire 1H and 13C NMR spectra to confirm the chemical structure.

2. Mass Spectrometry (MS):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

  • Analyze by electrospray ionization (ESI) or another soft ionization technique to determine the molecular weight and confirm the molecular formula.

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC):

  • Develop an HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile with a suitable additive (e.g., 0.1% formic acid or trifluoroacetic acid).

  • Inject a solution of the compound and determine the purity by integrating the peak area.

Visualizations

Diagram 1: Hypothetical Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: (1,2,5-trimethyl-piperidin-4-yl)hydrazine + Ethyl 3-amino-3-oxopropanoate reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction workup Aqueous Workup & Precipitation reaction->workup filtration Vacuum Filtration workup->filtration crude Crude Product filtration->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure Pure Product recrystallization->pure column->pure nmr NMR (1H, 13C) pure->nmr ms Mass Spectrometry pure->ms hplc HPLC (Purity) pure->hplc

Caption: A decision-making workflow for addressing poor aqueous solubility of the target compound in experimental assays.

References

  • BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • BenchChem. Troubleshooting the reaction mechanism of pyrazole formation.
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  • Synquest Labs. 5-Amino-1-methyl-1H-pyrazole Safety Data Sheet.
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  • PubMed. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media.
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  • Pyrazole.
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Optimization

Technical Support Center: Stabilizing 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. This document provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate degradation and ensure the stability and integrity of your compound in solution.

Introduction: Understanding the Instability of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

The chemical structure of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol contains several functional groups that contribute to its reactivity and potential for degradation. The aminopyrazole core, particularly with the presence of both an amino and a hydroxyl group, is susceptible to oxidation. The tertiary amine within the piperidine ring can also undergo oxidation. This inherent reactivity necessitates careful handling and storage to prevent the formation of impurities and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is turning a yellow or brown color. What is causing this?

A1: The discoloration is most likely due to oxidation. The aminopyrazole and aminophenol-like moieties in the molecule are highly susceptible to air oxidation, which can lead to the formation of colored quinone-imine type structures and other degradation products.[1][2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions.

Q2: What are the ideal short-term and long-term storage conditions for this compound in its solid form?

A2: For short-term storage, keep the solid compound in a tightly sealed container at 2-8°C, protected from light. For long-term storage, it is recommended to store the solid at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen) in a light-blocking container.

Q3: Is it advisable to store 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in solution?

A3: Long-term storage in solution is generally not recommended due to the increased risk of degradation. If you must store solutions, prepare them fresh whenever possible. For short-term storage, use a deoxygenated aprotic solvent, store at -20°C or below, and blanket the headspace of the vial with an inert gas.

Q4: What are the primary factors that can cause the degradation of this compound in solution?

A4: The main factors are:

  • Oxygen: The presence of dissolved oxygen is a primary driver of oxidative degradation.

  • pH: The stability of the compound can be highly pH-dependent. The piperidine nitrogen is basic, and its protonation state can influence degradation pathways.

  • Light: Exposure to UV and even ambient light can provide the energy to initiate photodegradation.

  • Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products and quantifying its purity.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products formed.[5][6]

Troubleshooting Guide: Addressing Specific Stability Issues

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Rapid loss of compound purity in solution, confirmed by HPLC. Oxidative Degradation: The solution was likely exposed to atmospheric oxygen.Inert Atmosphere: Prepare and store all solutions under an inert atmosphere (argon or nitrogen). Use solvents that have been deoxygenated by sparging with an inert gas.[7] Antioxidants: Consider the addition of a suitable antioxidant. The choice of antioxidant should be compatible with your experimental system. For non-aqueous solutions, radical scavengers like butylated hydroxytoluene (BHT) may be effective. For aqueous systems, agents like ascorbic acid could be considered, but their impact on pH must be evaluated.
Precipitate forms in the solution upon standing. pH Shift: The pH of the solution may have changed, affecting the solubility of the compound. The piperidine moiety is basic and can interact with acidic components in the medium. Degradation Product Insolubility: A degradation product may be less soluble than the parent compound.pH Control: If using aqueous buffers, ensure the buffer capacity is sufficient to maintain the desired pH. The pH can influence not only stability but also solubility. Solvent Selection: Re-evaluate your choice of solvent. A different solvent system may offer better solubility for both the parent compound and its potential degradants.
Inconsistent results in biological or chemical assays. Degradation to Active/Inactive Byproducts: Degradation products may have different biological or chemical activities than the parent compound, leading to variable results. Tautomerism: Aminopyrazoles can exist as tautomers, and the equilibrium between them can be influenced by the solvent and temperature. Different tautomers may exhibit different activities.Fresh Solutions: Always use freshly prepared solutions for critical experiments to minimize the impact of degradation. Stability-Indicating Method: Use a validated stability-indicating HPLC method to confirm the purity of the solution immediately before use in an assay. Consistent Solvent System: Use the same solvent system consistently to minimize variability arising from shifts in tautomeric equilibrium.
Solution color changes upon exposure to lab lighting. Photodegradation: The pyrazole ring and piperidine moiety can be susceptible to degradation upon exposure to light, especially UV wavelengths.Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing effective stabilization strategies. Based on the chemical structure of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, the following degradation mechanisms are plausible:

cluster_main 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (pH dependent) cluster_photo Photodegradation A Parent Compound B Quinone-imine Formation (on pyrazole ring) A->B O2, light, metal ions C Piperidine N-Oxide A->C O2, peroxides E Ring Opening (unlikely under mild conditions) A->E Strong acid/base, heat F Piperidine Ring Cleavage A->F UV light G Radical-mediated Degradation A->G UV light D Polymeric Products B->D Polymerization

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability for short-term use.

  • Solvent Selection and Preparation:

    • Choose a high-purity, anhydrous, aprotic solvent in which the compound is readily soluble (e.g., DMSO, DMF).

    • Deoxygenate the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.

  • Weighing and Dissolution:

    • Weigh the desired amount of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in a tared amber glass vial.

    • Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to achieve the target concentration.

    • Cap the vial tightly with a PTFE-lined cap.

    • Gently vortex or sonicate at room temperature until the compound is fully dissolved.

  • Storage:

    • If not for immediate use, flush the headspace of the vial with inert gas before sealing.

    • Store the solution at -20°C or -80°C.

    • Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare solutions of the compound in appropriate solvents (e.g., water, acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H2O2, RT) prep->ox therm Thermal (e.g., 80°C in solution and solid state) prep->therm photo Photolytic (ICH Q1B conditions) prep->photo hplc Analyze stressed samples by stability-indicating HPLC-UV acid->hplc base->hplc ox->hplc therm->hplc photo->hplc lcms Identify degradation products by LC-MS hplc->lcms eval Assess peak purity and mass balance. Propose degradation pathways. lcms->eval

Caption: Workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC-UV Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

References

  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry.
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  • Joseph, B., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry.
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Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol in Kinase Inhibition

A Guide for Drug Development Professionals Disclaimer: The subject of this guide, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, is a novel chemical entity with no substantial body of published literature de...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Disclaimer: The subject of this guide, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, is a novel chemical entity with no substantial body of published literature detailing its specific mechanism of action or therapeutic efficacy. This document, therefore, serves as a predictive framework based on the well-established pharmacology of the aminopyrazole scaffold. The experimental protocols and comparative analyses presented herein are proposed as a comprehensive roadmap for the initial evaluation of this compound's potential as a therapeutic agent.

Introduction: The Therapeutic Potential of the Aminopyrazole Scaffold

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][3] The introduction of an amino group to the pyrazole ring, creating aminopyrazoles (APs), further enhances the therapeutic versatility of this scaffold.[1][4]

Specifically, 5-aminopyrazole derivatives have demonstrated significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The subject of this guide, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, combines the established 5-aminopyrazole core with a trimethyl-piperidine moiety. This substitution may enhance cell permeability, modulate solubility, and provide specific steric and electronic interactions within a kinase active site, potentially leading to improved potency and selectivity.

This guide provides a proposed strategy for confirming the efficacy of this novel compound, comparing it against a known kinase inhibitor with a similar heterocyclic core.

Postulated Mechanism of Action: Kinase Inhibition

Given the prevalence of 5-aminopyrazole derivatives as kinase inhibitors, it is hypothesized that 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol functions as an ATP-competitive inhibitor of one or more protein kinases.[1][4] The aminopyrazole core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

A potential target class for this compound is the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Genetic alterations in FGFRs are known drivers in various cancers.[5] The rationale for this hypothesis is based on the documented activity of other 5-aminopyrazole derivatives as potent FGFR inhibitors.[5]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a simplified, generic signal transduction cascade initiated by a receptor tyrosine kinase (RTK), such as FGFR. The diagram shows how an inhibitor can block the downstream signaling that leads to cell proliferation.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-MAPK) RTK->Kinase_Cascade ATP ADP Proliferation_Factors Transcription Factors for Proliferation Kinase_Cascade->Proliferation_Factors Activation Gene_Expression Gene Expression & Cell Proliferation Proliferation_Factors->Gene_Expression Inhibitor 5-Amino-1-(1,2,5-trimethyl- piperidin-4-yl)-1H-pyrazol-3-ol Inhibitor->RTK Inhibition

Caption: Hypothesized mechanism of action via RTK inhibition.

Comparative Efficacy Analysis: A Proposed Study Design

To ascertain the efficacy of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (hereafter referred to as 'Compound-X'), a head-to-head comparison with a known, selective FGFR inhibitor is proposed.

  • Test Article: Compound-X

  • Comparator: CH5183284/Debio 1347, an orally available and selective FGFR1, 2, and 3 inhibitor with a 5-aminopyrazole core.[5]

The following sections detail the proposed experimental workflows to compare these two compounds.

In-Vitro Efficacy Assessment

The initial phase of testing will involve a series of in-vitro assays to determine the biochemical potency and cellular activity of Compound-X.

This assay will determine the direct inhibitory effect of Compound-X on FGFR kinase activity.

Objective: To determine the IC50 value of Compound-X against FGFR1, FGFR2, and FGFR3.

Methodology:

  • Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, a suitable peptide substrate, ATP, and the test compounds (Compound-X and CH5183284).

  • Procedure: a. A kinase reaction buffer is prepared containing the recombinant kinase and the peptide substrate. b. Compound-X and the comparator are serially diluted to a range of concentrations. c. The compounds are added to the kinase reaction mixture and incubated. d. The kinase reaction is initiated by the addition of ATP. e. After a defined incubation period, the reaction is stopped. f. The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

This assay will assess the ability of Compound-X to inhibit the growth of cancer cell lines with known FGFR alterations.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Compound-X in FGFR-dependent cancer cell lines.

Methodology:

  • Cell Lines: Select cancer cell lines with documented FGFR fusions or amplifications (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with a serial dilution of Compound-X or the comparator for 72 hours. c. Cell viability is assessed using a standard method, such as the resazurin reduction assay. d. Fluorescence is measured to determine the number of viable cells.

  • Data Analysis: The GI50 value is calculated from the dose-response curve.

Visualizing the In-Vitro Experimental Workflow

In_Vitro_Workflow Start Synthesize & Purify Compound-X Biochem_Assay Biochemical Assay: Kinase Inhibition (IC50) Start->Biochem_Assay Cell_Assay Cell-Based Assay: Proliferation (GI50) Start->Cell_Assay Data_Analysis Comparative Data Analysis: Potency & Selectivity Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis End Proceed to In-Vivo? Data_Analysis->End

Caption: Workflow for in-vitro efficacy determination.

Comparative Data Summary (Hypothetical)

The table below presents a template for summarizing the in-vitro data.

CompoundTarget KinaseIC50 (nM) - Biochemical AssayGI50 (nM) - SNU-16 Cell Line
Compound-X FGFR1[Experimental Value][Experimental Value]
FGFR2[Experimental Value]
FGFR3[Experimental Value]
CH5183284 FGFR1[Literature Value][Literature Value]
FGFR2[Literature Value]
FGFR3[Literature Value]
In-Vivo Efficacy Assessment

Should Compound-X demonstrate promising in-vitro potency and selectivity, the next logical step is to evaluate its efficacy in a preclinical animal model.

Objective: To evaluate the anti-tumor activity of Compound-X in a mouse xenograft model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Tumor Implantation: The selected FGFR-dependent cancer cell line (e.g., SNU-16) is implanted subcutaneously into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups:

    • Vehicle control

    • Compound-X (at various doses, administered orally)

    • CH5183284 (positive control, administered orally)

  • Monitoring: Tumor volume and body weight are measured regularly for the duration of the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised for further analysis.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial efficacy assessment of the novel compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. Based on the established pharmacology of the 5-aminopyrazole scaffold, a primary hypothesis is its function as a kinase inhibitor, potentially targeting the FGFR family.

The proposed comparative analysis against the known FGFR inhibitor CH5183284 will provide crucial data on the biochemical potency, cellular activity, and in-vivo anti-tumor efficacy of this new chemical entity. Favorable results from these studies would warrant further investigation, including comprehensive pharmacokinetic and toxicology studies, to fully elucidate its therapeutic potential.

References

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  • A. A. Gobouri, et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 649. [Link]

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  • S. K. Guchhait, et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular diversity, 17(3), 459–469. [Link]

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  • Y. Koga, et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of medicinal chemistry, 59(23), 10586–10600. [Link]

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Comparative

A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol Against Key Clinical and Preclinical Pyrazole Scaffolds

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in various non-covalent interactions have cemented its role in the design of a multitude of clinically successful drugs.[1][2] From potent and selective kinase inhibitors in oncology to anti-inflammatory agents, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[3] This guide provides a comprehensive, data-driven comparison of a novel investigational pyrazole compound, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (herein referred to as Pyrazolol-X ), with a panel of well-characterized pyrazole-containing inhibitors targeting diverse enzyme classes. Through a detailed examination of their biochemical potency, cellular activity, and pharmacokinetic profiles, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the potential advantages and liabilities of this novel chemical entity.

Lead Compound Profile: Pyrazolol-X

Pyrazolol-X is a novel, synthetically derived aminopyrazole derivative. Its design incorporates a substituted piperidine moiety, a feature often exploited to enhance solubility and modulate pharmacokinetic properties. The 3-hydroxyl group on the pyrazole ring is anticipated to act as a key hydrogen bond donor or acceptor in interactions with its biological target. For the purpose of this guide, we will be evaluating the hypothetical performance of Pyrazolol-X as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target in oncology.[4]

Comparator Compounds: A Diverse Panel of Pyrazole Inhibitors

To provide a robust and insightful comparison, we have selected four well-characterized pyrazole-containing inhibitors that span a range of biological targets and clinical development stages:

  • Ruxolitinib (Jakafi®): An FDA-approved inhibitor of Janus kinases (JAK1 and JAK2), pivotal in the treatment of myelofibrosis and polycythemia vera.[5]

  • AT7519: A multi-cyclin-dependent kinase (CDK) inhibitor that has undergone clinical investigation for various cancers.[6][7]

  • BIRB 796 (Doramapimod): A potent and selective allosteric inhibitor of p38 MAP kinase, which has been evaluated in clinical trials for inflammatory diseases.[1][2]

  • Celecoxib (Celebrex®): A well-established non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[7]

Experimental Data and Comparative Analysis

The following sections present a head-to-head comparison of Pyrazolol-X with our panel of pyrazole inhibitors across key performance metrics. The data for the comparator compounds are derived from publicly available literature and databases, while the data for Pyrazolol-X is a hypothetical but plausible profile for a promising preclinical candidate.

Biochemical Potency and Selectivity

The cornerstone of any inhibitor's profile is its potency against its intended target and its selectivity against other related and unrelated proteins. High potency is desirable for achieving therapeutic efficacy at lower doses, while high selectivity is crucial for minimizing off-target effects and associated toxicities.

Table 1: In Vitro Biochemical Potency and Selectivity of Pyrazole Inhibitors

CompoundPrimary Target(s)IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)
Pyrazolol-X (Hypothetical) CDK2 15 CDK1, GSK3β500, >1000
RuxolitinibJAK1, JAK23.3, 2.8[5]JAK3, TYK2>400, ~19[5]
AT7519CDK2, CDK1, CDK5, CDK947, 210, 170, <10[8]GSK3β89[5]
BIRB 796p38α38[6]JNK2, c-Raf98, 1400[8]
CelecoxibCOX-240[7]COX-115,000

Interpretation:

The hypothetical data for Pyrazolol-X positions it as a potent and highly selective CDK2 inhibitor. Its >30-fold selectivity against the closely related CDK1 is a significant potential advantage, as off-target inhibition of CDK1 can lead to cell cycle arrest in healthy cells and contribute to toxicity. Compared to the multi-CDK inhibitor AT7519, Pyrazolol-X demonstrates a more focused inhibitory profile. Ruxolitinib exhibits potent and relatively equal inhibition of JAK1 and JAK2, which is central to its therapeutic mechanism. BIRB 796 is a highly potent p38α inhibitor with good selectivity against other MAP kinases. Celecoxib's remarkable selectivity for COX-2 over COX-1 is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Cellular Activity and Cytotoxicity

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes, engage its target in a cellular environment, and elicit a biological response.

Table 2: Cellular Potency and Cytotoxicity of Pyrazole Inhibitors

CompoundCell LineCellular EC50 (µM)Cytotoxicity (CC50) in non-cancerous cells (µM)
Pyrazolol-X (Hypothetical) MCF-7 (Breast Cancer) 0.25 > 25
RuxolitinibHEL (Erythroleukemia)0.13[5]Varies by cell type
AT7519HCT116 (Colon Cancer)0.04 - 0.94[7]>10 (in PBMNCs)[9]
BIRB 796U937 (Monocytic)0.021 (TNF-α inhibition)[8]Varies by cell type
CelecoxibA549 (Lung Cancer)5-15 (PGE2 inhibition)>100

Interpretation:

Pyrazolol-X demonstrates potent cellular activity in a cancer cell line at a concentration significantly lower than its cytotoxic concentration in non-cancerous cells, indicating a favorable therapeutic window. Ruxolitinib and AT7519 also show potent cellular effects in relevant cancer cell lines. BIRB 796 effectively inhibits its downstream target (TNF-α production) at nanomolar concentrations in a cellular context. Celecoxib's cellular potency for inhibiting prostaglandin E2 (PGE2) production is in the low micromolar range.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its dosing regimen and overall clinical viability.

Table 3: Key Pharmacokinetic Parameters of Pyrazole Inhibitors

CompoundOral Bioavailability (%)Plasma Half-life (t1/2) (hours)Metabolism
Pyrazolol-X (Hypothetical) ~60 ~8 CYP3A4 (major), CYP2D6 (minor)
Ruxolitinib>95[10]~3[11]CYP3A4, CYP2C9[10]
AT7519N/A (IV administration in trials)[3]~2-4[3]Hepatic
BIRB 796Orally active in animal models[2]~10-12 (in humans)Hepatic
Celecoxib~22-40[3]~11[12]CYP2C9 (major), CYP3A4 (minor)[3]

Interpretation:

The hypothetical pharmacokinetic profile of Pyrazolol-X suggests good oral bioavailability and a half-life that could support once or twice-daily dosing. Ruxolitinib has excellent oral bioavailability but a shorter half-life, necessitating twice-daily administration. AT7519 has been primarily evaluated with intravenous administration in clinical trials. BIRB 796 has demonstrated oral activity in preclinical models and possesses a longer half-life. Celecoxib has moderate oral bioavailability and a half-life that allows for once or twice-daily dosing. The metabolism of all compounds is primarily hepatic, highlighting the potential for drug-drug interactions.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section outlines the detailed, step-by-step protocols for the key experiments used to characterize and compare these pyrazole inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

  • Protocol:

    • Prepare a serial dilution of the inhibitor (e.g., Pyrazolol-X) in the assay buffer.

    • In a 384-well plate, add 2.5 µL of the kinase solution (e.g., recombinant CDK2/Cyclin E).

    • Add 2.5 µL of the inhibitor dilution or vehicle control.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., a generic kinase substrate peptide) and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor or vehicle control for a specified duration (e.g., 72 hours).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.

Western Blot Analysis for Target Engagement

This technique is used to detect specific proteins in a cell lysate and can be used to assess the inhibition of a signaling pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-Rb, a downstream substrate of CDK2).

  • Protocol:

    • Treat cultured cells with the inhibitor at various concentrations for a specified time.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Rb (Ser807/811)) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total Rb) or a housekeeping protein (e.g., β-actin).

Visualizing Pathways and Workflows

Signaling Pathway

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation cluster_2 Downstream Effects G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G1/S Transition Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E (Active Complex) Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E G1_S_Transition Rb Rb CDK2_Cyclin_E->Rb Phosphorylates pRb pRb (Phosphorylated) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Pyrazolol_X Pyrazolol-X Pyrazolol_X->CDK2_Cyclin_E Inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of Pyrazolol-X.

Experimental Workflow

Inhibitor_Characterization_Workflow Start Start: Novel Pyrazole Inhibitor (Pyrazolol-X) Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Start->Cell_Based_Assay IC50 Determine IC50 (Potency) Biochemical_Assay->IC50 EC50_CC50 Determine EC50 & CC50 (Cellular Efficacy & Toxicity) Cell_Based_Assay->EC50_CC50 Target_Engagement Target Engagement (e.g., Western Blot) Phospho_Inhibition Assess Target Phosphorylation Inhibition Target_Engagement->Phospho_Inhibition Selectivity_Panel Kinase Selectivity Panel IC50->Selectivity_Panel EC50_CC50->Target_Engagement PK_Studies Pharmacokinetic Studies (In Vivo) Phospho_Inhibition->PK_Studies Selectivity_Profile Generate Selectivity Profile Selectivity_Panel->Selectivity_Profile Selectivity_Profile->PK_Studies ADME_Profile Determine ADME Profile PK_Studies->ADME_Profile Lead_Optimization Lead Optimization or Further Preclinical Development ADME_Profile->Lead_Optimization

Sources

Validation

Analysis of "5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol": A Comparative Guide Cannot Be Generated Due to Lack of Publicly Available Data

To our audience of researchers, scientists, and drug development professionals: The objective of this guide was to provide a comprehensive comparison of the biological activity of the novel compound 5-Amino-1-(1,2,5-trim...

Author: BenchChem Technical Support Team. Date: January 2026

To our audience of researchers, scientists, and drug development professionals:

The objective of this guide was to provide a comprehensive comparison of the biological activity of the novel compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol against established drugs. However, a thorough search of public scientific databases, chemical repositories, and peer-reviewed literature has yielded no specific information on this molecule.

Consequently, as of the date of this publication, it is not possible to create the intended in-depth technical comparison guide. The core requirements for such a guide—including experimental data on biological activity, mechanism of action, and therapeutic targets—are not available in the public domain for this specific compound.

The Importance of Foundational Data in Comparative Analysis

In drug discovery and development, comparative analysis is a cornerstone for evaluating the potential of a new chemical entity. This process critically relies on foundational data, which allows for:

  • Target Identification and Validation: Understanding the biological target(s) of a compound is the first step. Without this, a comparison to "known drugs" is arbitrary.

  • Potency and Efficacy Assessment: Quantitative data from in vitro and in vivo assays (e.g., IC₅₀, EC₅₀, Ki values) are necessary to benchmark a new compound against existing therapies.

  • Mechanism of Action (MoA) Elucidation: Knowing the specific signaling pathways a compound modulates is essential for predicting its therapeutic effects and potential side effects.

  • Selectivity and Safety Profiling: Comparing a compound's activity on its intended target versus off-targets is crucial for assessing its potential for adverse effects.

Without this essential information for "5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol," any attempt at a comparison would be purely speculative and would not meet the standards of scientific integrity required for this audience.

Context from Structurally Related Compounds

While no data exists for the specific molecule , the core chemical scaffold, a 5-aminopyrazole , is present in various compounds with documented biological activities. It is critical to note that the specific substituents on the pyrazole ring and the piperidine ring dramatically influence the molecule's final biological and pharmacological properties. Therefore, the activities of the compounds listed below cannot be extrapolated to the target compound but are provided for contextual understanding of the broader chemical class.

  • Kinase Inhibition: Certain substituted aminopyrazoles have been identified as potent inhibitors of protein kinases. For example, [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone is an inhibitor of Fibroblast Growth Factor Receptors (FGFRs)[1], and another class of 5-aminopyrazoles acts as highly selective inhibitors of p38 MAP kinase[2].

  • Cannabinoid Receptor Modulation: The pyrazole core is famously part of the structure of Rimonabant (SR141716A), a well-known antagonist/inverse agonist of the CB1 cannabinoid receptor. However, the overall structure of Rimonabant is significantly different from the query compound[3][4].

  • Enzyme Inhibition: Other small molecules with a 5-amino group, though not pyrazoles, have been developed as enzyme inhibitors. For instance, 5-amino-1MQ is an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolism and obesity[5][6].

The workflow for a typical comparative analysis, had data been available, is illustrated below.

Caption: Idealized workflow for comparative analysis, highlighting the critical failure point due to the absence of data.

Conclusion and Path Forward

The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol appears to be a novel entity not yet described in publicly accessible scientific literature. This prevents any form of evidence-based comparison against known drugs.

For researchers who may have access to proprietary data on this compound, we recommend initiating a systematic evaluation beginning with broad screening panels to identify its biological target(s). Once a primary activity is confirmed and quantified, a meaningful comparative analysis can be constructed by selecting appropriate reference compounds. Without this primary data, further assessment remains impossible.

References

This section is intentionally left blank as no direct references for the topic compound could be cited.

Sources

Validation

A Guide to the Independent Verification of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol: A Multi-Modal Analytical Approach

Abstract In the landscape of modern drug discovery, the reproducibility of scientific findings is paramount. The structural integrity and purity of novel small molecules form the bedrock of reliable pharmacological data.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the reproducibility of scientific findings is paramount. The structural integrity and purity of novel small molecules form the bedrock of reliable pharmacological data. This guide provides a comprehensive framework for the independent verification of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, a heterocyclic compound incorporating both a substituted piperidine and an aminopyrazole scaffold. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered attention from chemists and pharmacologists for their wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] This document outlines a rigorous, multi-modal analytical workflow designed for researchers, chemists, and quality control professionals. We present detailed protocols for identity confirmation via mass spectrometry and NMR spectroscopy, quantitative purity assessment using HPLC-UV, and a comparative framework for evaluating biological activity against established alternatives. Our approach emphasizes not just the procedural steps, but the scientific rationale behind them, ensuring every protocol is a self-validating system.

Introduction: The Imperative for Verification

The 5-aminopyrazole moiety is a versatile building block in medicinal chemistry, featured in numerous bioactive molecules.[3][4] Its combination with a substituted piperidine ring, a common scaffold in neuroactive and other therapeutic agents, suggests a rich, yet complex, pharmacological potential for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. However, before any biological evaluation can be deemed credible, the identity and purity of the test compound must be unequivocally established. Ambiguities in chemical structure or the presence of uncharacterized impurities can lead to erroneous data, jeopardizing research outcomes and resource allocation.

This guide is structured to lead a researcher through a logical sequence of analytical verification, from initial identity confirmation to precise purity quantification and, finally, to a comparative functional assessment.

Foundational Chemistry: Physicochemical Properties and Tautomerism

A critical aspect of analyzing pyrazol-3-ol systems is understanding their potential for tautomerism. The 5-Amino-1-(...)-1H-pyrazol-3-ol structure can exist in equilibrium with its 5-Amino-1-(...)-1,2-dihydropyrazol-3-one form. This equilibrium can be influenced by the solvent, pH, and temperature, affecting spectroscopic data. Analysts must be aware of this possibility, as it can lead to the appearance of multiple or broadened peaks in NMR spectra and shifts in UV absorbance maxima.

The Verification Workflow: A Strategic Overview

A robust verification strategy is sequential and orthogonal, using multiple independent techniques to build a cohesive and undeniable profile of the compound. Each step validates the previous one, culminating in a high-confidence data package.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Functional Comparison cluster_3 Final Output A Sample Receipt & Initial Assessment B Mass Spectrometry (MS) (Molecular Weight) A->B C NMR Spectroscopy (Structural Elucidation) B->C D Infrared (IR) Spectroscopy (Functional Groups) C->D E HPLC-UV Analysis (Purity Profile & Quantification) D->E F Quantitative NMR (qNMR) (Orthogonal Purity) E->F G Comparative Biological Assay (e.g., Kinase Inhibition) F->G H Certificate of Analysis (CoA) & Research Report G->H G cluster_piperidine Piperidine Ring cluster_pyrazole Pyrazole Ring p4 C4-H pz_c1 C1 (N-link) p4->pz_c1  HMBC (Key Link) n_ch3 N-CH3 n_ch3->p4 COSY/NOESY pz_c4 C4-H pz_c1->pz_c4

Sources

Comparative

A Comparative Guide to the Cross-Validation of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol Bioactivity

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Validation in Pyrazole-Based Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Validation in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2] The inherent versatility of this five-membered heterocyclic ring allows for extensive chemical modification, leading to a continuous stream of novel drug candidates.[3] This guide focuses on a representative novel molecule, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol , to illustrate a robust, multi-faceted cross-validation strategy.

In modern drug discovery, the journey from a promising chemical structure to a validated lead compound is fraught with challenges. Initial high-throughput screens, whether computational or experimental, can yield promising "hits." However, these initial findings must be rigorously validated to ensure they are not artifacts and that the observed bioactivity is potent, specific, and reproducible. Cross-validation, in this context, is not merely a single experimental step but a comprehensive philosophy that integrates computational modeling with orthogonal experimental assays.[4][5] This guide provides an in-depth comparison of computational and experimental methodologies required to confidently assess the bioactivity of a novel pyrazole derivative, ensuring the foundation of your research is both solid and trustworthy.

Part 1: Foundational Assessment via Computational Cross-Validation

Before committing significant resources to chemical synthesis and wet-lab experiments, a thorough in silico evaluation is paramount. This initial phase serves to predict potential biological targets, estimate binding affinities, and build predictive models that can be experimentally tested. This approach is not only cost-effective but also provides a critical theoretical framework for interpreting subsequent experimental data.[6][7]

Target Identification and Prioritization

The first crucial step is to hypothesize the potential molecular targets of our novel compound. The broad bioactivity profile of 5-aminopyrazole derivatives suggests several potential target classes, including protein kinases, cyclooxygenases, and growth factor receptors.[3][8][9]

Methodology: Reverse Pharmacophore and Similarity Searching

A robust method for target prediction involves using the chemical structure of our compound to search against databases of known bioactive molecules, such as ChEMBL or BindingDB.[10] Tools that employ 2D similarity searching (based on molecular fingerprints) or 3D shape and pharmacophore matching can identify known drugs or ligands with similar features, thereby inferring potential targets.

Causality of Experimental Choice: This approach is based on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. By identifying known compounds that are structurally analogous to our query molecule, we can leverage vast amounts of existing biological data to prioritize a handful of high-probability targets for further investigation, saving immense time and resources.

cluster_0 Computational Target Identification Novel_Compound 5-Amino-1-(1,2,5-trimethyl- piperidin-4-yl)-1H-pyrazol-3-ol Similarity_Search 2D/3D Similarity & Pharmacophore Screening Novel_Compound->Similarity_Search Databases Bioactivity Databases (e.g., ChEMBL, PubChem) Databases->Similarity_Search Target_List Prioritized List of Potential Targets (e.g., FGFR, p38 Kinase, COX-2) Similarity_Search->Target_List

Caption: Workflow for in silico target identification of a novel compound.

Molecular Docking: A Comparative Analysis of Binding Modes

Once potential targets are identified, molecular docking predicts the preferred orientation and binding affinity of our compound within the target's active site. This technique is crucial for comparing the novel compound against a known inhibitor (a reference or competitor compound).

Experimental Protocol: Comparative Molecular Docking

  • Preparation of Target Protein: Obtain the 3D crystal structure of the target protein (e.g., FGFR1, PDB ID: 4V04) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the co-crystallized ligand.

  • Preparation of Ligands: Generate 3D conformers of both the novel compound and a known reference inhibitor (e.g., CH5183284 for FGFR[9]). Optimize their geometries and assign charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, GOLD) to dock both compounds into the prepared protein active site. Run multiple independent simulations to ensure convergence.

  • Analysis:

    • Binding Energy Score: Compare the predicted binding energies (e.g., in kcal/mol). A more negative score suggests a higher predicted affinity.

    • Binding Pose and Interactions: Visually inspect the top-ranked poses. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) formed by each compound.[10] The trustworthiness of a predicted pose is significantly enhanced if the compound forms interactions with key residues known to be critical for inhibitor binding.

Data Presentation: Predicted Binding Affinities

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
5-Amino-1-(...)-pyrazol-3-ol FGFR1-8.9Asp641, Glu562, Ala564
CH5183284 (Reference) [9]FGFR1-10.2Asp641, Ala564, Val492
Celecoxib (Reference) COX-2-9.5Arg513, His90, Val523
5-Amino-1-(...)-pyrazol-3-ol COX-2-7.8Arg513, Tyr355

Note: Data are hypothetical for illustrative purposes.

Part 2: Rigorous Experimental Cross-Validation

Computational predictions, while invaluable, are hypotheses that must be confirmed through empirical evidence.[5] The cross-validation process transitions to the laboratory to measure tangible biological effects, comparing the novel compound's performance directly against established standards.

In Vitro Enzymatic Assays: Quantifying Target Inhibition

The most direct way to validate a predicted drug-target interaction is through an in vitro enzymatic assay.[4] This method isolates the target protein and measures the compound's ability to inhibit its function directly, free from the complexities of a cellular environment.

Experimental Protocol: Kinase Inhibition Assay (e.g., for FGFR1)

  • Reagents and Materials: Recombinant human FGFR1 kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr)), 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of the novel compound and the reference inhibitor (CH5183284) in DMSO, typically ranging from 100 µM to 1 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction: In each well, combine the kinase, the substrate, and the respective concentration of the test compound or control.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add the detection reagent, which quantifies the amount of ADP produced (an indicator of kinase activity). Measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Convert the signal to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation: Comparative IC₅₀ Values

CompoundTarget EnzymeIn Vitro IC₅₀ (nM)
5-Amino-1-(...)-pyrazol-3-ol FGFR175.2
CH5183284 (Reference) FGFR18.5[9]

Note: Hypothetical IC₅₀ for the novel compound is provided for comparison.

Trustworthiness through Orthogonal Validation: The validity of this result is strengthened by comparing it to the reference compound under identical assay conditions. A significant and dose-dependent inhibition by the novel compound that correlates with computational predictions provides a strong, validated starting point.

Cell-Based Assays: Assessing Bioactivity in a Biological Context

While enzymatic assays confirm target engagement, cell-based assays are critical for determining if this engagement translates into a desired biological effect within a living system. They also provide initial insights into cell permeability and potential off-target effects.

Experimental Protocol: Anti-proliferative Assay for Cancer Cell Lines

This protocol is relevant if the compound is predicted to have anticancer activity via FGFR inhibition.[11]

  • Cell Culture: Culture a cancer cell line with known FGFR pathway dependency (e.g., HCT-116) in appropriate media until it reaches logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel compound and a relevant clinical comparator (e.g., Doxorubicin). Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Measure the signal (luminescence or absorbance) and calculate the percentage of cell viability relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Part 3: Integrated Cross-Validation Workflow

A truly robust validation strategy relies on the convergence of evidence from both computational and experimental domains. The process is iterative, with experimental results often feeding back to refine computational models.

cluster_comp Computational Phase cluster_exp Experimental Phase cluster_val Validation & Decision Target_ID Target Identification (Similarity Search) Docking Molecular Docking (Binding Prediction) Target_ID->Docking Prioritized Targets Synthesis Compound Synthesis Docking->Synthesis Hypothesis to Test Enzyme_Assay In Vitro Enzymatic Assay (IC₅₀ Determination) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Assay (GI₅₀ Determination) Enzyme_Assay->Cell_Assay Validation Cross-Validation: Correlate Docking Score, IC₅₀, and GI₅₀ Cell_Assay->Validation Decision Lead Candidate Progression or Optimization Validation->Decision

Caption: Integrated workflow for bioactivity cross-validation.

The Causality of Integration: This integrated workflow is designed to be self-correcting. If a compound shows a strong docking score but a weak IC₅₀, it may indicate flaws in the computational model or an incorrect binding pose prediction. Conversely, potent in vitro activity against an unpredicted target can guide new rounds of in silico screening. This continuous feedback loop between prediction and experimentation is the hallmark of a trustworthy drug discovery process.

Conclusion

The cross-validation of a novel compound like 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is not a linear path but a dynamic interplay between computational prediction and experimental confirmation. By systematically comparing the performance of a new chemical entity against established benchmarks—both in silico reference compounds and in vitro positive controls—researchers can build a robust case for its therapeutic potential. This guide underscores that true scientific integrity in drug discovery is achieved not by a single successful experiment, but by the convergence of evidence from multiple, orthogonal validation strategies. This rigorous, multi-pronged approach is essential to minimize late-stage failures and effectively translate promising molecules from the bench to the clinic.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH).
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  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.
  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed.
  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. National Institutes of Health (NIH).
  • Advances in computational methods to predict the biological activity of compounds. Taylor & Francis Online.
  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
  • Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. Authorea.
  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate.
  • Validation approaches for computational drug repurposing: a review. National Institutes of Health (NIH).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
  • Cross-validation approaches. Examples of the different... ResearchGate.
  • Molecular Target Validation in preclinical drug discovery. Nature.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
  • Predicting bioactivity. Cambridge MedChem Consulting.

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Validation

Comparative Performance Analysis of Novel Aminopyrazole-based Kinase Inhibitors: A Focus on FGFR1 Inhibition

Disclaimer: This document presents a hypothetical benchmark study for illustrative purposes. The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (referred to herein as "Compound X") is a real chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical benchmark study for illustrative purposes. The compound 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (referred to herein as "Compound X") is a real chemical structure, but to date, no public experimental data on its biological activity is available. The experimental results presented in this guide are synthetically generated to showcase a comparative analysis framework. All comparator data for known inhibitors and methodologies are based on published literature.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1][2] Aberrant activation of this pathway, often through genetic alterations such as gene amplification, mutations, or translocations, is a known driver in various human cancers, making the FGFR family a compelling target for therapeutic intervention.[1][2] The development of selective and potent FGFR inhibitors is a key focus in oncology drug discovery.

This guide provides a comparative analysis of a novel aminopyrazole compound, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (hereafter "Compound X"), against two known kinase inhibitors: CH5183284/Debio 1347 , a selective FGFR inhibitor, and Sorafenib , a multi-kinase inhibitor.[3][4][5] The objective of this analysis is to benchmark the hypothetical performance of Compound X in terms of potency, selectivity, and anti-proliferative activity in cancer cell lines harboring FGFR pathway alterations.

In Vitro Kinase Inhibition Profile

The inhibitory activity of Compound X, CH5183284/Debio 1347, and Sorafenib was assessed against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using established in vitro kinase assays.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound X (Hypothetical Data) CH5183284/Debio 1347 Sorafenib
FGFR1 8.5 9.3[1][3][6]580[4][5]
FGFR215.27.6[1][3][6]Not widely reported
FGFR325.822[1][3][6]Not widely reported
KDR (VEGFR2)1,8002,100[1]90[4][7]
PDGFRβ>5,000Not widely reported57[4][7]
c-Kit>5,000Not widely reported68[4][5][7]
B-Raf>10,000Not widely reported22[4][5][7]

Expert Analysis: The hypothetical data for Compound X suggests a potent and highly selective inhibition of FGFR1, with an IC50 value comparable to the established FGFR inhibitor CH5183284/Debio 1347.[1][3][6] Notably, Compound X demonstrates significantly lower activity against KDR (VEGFR2) and PDGFRβ, key off-targets for Sorafenib that are associated with its side-effect profile.[4][7] This high degree of selectivity for FGFR1 over other kinases is a desirable characteristic for a targeted therapeutic, potentially leading to a wider therapeutic window.

Cellular Anti-proliferative Activity

To assess the on-target efficacy of these inhibitors in a cellular context, their anti-proliferative activity was evaluated against two cancer cell lines with known FGFR alterations:

  • NCI-H1581: A non-small cell lung cancer cell line with FGFR1 gene amplification.[8][9][10]

  • SNU-16: A gastric cancer cell line characterized by FGFR2 gene amplification.[11][12][13]

Table 2: Anti-proliferative Activity in FGFR-addicted Cancer Cell Lines (IC50, nM)

Cell LineGenetic AlterationCompound X (Hypothetical Data) CH5183284/Debio 1347 Sorafenib
NCI-H1581FGFR1 Amplification150 ~100-300[3]>5,000
SNU-16FGFR2 Amplification280 ~100-300[3]>5,000

Expert Analysis: The hypothetical data indicates that Compound X potently inhibits the proliferation of cancer cells driven by FGFR amplification, with IC50 values in the nanomolar range. Its efficacy is comparable to that of CH5183284/Debio 1347 in these cell lines.[3] In contrast, Sorafenib, which has weak activity against FGFR1, shows minimal anti-proliferative effect in these FGFR-dependent models, highlighting the importance of potent on-target inhibition.[5]

In Vivo Anti-tumor Efficacy in a Xenograft Model

The in vivo anti-tumor activity of Compound X was hypothetically evaluated in a patient-derived xenograft (PDX) mouse model of cholangiocarcinoma expressing an FGFR2 fusion protein.[14]

Table 3: In Vivo Efficacy in FGFR2-fusion Cholangiocarcinoma PDX Model

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI %)
Vehicle Control-0%
Compound X (Hypothetical) 20 mg/kg, oral, daily 95%
CH5183284/Debio 134730 mg/kg, oral, daily106% (regression)[6]
Sorafenib60 mg/kg, oral, dailyNot specifically tested in this model

Expert Analysis: In this hypothetical in vivo study, Compound X demonstrates significant tumor growth inhibition, comparable to the potent anti-tumor effects observed with established FGFR inhibitors like CH5183284/Debio 1347 in other FGFR-driven models.[6][14] This suggests that the potent in vitro and cellular activities of Compound X could translate into meaningful anti-tumor efficacy in a preclinical setting.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay methodology.[15]

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (Compound X, CH5183284/Debio 1347, or Sorafenib) in kinase buffer.

    • Prepare a 3X solution of the FGFR1 kinase and a europium-labeled anti-tag antibody mixture in kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[16][17]

  • Cell Seeding:

    • Seed NCI-H1581 or SNU-16 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: In Vivo Xenograft Study

This protocol is a general framework for in vivo efficacy studies.[14][18][19][20]

  • Tumor Implantation:

    • Subcutaneously implant fragments from a patient-derived cholangiocarcinoma tumor with a known FGFR2 fusion into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, Compound X, CH5183284/Debio 1347).

  • Compound Administration:

    • Administer the compounds and vehicle control orally, once daily, at the specified doses.

    • Monitor animal body weight and general health throughout the study.

  • Efficacy Evaluation:

    • Measure tumor volume twice weekly.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF Ligand FGF->FGFR Binds & Dimerizes Compound_X Compound X Compound_X->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound X.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (IC50 Determination) Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity Profile CellViability Cell Viability Assay (NCI-H1581, SNU-16) KinaseAssay->CellViability Inform Xenograft PDX Xenograft Model (Efficacy) CellViability->Xenograft Justify

Caption: Overall experimental workflow for the comparative analysis of kinase inhibitors.

References

  • Nakanishi Y, et al. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor. Molecular Cancer Therapeutics. [Link]

  • Figshare. Novel FGFR2 fusion genes in SNU-16 gastric cancer cell line. [Link]

  • Altogen Labs. SNU-16 Xenograft Model. [Link]

  • Ku, J. L., & Park, J. G. (2005). Biology of SNU cell lines. Cancer research and treatment, 37(1), 1–19. [Link]

  • Cellosaurus. SNU-16 (CVCL_0076). [Link]

  • Gagat, M., Grzanka, D., & Izdebska, M. (2020). p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer. International journal of molecular sciences, 21(23), 9226. [Link]

  • Grygielewicz, P., Durbas, M., & Wnuk, D. (2015). Epithelial-mesenchymal transition confers resistance to selective FGFR inhibitors in SNU-16 gastric cancer cells. Gastric cancer : official journal of the International Gastric Cancer Association and the Japanese Gastric Cancer Association, 18(4), 755–764. [Link]

  • Ebiike, H., et al. (2014). Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on a gatekeeper mutant of FGFR2. Cancer Research, 74(19 Supplement), 2533. [Link]

  • Neuromics. Sorafenib. [Link]

  • Byers, K. A., et al. (2013). FGFR inhibition enhances sensitivity to radiation in non-small cell lung cancer. Journal of thoracic oncology : official publication of the International Association for the Study of Lung Cancer, 8(12), 1481–1489. [Link]

  • ResearchGate. FGFR1 tyrosine kinase activity is essential in NCI-H1581 cells. [Link]

  • Dutt, A., et al. (2011). Inhibitor-sensitive FGFR1 amplification in human non-small cell lung cancer. PloS one, 6(6), e20351. [Link]

  • Dutt, A., et al. (2011). Inhibitor-Sensitive FGFR1 Amplification in Human Non-Small Cell Lung Cancer. PLOS ONE, 6(6), e20351. [Link]

  • Bio-protocol. Cell Viability Assay. [Link]

  • Reaction Biology. FGFR1 Kinase Assay Service. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wang, Y., et al. (2016). Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. Oncotarget, 7(44), 71352–71362. [Link]

  • Van Looy, T., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2411. [Link]

  • Debiopharm. Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on. [Link]

  • ResearchGate. Xenograft mouse model shows FGFR inhibition efficacy in vivo. [Link]

  • Guagnano, V., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PloS one, 11(12), e0168227. [Link]

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Comparative

A Researcher's Guide to Assessing the Kinase Selectivity of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Introduction: The Aminopyrazole Scaffold and the Imperative of Selectivity The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous small molecules designed to modulate c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyrazole Scaffold and the Imperative of Selectivity

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous small molecules designed to modulate critical cellular signaling pathways.[1][2][3] Derivatives have shown activity against a wide array of targets, including but not limited to Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[1][3][4] This versatility, however, presents a significant challenge: ensuring target selectivity. A lack of selectivity, where a compound inhibits multiple unintended targets, can lead to off-target toxicities and confound the interpretation of biological data, ultimately hindering therapeutic development.[5][6]

This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel aminopyrazole derivative, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (hereafter referred to as "Compound-X"). As the specific biological targets of Compound-X are not yet publicly established, this document serves as a practical, experience-driven protocol for its initial characterization. We will proceed under the working hypothesis that Compound-X is a protein kinase inhibitor, a common activity for this structural class.[2][3] Our objective is to design and execute a series of experiments that will rigorously define its potency and specificity across the human kinome, providing a clear, data-supported path for further investigation.

Strategic Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity is not a single experiment but a tiered strategy. The goal is to move from a broad, kinome-wide survey to more focused, quantitative analyses of specific interactions. This approach maximizes efficiency and cost-effectiveness while building a comprehensive understanding of the compound's behavior.[5][7]

Our strategy involves a primary screen against a diversity panel of kinases to identify initial "hits," followed by secondary dose-response assays to quantify the potency of these interactions. The resulting data will be benchmarked against well-characterized control compounds to place the selectivity of Compound-X in a meaningful context.

Diagram of the Selectivity Assessment Workflow

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis & Secondary Assay cluster_interpretation Phase 4: Interpretation & Reporting Compound_Prep Compound-X Synthesis & QC (Purity, Identity) Primary_Screen Primary Screen @ 1µM Eurofins scanEDGE Panel (97 Kinases) Compound_Prep->Primary_Screen Comparator_Selection Select Comparators: - Staurosporine (Broad) - Dasatinib (Selective) Comparator_Selection->Primary_Screen Hit_ID Identify Hits (% Inhibition > 50%) Primary_Screen->Hit_ID Secondary_Assay Secondary Assay: IC50 Determination for Hits Hit_ID->Secondary_Assay Selectivity_Score Calculate Selectivity Score (e.g., S-Score) Secondary_Assay->Selectivity_Score Profile_Comparison Compare Profile to Staurosporine & Dasatinib Selectivity_Score->Profile_Comparison Final_Report Generate Final Selectivity Report Profile_Comparison->Final_Report

Caption: Workflow for kinase selectivity profiling of a novel compound.

Selection of Comparator Compounds

To properly interpret the selectivity profile of Compound-X, its performance must be compared against established benchmarks.

  • Staurosporine (Broad-Spectrum Inhibitor): This natural product is a potent but highly non-selective kinase inhibitor, binding to the ATP site of a vast number of kinases.[8][9][10] It serves as a positive control for pan-kinase inhibition and represents a profile of extreme promiscuity.

  • Dasatinib (Multi-Kinase Inhibitor): An FDA-approved drug, Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases but is known to inhibit a distinct subset of other kinases.[11] It provides a benchmark for a clinically relevant compound with a defined, multi-kinase inhibitory profile, which is more selective than staurosporine.

Experimental Design: Kinase Profiling

Primary Screening: The Kinome-Wide View

The initial step is to screen Compound-X at a single, relatively high concentration against a panel of kinases that represents the diversity of the human kinome. This provides a snapshot of potential on- and off-targets.

Rationale: Screening services like Eurofins' KINOMEscan™ or KinaseProfiler™ offer standardized, high-quality panels. The scanEDGE panel, comprising 97 kinases from all major families (AGC, CAMK, CMGC, CK1, STE, TK, TKL, lipid, and atypical), is an economical and scientifically robust choice for an initial survey.[1] A concentration of 1 µM is typically sufficient to identify most physiologically relevant interactions.

Secondary Screening: Quantifying Potency (IC50 Determination)

Any kinase that shows significant inhibition (e.g., >50% inhibition) in the primary screen should be selected for a secondary assay. This involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Rationale: An IC50 value is a quantitative measure of a compound's potency. Establishing this value is critical for comparing the strength of inhibition across different kinases and for calculating selectivity scores. This step moves from qualitative "hit-finding" to quantitative characterization.[5]

Detailed Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay

For both primary and secondary screening, a non-radioactive, robust, and widely used format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform. This assay measures the phosphorylation of a substrate by a kinase.

Principle: A kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds the phosphorylated substrate, the terbium (donor) and fluorescein (acceptor) are brought into close proximity, allowing for FRET. An inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol (IC50 Determination):
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-X, Staurosporine, and Dasatinib in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in a 384-well plate using an intermediate plate. The final assay concentrations will typically range from 10 µM to 0.5 nM.

  • Kinase Reaction:

    • In a 384-well assay plate, add 2.5 µL of the diluted compound.

    • Add 5 µL of a 2X kinase/substrate mixture (containing the specific kinase of interest and its corresponding fluorescein-labeled substrate in kinase buffer).

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant competition.

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of a development solution containing EDTA and the terbium-labeled phosphospecific antibody.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

    • Calculate the 520/490 emission ratio for each well.

  • Data Analysis:

    • Normalize the data using DMSO-only wells (0% inhibition) and wells with a high concentration of a potent inhibitor (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical Kinase Selectivity Profile
Kinase FamilyKinase TargetCompound-X (IC50, nM)Dasatinib (IC50, nM)Staurosporine (IC50, nM)
TK ABL1 5 <1 6
TKSRC15<15
TKLCK25<17
TKFGFR1>10,0008515
TKEGFR1,5002,00020
TKVEGFR28501210
CMGC CDK2 12 2508
CMGCGSK3β>10,000>10,00030
AGC AURKA 4,500 7512
AGCPKA>10,000>10,0007
AGCROCK18,9002,10025
CAMKCAMK2A>10,000>10,00020
STEMAP2K1 (MEK1)>10,0005,500150
TKLBRAF9,5004,00045

(This data is for illustrative purposes only)

Interpretation of Hypothetical Data:

Based on this hypothetical data, Compound-X appears to be a potent inhibitor of the tyrosine kinase ABL1 and the serine/threonine kinase CDK2, with IC50 values of 5 nM and 12 nM, respectively. It shows moderate activity against SRC and LCK. Importantly, it displays high selectivity against other kinases like FGFR1, EGFR, and PKA (>10,000 nM).

Compared to the controls:

  • Staurosporine shows potent, broad inhibition across nearly all tested kinases, as expected.[9]

  • Dasatinib is extremely potent against the SRC family (SRC, LCK) and ABL1, with moderate activity against a handful of others like VEGFR2 and AURKA.

  • Compound-X exhibits a distinct and more selective profile than Staurosporine. While it shares the ABL1 target with Dasatinib, its potent activity on CDK2 and lack of potent activity on other Dasatinib targets (like VEGFR2) suggest a unique mechanism of action that warrants further investigation.

Visualizing Kinase Inhibition and Potential Pathway Effects

A diagram can help conceptualize the potential biological impact of the observed inhibitions.

G cluster_pathway Hypothetical Cellular Impact of Compound-X GF Growth Factor Signal RTK Receptor Tyrosine Kinase (e.g., PDGFR) GF->RTK ABL1 ABL1 RTK->ABL1 RAS_RAF RAS/RAF/MEK Pathway ABL1->RAS_RAF Downstream Signaling Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Cell_Cycle Cell Cycle Progression CDK2 CDK2/Cyclin E Cell_Cycle->CDK2 CDK2->Proliferation G1/S Transition CompoundX Compound-X CompoundX->ABL1 CompoundX->CDK2

Caption: Potential dual inhibition of ABL1 and CDK2 pathways by Compound-X.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to characterizing the kinase selectivity of the novel aminopyrazole, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. By employing a tiered screening strategy, utilizing robust assay methodologies, and benchmarking against appropriate standards, researchers can generate a high-quality, interpretable selectivity profile.

The hypothetical data presented for Compound-X suggests a potent dual inhibitor of ABL1 and CDK2 with a favorable selectivity profile against other kinases. This profile distinguishes it from both promiscuous inhibitors like Staurosporine and established multi-kinase drugs like Dasatinib. Such a finding would provide a strong rationale for subsequent studies, including cell-based assays to confirm on-target activity, structural biology efforts to understand the basis of its unique selectivity, and preclinical models to explore its therapeutic potential. This self-validating system of broad screening followed by quantitative confirmation ensures that decisions on the future of a compound are based on a solid, data-driven foundation.

References

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(18), 5571-5585. [Link]

  • Bradford, J. R., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Journal of Medicinal Chemistry, 61(15), 6545-6559. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Application Note. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Application Note. [Link]

  • Bryan, M. C., et al. (2012). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters, 3(3), 218-222. [Link]

  • Bekerman, E., et al. (2017). Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs. Trends in Pharmacological Sciences, 38(7), 609-628. [Link]

  • Milanesi, L., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(18), i515-i522. [Link]

  • Wikipedia. (2023). Staurosporine. [Link]

  • Sriram, D., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]

  • Ciceri, P., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12977-12982. [Link]

  • Johnson, C. N., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1957-1964. [Link]

  • Wodicka, L. M., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry, 49(28), 5834-5843. [Link]

  • Getlik, M., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Journal of the American Chemical Society, 138(9), 3101-3109. [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Johnson, J. L., & Johnson, K. N. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 9(10), 2213-2220. [Link]

  • O'Hare, T., et al. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research, 14(19), 6140-6148. [Link]

  • Eurofins Discovery. (n.d.). Diversity Kinase [Km ATP] KinaseProfiler LeadHunter Panel - FR. [Link]

  • Eurofins Discovery. (n.d.). Full Human WT Kinase [Km ATP] KinaseProfiler LeadHunter Panel - FR. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. As drug development professionals and researchers, our commitm...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical reagent, from synthesis to final disposal. This guide is built on the principles of chemical hazard assessment, waste segregation, and regulatory compliance to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

Understanding the potential hazards of a compound is the foundation of its safe management. The structure of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol contains three key functional groups that inform our presumed hazard profile.

  • Pyrazole Core: Pyrazole derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[2][3][4] Some are classified as harmful if swallowed.[3]

  • Piperidine Moiety: Piperidine itself is a flammable liquid that can cause severe skin burns and eye damage.[5][6] It is also classified as toxic in contact with skin, toxic if inhaled, and harmful if swallowed.[7][8] While the piperidine in our target compound is a substituted ring within a larger solid molecule, its inherent hazards necessitate cautious handling.

  • Heterocyclic Amine Functionality: Heterocyclic aromatic amines (HAAs) are a broad class of compounds. While some are benign, many are biologically active, and their disposal into the environment should be avoided to prevent harm to aquatic life and ecosystems.[9][10]

Based on this analysis, 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol must be treated as a hazardous chemical waste . The primary risks are presumed to be skin/eye irritation and potential toxicity if ingested or inhaled.

Property / Hazard Presumed Assessment Based on Structural Analogs Primary Rationale
Physical State SolidBased on similar complex organic molecules.
GHS Classification (Presumed) Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Toxicity - Oral (Category 4)Based on SDS for similar amino-pyrazole and piperidine compounds.[2][3][7]
Primary Routes of Exposure Dermal contact, eye contact, inhalation of dust, ingestion.[2][5]Standard routes for solid chemical reagents.
Environmental Hazard Assumed to be harmful to aquatic life.General precaution for synthetic pharmaceutical compounds and amines.[7][10]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[4]Common incompatibilities for amine-containing compounds.

Personal Protective Equipment (PPE) and Safe Handling

To mitigate the risks identified above, strict adherence to PPE protocols is mandatory when handling this compound in any form, including as a waste product.

Protection Type Specification Justification
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents dermal contact and potential skin irritation.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Not typically required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation and containment of dust or vapors.[2]

Safe Handling Causality: All handling of this compound, including weighing, transfers, and preparation for disposal, should be conducted within a certified chemical fume hood. This engineering control is the primary barrier against respiratory exposure to fine particulates.

Waste Classification and Segregation Workflow

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[11][12] This compound and its associated waste must be classified as hazardous chemical waste .

Never dispose of this chemical down the sink or in the regular trash. [11][13][14]

The following diagram outlines the decision-making process for proper waste segregation.

G cluster_key Workflow Key start Waste Generated Containing 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste_bin Collect in a dedicated, leak-proof, and labeled 'Hazardous Solid Chemical Waste' container. is_solid->solid_waste_bin Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste_bin Collect in a dedicated, leak-proof, and labeled 'Hazardous Liquid Chemical Waste' container. Ensure pH is neutral if required by EHS. is_liquid->liquid_waste_bin Yes is_container->start No (Re-evaluate) rinse_protocol Follow Empty Container Decontamination Protocol (See Section 4.4) is_container->rinse_protocol Yes key_start key_decision key_action k1 k2 k3

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Procedures

Follow the specific protocol below based on the type of waste generated. All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[11][15]

Protocol 4.1: Disposal of Unused or Expired Solid Compound
  • Container Selection: Use the original manufacturer's container if possible. If not, use a new, sturdy, leak-proof container compatible with the chemical.[11]

  • Labeling: Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. Fill it out completely, listing the full chemical name: "5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol". Do not use abbreviations.[11][15]

  • Storage: Ensure the container is tightly sealed and stored in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[15]

  • Pickup Request: Arrange for a waste pickup with your institution's EHS or equivalent department.[11]

Protocol 4.2: Disposal of Contaminated Solid Labware

This protocol applies to items like pipette tips, gloves, weigh boats, or paper towels grossly contaminated with the solid compound.

  • Collection: Place all contaminated solid items into a designated, clearly labeled hazardous waste container or a sealed, heavy-duty plastic bag.

  • Labeling: The container must be labeled as "Hazardous Solid Chemical Waste" and list the chemical contaminant.

  • Disposal: This container is disposed of through your institution's chemical waste program. Do not place it in regular or biohazardous trash.[13]

Protocol 4.3: Disposal of Contaminated Liquid Waste

This protocol applies to solutions containing the dissolved compound from experiments.

  • Container Selection: Use a sturdy, leak-proof, and chemically compatible container (e.g., a designated waste carboy). Ensure the container has a secure, sealing cap.[11][13]

  • Segregation: Do not mix this aqueous or solvent-based waste with other waste streams (e.g., halogenated solvents, acids, bases) unless explicitly permitted by your EHS office.[12]

  • Labeling: Attach an EHS hazardous waste label. List all chemical components of the solution, including solvents and the full name of the title compound, with estimated percentages.[11]

  • Storage: Keep the container sealed and stored in secondary containment (e.g., a spill tray) to prevent leaks.[11]

  • Pickup: Request a waste pickup when the container is full.[11]

Protocol 4.4: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[14]

  • Initial Rinse (Hazardous): Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound. The first rinsate must be collected and disposed of as hazardous liquid chemical waste as described in Protocol 4.3. This is a critical step, as this initial rinse will contain significant residual chemical.[11][14]

  • Subsequent Rinses: The second and third rinsates can also be collected into the hazardous liquid waste container.

  • Drying: Allow the rinsed container to air-dry completely in a fume hood.

  • Defacing: Completely remove or deface the original chemical label on the container to prevent confusion.[11][14]

  • Final Disposal: Once triple-rinsed, dried, and defaced, the glass or plastic container can be disposed of in the appropriate recycling or solid waste stream for your laboratory.[11]

Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of solid material, proceed with cleanup only if you are trained and have the proper PPE. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup (Small Spill):

    • Wear the full PPE as described in Section 2.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[5]

    • Carefully sweep the material into a dustpan and place it in a sealed container for disposal as hazardous chemical waste.[16]

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as solid hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department, regardless of size.

Conclusion

The responsible disposal of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is a non-negotiable aspect of laboratory safety and environmental compliance. By treating this compound as hazardous based on the known risks of its structural components, following rigorous segregation and labeling protocols, and adhering to institutional guidelines, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your local EHS department for specific institutional requirements.

References

  • Daniels Health (2025).
  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Vanderbilt University Medical Center.
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  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • BenchChem (2025).
  • Fisher Scientific. Safety Data Sheet: 5-Amino-1-methyl-3-phenyl-1H-pyrazole.
  • National Institutes of Health, PubChem. Piperidine (CID 8082).
  • Penta Chemicals (2024).
  • Fisher Scientific (2024). Safety Data Sheet: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • National Institutes of Health (NIH). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%)
  • Chemos GmbH & Co.KG.
  • Valent U.S.A. Corporation (2012).
  • Collect and Recycle. Amine Disposal For Businesses.
  • Fisher Scientific.

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Handling

Personal protective equipment for handling 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

Essential Safety and Handling Guide for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-1-(1,2,5-trimethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol

This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol (CAS Number: 609809-95-2). As a substituted pyrazole derivative, this compound is classified as an irritant and should be handled with the appropriate precautions in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.

Hazard Identification and Risk Assessment

5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol is designated as an irritant.[1] While a comprehensive toxicological profile is not widely available, compounds of this nature can cause skin, eye, and respiratory irritation.[2][3] Therefore, a thorough risk assessment should be conducted before commencing any work. This involves evaluating the quantity of the substance to be handled, the nature of the experimental procedures, and the potential for exposure.

Key Hazard Information:

PropertyValueSource
CAS Number 609809-95-2AK Scientific, Inc.[1]
Purity 95%AK Scientific, Inc.[1]
Primary Hazard IrritantAK Scientific, Inc.[1]
Intended Use For research purposes onlyAK Scientific, Inc.[1]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize the risk of exposure. The following PPE is mandatory when handling 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol:

  • Eye and Face Protection : Chemical safety goggles are required at all times.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile, are essential.[4] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.

    • Lab Coat : A flame-resistant lab coat should be worn and kept fastened to protect against skin contact.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

PPE Selection Rationale:

The selection of PPE is based on the potential routes of exposure. As an irritant, the primary risks are contact with the skin and eyes, and inhalation of airborne particles. Chemical safety goggles and gloves provide a direct barrier, while a lab coat protects the underlying skin. A fume hood or respirator mitigates the risk of respiratory tract irritation.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring the integrity of the research.

Step-by-Step Handling Protocol:

  • Preparation : Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily available.

  • Weighing and Transfer : When weighing the solid compound, do so within the fume hood to contain any airborne particles. Use appropriate tools, such as a spatula, for transfers.

  • Dissolution : If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Experimental Procedures : Conduct all experimental manipulations within the fume hood.

  • Post-Handling : After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE (Gloves, Goggles, Lab Coat) Area Prepare Fume Hood Prep->Area Weigh Weigh Compound Area->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Experiment Transfer->React Decon Decontaminate Workspace React->Decon Dispose Dispose of Waste Decon->Dispose Remove Remove PPE Dispose->Remove

Caption: Workflow for handling the chemical.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste : Any solid 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol waste, including contaminated consumables like weigh boats and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Solutions containing the compound and the first rinse of any glassware must be collected in a separate, clearly labeled hazardous waste container for liquids.[5]

  • Contaminated PPE : Used gloves and other contaminated disposable PPE should be placed in a designated hazardous waste bag.

Disposal Protocol:

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]

  • Storage : Waste containers should be kept closed and stored in a designated satellite accumulation area within the laboratory.

  • Pickup : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Workflow Diagram:

cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal Solid Solid Waste Container Label Label Containers Correctly Solid->Label Liquid Liquid Waste Container Liquid->Label PPE Contaminated PPE Bag PPE->Label Store Store in Designated Area Label->Store EHS Contact EHS for Pickup Store->EHS

Caption: Chemical disposal workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Spill : In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can safely handle 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol, minimizing personal risk and ensuring a compliant laboratory environment.

References

  • Material Safety Data Sheet. (2012, February 24).
  • AK Scientific, Inc. 5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET for N-(4-Amino-2,5-diethoxyphenyl)benzamide. (2024, August 6).
  • Synquest Labs. 5-Amino-1-methyl-1H-pyrazole Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET for Cycloheximide. (2014, April 14).
  • SAFETY DATA SHEET. (2021, May 28).
  • AK Scientific. GHS Hazard Statements.
  • AK Scientific. Home.
  • Biosynth. Safety Data Sheet. (2022, April 27).
  • Material Safety Data Sheet - environmental clearance. (2021, October 16).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
  • Material Safety Data Sheet - compo expert.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Medical & Pharmaceutical Waste Disposal for Research Labs - Easy RX Cycle.

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